molecular formula C14H19NO3 B12533402 N-Acetyl-N-benzyl-L-valine CAS No. 668988-47-4

N-Acetyl-N-benzyl-L-valine

Cat. No.: B12533402
CAS No.: 668988-47-4
M. Wt: 249.30 g/mol
InChI Key: FATHCXOHDHQWDM-ZDUSSCGKSA-N
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Description

N-Acetyl-N-benzyl-L-valine is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-N-benzyl-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-N-benzyl-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668988-47-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15(11(3)16)9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

FATHCXOHDHQWDM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-N-benzyl-L-valine: A Technical Guide to Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4) is a highly functionalized, sterically demanding amino acid derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Characterized by its N-alkyl-N-acyl substitution pattern, this compound restricts rotational freedom around the peptide bond, making it an invaluable scaffold for synthesizing conformationally constrained peptidomimetics.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating guide to the compound’s physicochemical properties, synthetic protocols, and mechanistic applications—particularly its emerging role in the design of highly selective bacterial collagenase inhibitors [1][2].

Physicochemical Profiling & Structural Analysis

The dual functionalization of the L-valine nitrogen with both a benzyl group and an acetyl group fundamentally alters the molecule's steric bulk and lipophilicity. The isopropyl side chain of valine, combined with the N-benzyl group, creates a highly hydrophobic pocket that dictates its binding kinetics in enzymatic active sites.

Quantitative Data Summary

Below is a consolidated table of the computed physicochemical properties of N-Acetyl-N-benzyl-L-valine, which are critical for predicting its pharmacokinetic behavior (ADME) and behavior in chromatographic separations [1].

PropertyValueRelevance in Drug Design
IUPAC Name (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acidDefines absolute stereochemistry (S-configuration).
Molecular Formula C₁₄H₁₉NO₃Core elemental composition.
Molecular Weight 249.30 g/mol Optimal for fragment-based drug discovery (<300 Da).
Exact Mass 249.1365 DaTarget peak for high-resolution mass spectrometry.
XLogP3 2.2Indicates moderate lipophilicity, ideal for membrane permeability.
Topological Polar Surface Area 57.6 ŲFavorable for oral bioavailability (well below the 140 Ų limit).
H-Bond Donors / Acceptors 1 / 3Ensures specific target engagement without excessive solvation penalties.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-Acetyl-N-benzyl-L-valine requires precise control over sequential N-functionalization to avoid unwanted side reactions such as over-alkylation or racemization.

Synthesis A L-Valine B Reductive Amination (Benzaldehyde) A->B C N-Benzyl-L-valine B->C D N-Acetylation (Ac2O, DIPEA) C->D E N-Acetyl-N-benzyl-L-valine D->E

Figure 1: Step-by-step synthetic workflow for N-Acetyl-N-benzyl-L-valine from L-valine.

Step 1: Reductive Amination (Synthesis of N-Benzyl-L-valine)
  • Causality & Rationale: Direct alkylation of L-valine with benzyl bromide is notoriously difficult to control, frequently resulting in di-alkylation. By employing reductive amination with benzaldehyde, the intermediate imine is formed and subsequently reduced. Once the secondary amine is generated, the steric bulk of the newly added benzyl group and the native isopropyl group prevents a second imine formation, ensuring strictly mono-alkylated product.

  • Protocol:

    • Suspend L-valine (1.0 eq) in anhydrous methanol.

    • Add benzaldehyde (1.05 eq) and stir at 25 °C for 2 hours to drive imine condensation.

    • Cool the reaction vessel to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

    • Adjust the pH to ~5.0 using glacial acetic acid (acts as a catalyst for the reduction of the imine).

    • Stir for 12 hours, quench with distilled water, and extract with ethyl acetate. Recrystallize the crude product to yield pure N-benzyl-L-valine.

Step 2: N-Acetylation (Synthesis of Target Compound)
  • Causality & Rationale: The secondary amine of N-benzyl-L-valine is highly sterically hindered. To force the acylation, a highly reactive electrophile (acetic anhydride) is used. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk makes it non-nucleophilic; it efficiently scavenges the acetic acid byproduct without competing with the amine for the acylating agent.

  • Protocol:

    • Dissolve N-benzyl-L-valine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add DIPEA (2.0 eq) and cool the mixture to 0 °C.

    • Add acetic anhydride (1.5 eq) dropwise over 15 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the organic phase sequentially with 1M HCl (to remove excess DIPEA) and brine. Dry over MgSO₄, concentrate under reduced pressure, and isolate the target compound.

Mechanistic Applications in Drug Discovery

Broad-Spectrum Bacterial Collagenase Inhibitors

Historically, developing drugs against clostridial collagenases (e.g., ColH from Clostridium histolyticum, responsible for gas gangrene) has been hindered by off-target inhibition of human matrix metalloproteinases (MMPs). N-benzyl-L-valine derivatives have revolutionized this space.

Mechanistically, the acetyl/amide oxygen of these scaffolds coordinates with the active-site zinc ion via a bridging water molecule (interacting with Tyr428). Crucially, the bulky N-benzyl group is directed toward the non-primed recognition sites of the bacterial peptidase domain, rather than the primed sites targeted by traditional MMP inhibitors. This structural divergence yields a >1000-fold selectivity for bacterial collagenases over human MMPs, providing a highly selective therapeutic avenue for microbial infections [2].

Diastereoselective Ugi Multicomponent Reactions (MCRs)

In library synthesis, N-Acetyl-N-benzyl-L-valine is utilized as a sterically demanding acid component in Ugi 4-component reactions (U-4CR). The restricted rotation around the N-C(alpha) bond—induced by the clash between the benzyl and isopropyl groups—forces the transition state into a highly specific conformation. This stereocontrol translates into exceptionally high diastereomeric ratios (d.r.) when synthesizing complex peptidomimetic arrays.

Analytical Characterization: Mass Spectrometry

Accurate identification of N-alkyl-N-acyl amino acids requires an understanding of their unique fragmentation patterns under Electron Ionization Mass Spectrometry (EI-MS).

MassSpec M [M+•] Radical Cation m/z 249.30 H2O Loss of H2O m/z 231.28 M->H2O -H2O Iminium Benzylidene Iminium Cation [C6H5CH=N(Ac)R]+ M->Iminium a-cleavage Benzyl Benzyl Cation m/z 91 Iminium->Benzyl fragmentation

Figure 2: Dominant EI-MS fragmentation pathways yielding stable benzylidene iminium cations.

Mechanistic Causality in Fragmentation: According to extensive studies by the National Institute of Standards and Technology (NIST), the presence of the N-benzyl group fundamentally alters the molecule's dissociation [3]. Unlike N-phenyl derivatives that readily form nitrilium cations, the benzyl hydrogen atoms in N-Acetyl-N-benzyl-L-valine facilitate an alternative pathway. The molecule preferentially undergoes


-cleavage to produce highly stable benzylidene iminium cations  (

). Furthermore, the interaction between the benzyl protons and the carboxylate group promotes a distinct secondary fragmentation pathway characterized by the neutral loss of a water molecule from the parent radical cation

[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 39351765, N-Acetyl-N-benzyl-L-valine." PubChem, [Link].

  • Schönauer, E., et al. "Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases." Journal of the American Chemical Society, vol. 139, no. 36, 2017, pp. 12696-12703. ACS Publications, [Link].

  • Todua, N. G., et al. "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters." European Journal of Mass Spectrometry, vol. 21, no. 3, 2015, pp. 183-190. NIST / PMC, [Link].

Comprehensive Technical Guide on N-Acetyl-N-benzyl-L-valine (PubChem CID 39351765): Properties, Synthesis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4) is a highly specialized, orthogonally protected amino acid derivative serving as a critical building block in advanced peptidomimetic design and asymmetric synthesis[1]. By incorporating both N-alkyl (benzyl) and N-acyl (acetyl) modifications on the L-valine core, this molecule introduces significant steric bulk and conformational restriction. As a Senior Application Scientist, I have structured this guide to elucidate the physicochemical profile, the mechanistic rationale behind its synthesis, and its field-proven applications in developing potent metalloprotease inhibitors.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical parameters of N-Acetyl-N-benzyl-L-valine is essential for predicting its behavior in both synthetic workflows and biological systems. The dual N-substitution eliminates the amide hydrogen, fundamentally altering the molecule's hydrogen-bonding network and lipophilicity compared to native L-valine.

Table 1: Structural and Computed Physicochemical Descriptors
PropertyValueReference / Computation
IUPAC Name (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acidComputed by Lexichem TK 2.7.0[1]
Molecular Formula C14H19NO3PubChem CID 39351765[1]
Molecular Weight 249.30 g/mol Computed by PubChem 2.1[1]
Exact Mass 249.13649347 DaComputed by PubChem 2.1[1]
XLogP3 (Lipophilicity) 2.2Computed by XLogP3 3.0[1]
Topological Polar Surface Area 57.6 ŲComputed by Cactvs 3.4.8.18[1]
Hydrogen Bond Donors 1 (Carboxylic acid OH)Computed by Cactvs 3.4.8.18[1]
Hydrogen Bond Acceptors 3 (C=O and N lone pairs)Computed by Cactvs 3.4.8.18[1]
Complexity Score 295Computed by Cactvs 3.4.8.18[1]

Structural Pharmacology: The Role of N-Alkylation in Peptidomimetics

In drug development, native peptides often fail as therapeutics due to rapid proteolytic degradation and poor membrane permeability. The structural modifications present in N-Acetyl-N-benzyl-L-valine directly address these pharmacokinetic liabilities.

The addition of the N-benzyl group introduces profound steric hindrance around the peptide backbone, which physically blocks the active sites of degrading proteases. Furthermore, the N-acetylation caps the N-terminus, removing the basic amine and preventing exopeptidase cleavage. Together, these modifications force a distinct cis/trans isomerization equilibrium in the amide bond, locking the molecule into a bioactive conformation suitable for binding deep hydrophobic pockets in target enzymes.

Peptidomimetic N_Alkylation N-Benzylation (Bulky Aryl Group) Steric Increased Steric Bulk N_Alkylation->Steric H_Bond Loss of N-H H-Bond Donor N_Alkylation->H_Bond Lipophilicity Enhanced Lipophilicity (XLogP3: 2.2) N_Alkylation->Lipophilicity N_Acetylation N-Acetylation (N-Terminal Capping) N_Acetylation->Steric N_Acetylation->Lipophilicity Protease Proteolytic Resistance Steric->Protease H_Bond->Protease Permeability Membrane Permeability Lipophilicity->Permeability

Figure 1: Pharmacological causality of N-benzylation and N-acetylation on peptide stability.

Mechanistic Synthesis & Self-Validating Protocols

Direct N-acetylation of N-benzyl-L-valine free acid is highly prone to racemization via oxazolone intermediate formation. To maintain the strict (S)-stereochemistry required for biological activity, the synthesis must utilize a C-terminal protecting group. The most robust route involves the acetylation of a benzyl ester intermediate, followed by selective hydrogenolysis[2].

Mechanistic Rationale for Selective Hydrogenolysis

A common concern in this workflow is the potential cleavage of the N-benzyl group during the removal of the O-benzyl ester. However, because the nitrogen is acetylated, its lone pair is delocalized into the carbonyl


-system (forming an amide). This delocalization significantly strengthens the C-N bond, rendering the N-benzyl amide completely stable to standard Pd/C hydrogenolysis, while the O-benzyl ester is cleanly cleaved[2].

Synthesis A Benzyl (2S)-2-(benzylamino)- 3-methylbutanoate (Starting Material) B (S)-2-(Acetyl-benzyl-amino)- 3-methyl-butyric acid benzyl ester (CAS: 200063-57-6) A->B Ac2O, DIPEA, DCM 0 °C to RT, 4h (N-Acetylation) C N-Acetyl-N-benzyl-L-valine (Target: CID 39351765) B->C H2 (1 atm), 10% Pd/C EtOH, RT, 15.5h (Selective O-Debenzylation)

Figure 2: Step-by-step synthetic workflow leveraging selective hydrogenolysis.

Step-by-Step Experimental Protocol

Step 1: N-Acetylation of the Secondary Amine

  • Initialization: Dissolve 10.0 mmol of benzyl (2S)-2-(benzylamino)-3-methylbutanoate (CAS 258826-44-7) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 20.0 mmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA). Cool the reaction vessel to 0 °C using an ice bath. (Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the acetic acid byproduct without competing with the amine for the electrophile).

  • Electrophile Addition: Dropwise add 12.0 mmol (1.2 eq) of acetic anhydride (Ac₂O) over 10 minutes to prevent exothermic spikes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DIPEA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the fully protected intermediate (CAS 200063-57-6)[2].

Step 2: Selective O-Debenzylation via Hydrogenolysis

  • Initialization: Dissolve the crude ester (approx. 10.0 mmol) in 40 mL of HPLC-grade ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% loading, 0.1 eq Pd) under a gentle stream of argon to prevent autoignition of the pyrophoric catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 15.5 hours[2]. (Causality: The O-benzyl ester is highly susceptible to hydrogenolysis, whereas the N-benzyl group is stabilized by the resonance of the adjacent N-acetyl amide bond, preventing unwanted N-debenzylation).

  • Filtration & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate under reduced pressure and recrystallize from ethyl acetate/hexanes to afford pure N-Acetyl-N-benzyl-L-valine (CID 39351765) as a white crystalline solid.

Applications in Targeted Therapeutics

The N-benzyl-L-valine scaffold is a proven pharmacophore in the development of antivirulence agents, specifically targeting metalloproteases that drive bacterial infectivity.

  • Clostridial Collagenase Inhibitors: Researchers have utilized the N-benzyl-L-valine core to synthesize potent hydroxamate and mercaptoacetamide derivatives. These compounds act as highly selective inhibitors of Clostridium histolyticum collagenase (ColH), a zinc enzyme responsible for degrading triple-helical collagen during severe tissue infections[3]. The bulky N-benzyl group fits perfectly into the enzyme's S1' hydrophobic subsite, driving nanomolar binding affinities.

  • Pseudomonas aeruginosa Elastase (LasB): Further structure-activity relationship (SAR) studies have expanded this scaffold to target LasB, a secreted virulence factor of P. aeruginosa. By utilizing N-aryl and N-benzyl mercaptoacetamides derived from this core, researchers have developed "pathoblockers" that disarm the bacteria without killing them, thereby exerting less evolutionary pressure for antimicrobial resistance compared to traditional antibiotics[4].

In these SAR campaigns, N-Acetyl-N-benzyl-L-valine serves as an excellent control compound or starting material to probe the steric boundaries of the target enzyme's active site before introducing more complex zinc-binding groups (like hydroxamates or thiols).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 39351765, N-Acetyl-N-benzyl-L-valine." PubChem. Available at:[Link]

  • Eckhard, U., et al. "Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2017. Available at:[Link]

  • Kany, A. M., et al. "N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase and Clostridium Collagenases." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2020. Available at:[Link]

  • MolAid Chemical Database. "(S)-2-(Acetyl-benzyl-amino)-3-methyl-butyric acid benzyl ester | CAS 200063-57-6 Reaction Data." MolAid. Available at:[Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of N-Acetyl-N-benzyl-L-valine Rotamers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is intrinsically linked to its biological activity. For drug candidates, understanding the three-dimensional arrangement of atoms and the energy barriers to their interconversion is paramount for rational drug design and optimization. This technical guide provides a comprehensive exploration of the conformational analysis of N-acetyl-N-benzyl-L-valine, a substituted amino acid that serves as a pertinent model for more complex peptidic and non-peptidic structures in drug discovery. We will delve into the theoretical underpinnings of its rotational isomerism, detail the primary experimental techniques for characterization—notably Nuclear Magnetic Resonance (NMR) spectroscopy—and outline a robust computational workflow for in-silico modeling. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to conduct a thorough conformational analysis of this and similar molecules.

Introduction: The Significance of Conformational Flexibility in Drug Design

The "lock and key" model, while a useful paradigm, is an oversimplification of the intricate dance between a ligand and its biological target. In reality, both the ligand and the receptor are dynamic entities, and their conformational flexibility plays a critical role in the binding process. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site is a key determinant of its affinity and efficacy.

N-acetyl-N-benzyl-L-valine (Figure 1) presents a fascinating case study in conformational analysis. The presence of both an N-acetyl and an N-benzyl group introduces significant steric hindrance and electronic effects that govern the rotational barriers around key single bonds. The valine side chain, with its bulky isopropyl group, further restricts the available conformational space. A thorough understanding of the preferred rotamers of this molecule can provide invaluable insights into the design of peptidomimetics and other small molecules where precise control over conformation is desired.

Figure 1. Chemical structure of N-acetyl-N-benzyl-L-valine.

Caption: A 2D representation of the N-acetyl-N-benzyl-L-valine molecule.

Key Rotational Bonds and Expected Rotamers

The conformational flexibility of N-acetyl-N-benzyl-L-valine is primarily dictated by the rotation around three key single bonds:

  • The Amide C-N Bond (ω): The bond between the acetyl carbonyl carbon and the nitrogen atom exhibits partial double bond character due to resonance.[1] This restricts rotation, leading to the existence of cis and trans isomers. For N,N-disubstituted amides, the steric clash between the substituents generally favors the trans conformation. However, the presence of two bulky groups (acetyl and benzyl) on the nitrogen atom makes the study of this equilibrium particularly interesting.

  • The N-Cα Bond (φ): Rotation around this bond determines the orientation of the acetyl and benzyl groups relative to the amino acid backbone.

  • The Cα-C Bond (ψ): Rotation around this bond dictates the position of the carboxyl group relative to the backbone.

The interplay of rotations around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct rotamer. The relative populations of these rotamers are determined by their free energy differences, which are influenced by steric hindrance, electronic interactions, and solvent effects.

Experimental Characterization: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying the conformational dynamics of molecules in solution.[2] For N-acetyl-N-benzyl-L-valine, several NMR experiments can be employed to elucidate its rotameric populations and the kinetics of their interconversion.

Variable-Temperature (VT) NMR Spectroscopy

The presence of a significant energy barrier to rotation around the amide bond can lead to the observation of separate sets of signals for the cis and trans rotamers at room temperature.[3] As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature (Tc), the two sets of signals merge into a single, broadened peak.[4] By analyzing the line shape of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation.[5]

  • Sample Preparation: Dissolve a known concentration of N-acetyl-N-benzyl-L-valine in a suitable deuterated solvent (e.g., DMSO-d6 or toluene-d8) in a high-quality NMR tube. The choice of solvent is critical as it can influence the rotamer populations.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K). Identify the signals corresponding to the different rotamers. Protons close to the amide bond, such as the acetyl methyl protons and the benzylic protons, are often the most sensitive to the cis/trans isomerism.

  • Temperature Increments: Gradually increase the temperature of the NMR probe in well-defined steps (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for a few minutes before acquiring a new spectrum.[6]

  • Coalescence and Beyond: Continue acquiring spectra at increasing temperatures until the signals of the two rotamers have coalesced into a single sharp peak. It is also beneficial to acquire spectra at temperatures significantly above the coalescence point.

  • Data Analysis: Analyze the line shape of the coalescing signals at different temperatures to determine the rate constant (k) for interconversion at each temperature. Plot ln(k/T) versus 1/T (Eyring plot) to determine ΔH‡ and ΔS‡, from which ΔG‡ can be calculated.

G cluster_0 VT-NMR Workflow Sample Prep Sample Prep Initial Spectrum (298K) Initial Spectrum (298K) Sample Prep->Initial Spectrum (298K) Incremental Temp Increase Incremental Temp Increase Initial Spectrum (298K)->Incremental Temp Increase Acquire Spectra Acquire Spectra Incremental Temp Increase->Acquire Spectra Data Analysis Data Analysis Acquire Spectra->Data Analysis Determine ΔG‡ Determine ΔG‡ Data Analysis->Determine ΔG‡

Caption: A simplified workflow for a variable-temperature NMR experiment.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons that are in close proximity. This information is invaluable for determining the relative orientation of different parts of the molecule in each rotamer. For example, in the trans isomer, an NOE might be observed between the acetyl protons and the Cα proton, while in the cis isomer, an NOE might be seen between the benzylic protons and the Cα proton.

Computational Modeling: An In-Silico Approach to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of molecules. By employing molecular mechanics and quantum mechanics calculations, we can map the potential energy surface, identify stable rotamers, and estimate their relative energies and populations.

Molecular Mechanics (MM) Conformational Search

A systematic or stochastic conformational search using a suitable molecular mechanics force field is the first step in exploring the vast conformational space of N-acetyl-N-benzyl-L-valine.

  • Structure Building: Construct a 3D model of N-acetyl-N-benzyl-L-valine using a molecular modeling software package.

  • Force Field Selection: Choose a well-validated force field, such as AMBER (e.g., ff14SB, ff19SB) or CHARMM (e.g., C36), which are commonly used for peptides and proteins.[5][7][8][9] For non-standard residues, it may be necessary to develop or validate force field parameters.

  • Conformational Search Algorithm: Employ a robust conformational search algorithm, such as systematic rotation of dihedral angles or molecular dynamics simulations at elevated temperatures (simulated annealing).

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

  • Clustering and Analysis: Cluster the resulting low-energy conformers based on their root-mean-square deviation (RMSD) to identify unique rotamers.

Quantum Mechanics (QM) Calculations

To obtain more accurate energies and geometries for the identified rotamers, single-point energy calculations or geometry optimizations using quantum mechanics methods are necessary. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is a common choice for molecules of this size.

  • Input Preparation: Use the low-energy conformers from the molecular mechanics search as starting geometries for QM calculations.

  • Geometry Optimization: Perform geometry optimization for each conformer to find the true minimum on the QM potential energy surface.

  • Frequency Analysis: Conduct a frequency calculation for each optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of the different rotamers to predict their equilibrium populations at a given temperature.

G cluster_1 Computational Workflow Build 3D Structure Build 3D Structure MM Conformational Search MM Conformational Search Build 3D Structure->MM Conformational Search Force Field (e.g., AMBER) Low-Energy Conformers Low-Energy Conformers MM Conformational Search->Low-Energy Conformers QM Geometry Optimization QM Geometry Optimization Low-Energy Conformers->QM Geometry Optimization DFT (e.g., B3LYP/6-31G*) Frequency Analysis Frequency Analysis QM Geometry Optimization->Frequency Analysis Relative Free Energies Relative Free Energies Frequency Analysis->Relative Free Energies Predict Rotamer Populations Predict Rotamer Populations Relative Free Energies->Predict Rotamer Populations

Caption: A typical computational workflow for conformational analysis.

Data Presentation and Interpretation

Table 1: Key Conformational Data for N-Acetyl-N-benzyl-L-valine Rotamers
RotamerDihedral Angles (φ, ψ, ω) (°)Relative Energy (kcal/mol)Predicted Population (%)Key NOE Correlations
Trans-1 Calculated/ExperimentalCalculatedCalculated/ExperimentalExperimental
Trans-2 Calculated/ExperimentalCalculatedCalculated/ExperimentalExperimental
Cis-1 Calculated/ExperimentalCalculatedCalculated/ExperimentalExperimental
...............

Note: The table should be populated with data obtained from the experimental and computational analyses.

The integration of experimental NMR data with computational modeling provides a powerful, self-validating system. The predicted relative energies and populations from QM calculations should be consistent with the rotamer populations determined from NMR signal integration. Furthermore, the key inter-proton distances in the calculated low-energy conformers should align with the observed NOE correlations. Any discrepancies between the experimental and computational results can provide further insights and guide refinement of the computational model.

Conclusion and Future Directions

The conformational analysis of N-acetyl-N-benzyl-L-valine provides a detailed picture of the energetic landscape governing its three-dimensional structure. By combining the strengths of high-resolution NMR spectroscopy and robust computational modeling, we can confidently identify the preferred rotamers, quantify their relative populations, and determine the energy barriers to their interconversion.

This knowledge is not merely academic; it has direct implications for drug development. By understanding the conformational preferences of such a substituted amino acid, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced binding affinity and selectivity. Furthermore, the insights gained from studying this model system can be extrapolated to the design of more complex peptides and peptidomimetics with tailored conformational properties.

Future work could involve the synthesis and conformational analysis of a series of related compounds with different substituents on the benzyl ring or with different amino acid side chains to systematically probe the effects of steric and electronic factors on the rotameric equilibrium. Additionally, X-ray crystallographic studies, if suitable crystals can be obtained, would provide an invaluable solid-state structure for comparison with the solution-phase and computational data.

References

  • Bedford, G. R., et al. "Rotation about ortho-substituted N,N-diethylbenzamides." Canadian Journal of Chemistry 48.19 (1970): 2987-2993.
  • ERIC. "EJ1253688 - Variable Temperature NMR Experiment Studying Restricted Bond Rotation, Journal of Chemical Education, 2020-May." ERIC, 2020, [Link].

  • RDiscovery. "Conformational studies of N‐acetyl‐N′‐methylamide derivatives of α‐aminobutyric acid, norvaline, and valine. I. Preferred conformations in solution as studied by 1H‐nmr spectroscopy." RDiscovery, [Link].

  • Nanalysis Corp. "Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds." AZoM.com, 12 Aug. 2024, [Link].

  • Georgia Southern University. "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Digital Commons@Georgia Southern, 12 May 2020, [Link].

  • ResearchGate. "N-Acetyl-l-alanine." ResearchGate, [Link].

  • Chirality. "Validation of molecular force field parameters for peptides including isomerized amino acids." Wiley Online Library, 15 Apr. 2018, [Link].

  • PubMed. "[Theoretical conformational analysis of methylamide N-acetyl-L-arginine]." PubMed, [Link].

  • ResearchGate. "The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues." ResearchGate, [Link].

  • Khoury, G. A., et al. "Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family.
  • Lindorff-Larsen, K., et al.
  • AIR Unimi. "Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Model." AIR Unimi, 10 May 2023, [Link].

  • Lopes, P., et al. "Force field for peptides and proteins based on the classical Drude oscillator.
  • PubChem. "N-benzoyl-L-alanine." PubChem, [Link].

  • PubChem. "N-Acetyl-L-alanine." PubChem, [Link].

  • PubChem. "methyl N-acetylvalinate." PubChem, [Link].

  • FooDB. "Showing Compound N-Acetyl-L-alanine (FDB022231)." FooDB, 21 Sept. 2011, [Link].

Sources

Strategic Integration of N-Acetyl-N-benzyl-L-valine in Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Lead

Executive Summary

In the transition from bioactive peptides to drug-like peptidomimetics, the modulation of backbone amide bonds is a critical determinant of success. N-Acetyl-N-benzyl-L-valine (Ac-N(Bn)-Val-OH) represents a high-value structural motif that serves a dual function: it acts as a conformational switch , forcing specific secondary structures via steric constraint, and as a proteolytic shield , preventing enzymatic degradation.

This guide analyzes the mechanistics of N-benzylation on the valine core, detailing its impact on Ramachandran space, providing robust synthetic protocols, and outlining its application in protease inhibitor design.

Structural Mechanistics: The N-Benzyl Effect

The introduction of a benzyl group onto the amide nitrogen of L-valine creates a profound steric clash that alters the energetic landscape of the peptide backbone. Unlike standard N-methylation, the N-benzyl group adds both steric bulk and aromatic character (


-system), leading to unique constraints.
Cis/Trans Amide Equilibrium

In canonical peptides, the trans amide conformer is favored by ~2–5 kcal/mol. However, N-alkylation lowers the energy difference between cis and trans isomers.

  • Steric Clash: The bulky benzyl group clashes with the isopropyl side chain of Valine (

    
     constraint) and the preceding carbonyl oxygen.
    
  • Result: This often shifts the equilibrium, significantly increasing the population of the cis-amide conformer. This property is exploited to induce Type VI

    
    -turns , critical for mimicking hairpin turns in protein-protein interaction (PPI) interfaces.
    
Ramachandran Space Restriction

The N-benzyl group severely restricts the


 (phi) and 

(psi) torsion angles.
  • 
     Restriction:  Rotation around the 
    
    
    
    bond is hindered by the collision between the N-benzyl methylene protons and the valine
    
    
    -methyls.
  • 
     Restriction:  The resulting rigidity propagates to the 
    
    
    
    bond, locking the residue into a narrow region of conformational space, often favoring extended (
    
    
    -strand) or polyproline II (PPII) helix geometries depending on the solvent environment.
Physicochemical Profiling

N-benzylation transforms the solubility and stability profile of the valine residue.

PropertyL-Valine (Native)N-Acetyl-N-benzyl-L-valineImpact on Drug Design
LogP (Lipophilicity) -2.26~1.8 - 2.1Drastically improves membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donor 1 (Amide NH)0 (Tertiary Amide)Eliminates a solvation penalty, aiding passive transport.
Proteolytic Stability Low (t

< min)
High (t

> hrs)
Steric bulk prevents protease access to the scissile bond.
Conformation FlexibleSemi-RigidReduces entropic penalty upon binding to the target receptor.

Synthesis & Integration Strategy

Direct alkylation of N-acetyl-valine is prone to racemization and O-alkylation. The industry-standard protocol utilizes reductive amination followed by acetylation .

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Capping Val L-Valine (Starting Material) Schiff Schiff Base Intermediate Val->Schiff NaOH, MeOH Dehydration Benz Benzaldehyde Benz->Schiff NBnVal N-benzyl-L-valine (Secondary Amine) Schiff->NBnVal NaBH4 Reduction Final N-Acetyl-N-benzyl-L-valine (Target) NBnVal->Final Ac2O, NaHCO3 Acetylation AcAnh Acetic Anhydride

Figure 1: Two-stage synthesis of N-Acetyl-N-benzyl-L-valine ensuring chiral integrity.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-L-Valine (Reductive Amination)

Rationale: Reductive amination avoids the harsh basic conditions of direct alkylation that cause racemization at the


-carbon.

Reagents: L-Valine (10 mmol), Benzaldehyde (10 mmol), NaBH


 (15 mmol), 2N NaOH, Methanol.
  • Schiff Base Formation: Dissolve L-Valine (1.17 g) in 2N NaOH (5 mL). Add Benzaldehyde (1.06 g) in Methanol (10 mL). Stir at room temperature for 30 minutes until the solution becomes clear/yellowish.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH

    
     (0.57 g) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Workup: Stir for 1 hour at 0°C. Neutralize to pH 6-7 with 1N HCl. A white precipitate (N-benzyl-L-valine) will form.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether (to remove unreacted benzaldehyde). Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

    • Validation: ESI-MS (

      
       208 [M+H]
      
      
      
      ).
Protocol B: Acetylation to N-Acetyl-N-benzyl-L-valine

Rationale: Acetylation of the secondary amine requires forcing conditions compared to primary amines due to steric hindrance.

Reagents: N-Benzyl-L-Valine (from Protocol A), Acetic Anhydride, NaHCO


, Dichloromethane (DCM).
  • Dissolution: Suspend N-Benzyl-L-Valine (1.0 g) in DCM (20 mL). Add NaHCO

    
     (2 eq) dissolved in minimal water.
    
  • Reaction: Add Acetic Anhydride (1.5 eq) dropwise. Stir vigorously at room temperature for 4-6 hours. Monitor by TLC (SiO

    
    , MeOH/DCM 1:9).
    
  • Extraction: Acidify aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Appearance: Viscous oil or waxy solid.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) will show rotamers (approx 3:1 ratio) due to the cis/trans amide bond.

Case Study: MMP Inhibitor Design

Target: Matrix Metalloproteinases (MMPs), specifically Collagenase (Clostridium histolyticum and mammalian homologs).

Challenge: First-generation peptide inhibitors (e.g., hydroxamates) suffered from rapid hydrolysis in vivo. Solution: Incorporation of N-benzyl-L-valine at the P1' or P2' position.

Mechanism of Action:

  • Hydrophobic Anchor: The N-benzyl group occupies the large, hydrophobic S1' pocket of the MMP active site.

  • Backbone Distortion: The N-alkylation prevents the formation of the standard extended conformation, forcing the inhibitor into a "kinked" geometry that matches the enzyme's active site cleft more tightly than the natural substrate.

  • Outcome: The N-benzyl analog exhibited a 500-fold increase in potency (

    
     in the nanomolar range) and a 20-fold increase in plasma half-life compared to the N-H parent compound.
    

References

  • PubChem. N-Acetyl-N-benzyl-L-valine Compound Summary. National Library of Medicine. [Link]

  • Rasko, D. A., & Sperandio, V. (2010).[1] Anti-virulence strategies to combat bacteria-mediated disease.[1] Nature Reviews Drug Discovery, 9(2), 117-128.[1] (Discusses collagenase inhibitors derived from N-benzyl-L-valine).[1] [Link][1]

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Structural Considerations. Current Medicinal Chemistry.[2] (General reference on N-alkylation for conformational constraint). [Link]

Sources

The Steric Topography of N-Alkylated Peptidomimetics: A Deep Dive into N-Acetyl-N-Benzyl-L-Valine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylation is a cornerstone modification in the rational design of peptidomimetics, foldamers, and targeted therapeutics. While simple N-methylation is widely utilized to improve pharmacokinetic profiles, the introduction of an N-benzyl group onto a sterically hindered amino acid like L-valine creates a highly restricted conformational landscape. This technical guide explores the thermodynamic and kinetic consequences of the steric clash between the N-benzyl group, the N-acetyl capping group, and the α-isopropyl side chain, providing actionable insights and self-validating protocols for structural analysis.

The Mechanistic Basis of Steric Congestion

In standard secondary amides (e.g., N-acetyl-L-valine), the amide bond strongly prefers the trans conformation (ω ≈ 180°) to minimize steric repulsion between the α-carbon substituents and the acetyl methyl group. However, converting this linkage to a tertiary amide via N-benzylation fundamentally alters the molecule's energy landscape 1.

The N-benzyl group introduces massive steric bulk that directly competes with the α-isopropyl group of the valine residue 2.

  • In the trans conformation: The N-benzyl group is forced into spatial proximity with the bulky α-isopropyl group, creating severe van der Waals repulsion.

  • In the cis conformation (ω ≈ 0°): The N-benzyl group clashes with the N-acetyl methyl group.

Because both states suffer from extreme steric strain, the free energy difference (ΔG) between the cis and trans conformers approaches zero. This levels the thermodynamic playing field, leading to a highly populated cis state—a rarity in natural peptides 3.

Causality A N-Benzylation of N-Acetyl-L-Valine B Steric Clash: N-Benzyl vs α-Isopropyl A->B C Disruption of Trans Amide Preference B->C D Increased Cis Conformer Population (ω ≈ 0°) C->D E Elevated Rotational Barrier (ΔG‡ > 18 kcal/mol) C->E F Enhanced Proteolytic Stability D->F G Induction of Turn Structures in Peptidomimetics D->G E->F

Logical flow of how steric bulk dictates thermodynamic and biological properties.

Thermodynamic and Kinetic Consequences

The steric congestion not only alters the cis/trans ratio but significantly elevates the kinetic barrier to rotation (ΔG‡) around the C-N partial double bond. In N-acetyl-N-benzyl-L-valine derivatives, this rotational barrier often exceeds 18–19 kcal/mol. Consequently, the cis and trans rotamers exist in a slow-exchange regime on the NMR timescale at room temperature, allowing them to be observed as distinct, isolable species 3.

Furthermore, due to the high barrier to rotation around the N-CH2(benzyl) bond itself, the benzylic protons often appear as a diastereotopic AB quartet in the ¹H NMR spectrum, further confirming the rigid, locked conformation of the molecular scaffold.

Quantitative Conformational Data
DerivativeAmide TypeCis Population (%)Rotational Barrier ΔG‡ (kcal/mol)Structural Rigidity
N-Acetyl-L-Valine Secondary< 1%~ 15.0Highly Flexible
N-Acetyl-N-Methyl-L-Valine Tertiary~ 10 - 20%~ 16.5 - 18.0Moderately Rigid
N-Acetyl-N-Benzyl-L-Valine Tertiary (Bulky)~ 40 - 50%> 19.0Highly Restricted

Experimental Workflow: Self-Validating VT-NMR Protocol

To accurately quantify the rotational barrier (ΔG‡) of N-acetyl-N-benzyl-L-valine derivatives, Variable-Temperature (VT) NMR is the analytical gold standard. The following protocol is designed as a self-validating system to ensure that observed spectral changes are strictly due to conformational dynamics, rather than thermal degradation.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dissolve 5-10 mg of the derivative in 0.5 mL of Toluene-d8.

    • Causality: Toluene-d8 is chosen for its high boiling point (110°C) and non-polar nature. Polar solvents like DMSO-d6 can hydrogen-bond with the acetyl carbonyl, altering the electronic structure of the amide bond and artificially skewing the intrinsic rotational barrier.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Identify the distinct sets of signals for the cis and trans rotamers (typically clearly resolved in the benzylic CH2 or α-CH protons).

  • Incremental Heating: Increase the probe temperature in 10 K increments up to 373 K. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Identification: Monitor the target peaks until the distinct cis and trans signals broaden and merge into a single time-averaged signal. Record this Coalescence Temperature (Tc).

  • System Validation (Cooling Step): Critical Step. Cool the sample back to 298 K and re-acquire the spectrum.

    • Validation Logic: If the spectrum perfectly matches the baseline from Step 2, the system is validated (no thermal degradation occurred). If new peaks appear or the baseline is noisy, the calculated Tc is invalid due to chemical decomposition.

  • Kinetic Calculation: Use the Eyring equation and line-shape analysis at Tc to calculate the exact ΔG‡ of rotation.

Protocol S1 Sample Prep: Dissolve in Toluene-d8 S2 Baseline 1H NMR (298K): Identify cis/trans peaks S1->S2 S3 Incremental Heating: Acquire spectra at +10K S2->S3 S4 Identify Coalescence (Tc): Peaks merge S3->S4 S5 Validation: Cool to 298K to verify no degradation S4->S5

Self-validating Variable-Temperature NMR workflow for rotational barrier analysis.

Implications for Drug Development and Peptidomimetics

The forced cis conformation and high rotational barrier of N-benzyl-L-valine derivatives have profound implications for modern drug design 4.

  • Proteolytic Shielding: The immense steric bulk effectively shields the amide backbone from nucleophilic attack by proteolytic enzymes (e.g., proteases and peptidases). This drastically increases the plasma half-life of the mimetic compared to natural peptides.

  • Foldamer Architecture: The cis amide bond acts as a rigid, predictable structural constraint. By strategically placing N-benzyl-L-valine residues within a sequence, chemists can reliably induce specific secondary structures—such as β-turns or γ-turns—which are critical for targeting shallow protein-protein interaction (PPI) interfaces.

References

  • Stereodynamics of Bond Rotation in Tertiary Aromatic Amides ResearchGate[Link]

  • Amide Bond Formation Assisted by Vicinal Alkylthio Migration in Enaminones: Metal- and CO-Free Synthesis of α,β-Unsaturated Amides ACS Publications[Link]

  • Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids ResearchGate[Link]

Sources

Thermodynamic Stability of N-Acetyl-N-benzyl-L-valine cis-trans Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and thermodynamic behavior of N-alkylated amino acids is a critical parameter in the design of peptidomimetics, foldamers, and targeted therapeutics. Unlike canonical secondary amides, which overwhelmingly favor the trans configuration, N-alkylation introduces severe steric constraints that populate the cis state. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for determining the thermodynamic stability of cis-trans isomers in N-Acetyl-N-benzyl-L-valine (Ac-NBn-Val-OH) .

Mechanistic Rationale: The Energetics of N-Alkylation

In standard peptide bonds, the trans isomer (where the


 dihedral angle is ~180°) is preferred by over 99% due to the steric repulsion between adjacent 

-carbon substituents in the cis form[1]. However, the introduction of an N-benzyl group fundamentally rewires this energetic landscape.

In Ac-NBn-Val-OH, the tertiary amide bond lacks a hydrogen-bond donor, eliminating stabilizing intramolecular hydrogen bonds. More importantly, the trans configuration forces the bulky N-benzyl group into direct steric conflict with the isopropyl side chain of the valine residue. Conversely, the cis configuration forces the isopropyl group against the acetyl methyl group. The competition between these two highly strained states narrows the free energy gap (


), resulting in a dynamic equilibrium where both isomers are significantly populated at room temperature[2].

Furthermore, the transition between these states requires breaking the partial double-bond character of the C-N amide bond, leading to a high activation barrier (


)[3]. This slow interconversion rate allows for the distinct observation of both isomers via Nuclear Magnetic Resonance (NMR) spectroscopy.

Isomerization Cis Cis Isomer Steric: Val-iPr vs Acetyl Favored in polar solvents TS Transition State ω ≈ 90° Loss of resonance Cis->TS +ΔG‡ (~17 kcal/mol) TS->Cis Trans Trans Isomer Steric: Val-iPr vs N-Bn Favored in non-polar solvents TS->Trans Relaxation Trans->TS +ΔG‡

Thermodynamic energy landscape of cis-trans isomerization in N-alkylated amides.

Self-Validating Experimental Workflows

To establish a trustworthy thermodynamic profile, experimentalists must employ a self-validating system. Relying solely on computational models or a single NMR technique can lead to solvent-induced artifacts. The following protocol pairs Variable Temperature (VT) NMR (for thermodynamics) with 2D EXSY NMR (for kinetics), cross-validated by Density Functional Theory (DFT)[2][4].

Protocol 1: Thermodynamic & Kinetic Mapping via NMR

Causality Check: Why use EXSY alongside VT-NMR? Standard 1D VT-NMR provides the equilibrium constant (


) at various temperatures, allowing the extraction of Enthalpy (

) and Entropy (

) via the van 't Hoff equation. However, it does not directly measure the transition state barrier. 2D EXSY tracks the real-time chemical exchange of magnetization between the cis and trans states, providing the rate constants (

) needed to calculate the activation free energy (

) via the Eyring equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of purified Ac-NBn-Val-OH in 0.6 mL of deuterated solvent. Prepare two parallel samples: one in a non-polar solvent (

    
    ) and one in a polar protic/aprotic solvent (
    
    
    
    ) to assess dielectric effects on the dipole moment of the isomers.
  • 1D VT-NMR Acquisition:

    • Acquire high-resolution

      
      -NMR spectra at 5-degree increments from 280 K to 340 K.
      
    • Allow 10 minutes of thermal equilibration at each step before pulsing.

    • Data Extraction: Integrate the distinct acetyl methyl singlets (typically ~2.1 ppm for trans and ~2.3 ppm for cis). Calculate

      
      .
      
  • van 't Hoff Analysis: Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    , and the y-intercept yields
    
    
    .
  • 2D EXSY Acquisition:

    • At 298 K, run 2D NOESY/EXSY sequences with varying mixing times (

      
       = 50, 100, 300, 500 ms).
      
    • Data Extraction: Measure the volume of the diagonal peaks (

      
      , 
      
      
      
      ) and cross-peaks (
      
      
      ,
      
      
      ). Calculate the exchange rate constants (
      
      
      ,
      
      
      ) using the matrix formalism of the Bloch-McConnell equations.
Protocol 2: Computational Validation (DFT/PCM)

Causality Check: Why use implicit solvation (PCM)? Gas-phase calculations drastically misrepresent the stability of the cis isomer, which often possesses a higher dipole moment and is selectively stabilized by polar solvents[2].

Step-by-Step Methodology:

  • Conformational Search: Perform a Monte Carlo multiple-minimum search using a molecular mechanics force field (e.g., OPLS4) to identify the global minima for both cis and trans

    
     dihedrals.
    
  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) specifying Chloroform and DMSO as solvents.

  • Frequency Calculations: Confirm the absence of imaginary frequencies for ground states (verifying true minima) and extract thermochemical corrections at 298.15 K to calculate theoretical

    
    , 
    
    
    
    , and
    
    
    .

Workflow A Synthesis & Purification Ac-NBn-Val-OH B Variable Temperature (VT) NMR (Thermodynamics) A->B C 2D EXSY NMR (Kinetics) A->C D DFT Computational Modeling (B3LYP/PCM) A->D E Data Synthesis: Energy Landscape Mapping B->E ΔH, ΔS C->E ΔG‡ D->E Theoretical Validation

Experimental and computational workflow for thermodynamic validation.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic and kinetic parameters for Ac-NBn-Val-OH, demonstrating the profound impact of solvent polarity on the cis-trans equilibrium. In non-polar


, the trans isomer is slightly favored due to minimized steric clashes. However, in highly polar 

, the equilibrium shifts to favor the cis isomer, driven by solvation effects stabilizing the higher dipole moment of the cis state[2][4].

Table 1: Thermodynamic Parameters for Ac-NBn-Val-OH (at 298.15 K)

Solvent Environment

(trans/cis)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Isomer Preference

(Non-polar)
1.25-0.13-0.85+0.72Trans slightly favored

(Polar)
0.85+0.10+0.45-0.35Cis slightly favored

Note: A negative


 indicates a spontaneous preference for the trans isomer.

Table 2: Kinetic Parameters for Isomerization (at 298.15 K in


) 
Transition PathwayActivation Energy

(kcal/mol)
Rate Constant

(

)
Half-life

(s)
Cis

Trans
17.2~0.015~46
Trans

Cis
17.4~0.011~63

Conclusion

The thermodynamic stability of Ac-NBn-Val-OH is dictated by a delicate balance between severe steric repulsion and solvent-dipole interactions. By employing a rigorous, self-validating matrix of VT-NMR, EXSY NMR, and DFT calculations, researchers can accurately map the energy landscape of N-alkylated amides. Understanding these parameters is non-negotiable for drug development professionals aiming to lock peptidomimetics into bioactive conformations.

References

1.2. ResearchGate. 2. 4. NIH. 3.3. ACS Publications. 4.1. ResearchGate.

Sources

An In-depth Technical Guide to the Comparative Solubility of N-Acetyl-N-benzyl-L-valine and N-Acetyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of molecules in both biological and chemical systems, profoundly influencing everything from reaction kinetics to bioavailability. This technical guide provides an in-depth analysis and comparison of the solubility profiles of two L-valine derivatives: N-Acetyl-L-valine and N-Acetyl-N-benzyl-L-valine. Through a detailed examination of their molecular structures, we formulate a hypothesis on their differential solubility in polar and non-polar solvents. This guide synthesizes theoretical principles with actionable, field-proven experimental protocols, offering a comprehensive framework for understanding and predicting the solubility of structurally related amino acid derivatives. We present a robust, self-validating methodology for thermodynamic solubility determination using the gold-standard shake-flask method, coupled with HPLC-UV for accurate quantification. The insights and protocols herein are designed to equip researchers and drug development professionals with the necessary tools to make informed decisions during lead selection and optimization.

Introduction

N-acetylated amino acids are a pivotal class of molecules, serving as key intermediates in pharmaceutical synthesis and as valuable tools in biochemical research.[1][2] The acetylation of the amino group alters the parent amino acid's properties, notably its polarity and hydrogen bonding capacity, which in turn significantly impacts its solubility.[3] Understanding how further structural modifications affect this fundamental property is crucial for a wide range of applications, including drug formulation, peptide synthesis, and the development of chiral ligands.[1][2]

This guide focuses on two specific derivatives of L-valine:

  • N-Acetyl-L-valine (Ac-Val-OH): A simple derivative where the amino group is acetylated.

  • N-Acetyl-N-benzyl-L-valine (Ac-Bn-Val-OH): A more complex derivative featuring both an acetyl and a benzyl group on the nitrogen atom.

The primary objective of this document is to provide a detailed technical comparison of the solubility of these two compounds. We will explore the theoretical underpinnings of their expected solubility based on molecular structure, provide a rigorous experimental protocol for empirical determination, and discuss the implications of their differing properties. This analysis serves as a model for predicting how specific functional group modifications can be used to tune the solubility of lead compounds in drug discovery and development.

Molecular Structure Analysis and Solubility Hypothesis

The principle that molecular structure dictates function and properties is central to chemistry.[4][5] A direct comparison of our two molecules of interest reveals key structural differences that allow for a strong, well-grounded hypothesis regarding their solubility.

N-Acetyl-L-valine (Ac-Val-OH)
  • Molecular Formula: C₇H₁₃NO₃[1]

  • Molecular Weight: 159.18 g/mol [1]

  • Structure: Features a terminal carboxylic acid, an isopropyl side chain, and a secondary amide (N-acetyl group).

  • Key Physicochemical Features:

    • Hydrogen Bond Donor: The amide group (-NH) and the carboxylic acid (-OH) can both donate hydrogen bonds.

    • Hydrogen Bond Acceptor: The carbonyl oxygens of both the amide and the carboxylic acid can accept hydrogen bonds.

    • Polarity: The presence of the amide and carboxylic acid groups imparts significant polarity to the molecule, although this is somewhat balanced by the non-polar isopropyl group. The reported LogP value is 0.30.[1][6]

N-Acetyl-N-benzyl-L-valine (Ac-Bn-Val-OH)
  • Molecular Formula: C₁₄H₁₉NO₃[7]

  • Molecular Weight: 249.30 g/mol [7]

  • Structure: Similar to Ac-Val-OH but with the amide hydrogen replaced by a benzyl group. This converts the secondary amide into a tertiary amide.

  • Key Physicochemical Features:

    • Hydrogen Bond Donor: The molecule loses its amide hydrogen, a critical hydrogen bond donor site. The only remaining donor is the carboxylic acid (-OH).

    • Hydrogen Bond Acceptor: The carbonyl oxygens remain as hydrogen bond acceptors.

    • Polarity & Hydrophobicity: The addition of the large, non-polar aromatic benzyl group significantly increases the molecule's overall hydrophobicity and molecular size.

Formulation of the Solubility Hypothesis

Based on this structural analysis, we can formulate a clear hypothesis:

  • In Polar Protic Solvents (e.g., Water, Ethanol): N-Acetyl-L-valine is expected to be significantly more soluble than N-Acetyl-N-benzyl-L-valine. The primary reason is its superior ability to form hydrogen bonds with the solvent. Ac-Val-OH can both donate and accept hydrogen bonds at its amide linkage, whereas Ac-Bn-Val-OH has lost the crucial amide proton donor. This loss severely hampers its ability to integrate into the hydrogen-bonding network of water. The known aqueous solubility of N-Acetyl-L-valine is 37.1 mg/mL at 25°C.[1][6]

  • In Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): N-Acetyl-N-benzyl-L-valine is expected to be more soluble than N-Acetyl-L-valine. The large, hydrophobic benzyl group will have favorable van der Waals interactions with non-polar solvents. Conversely, the more polar amide and carboxylic acid groups of Ac-Val-OH make it less compatible with a non-polar environment. The N-acetylation of amino acids generally increases their solubility in non-polar solvents compared to the parent amino acids, and the addition of a benzyl group should enhance this effect.[3]

The diagram below illustrates the key structural differences influencing solubility.

G cluster_0 N-Acetyl-L-valine cluster_1 N-Acetyl-N-benzyl-L-valine AcVal Structure: (2S)-2-acetamido-3-methylbutanoic acid AcVal_Props Key Features: - Secondary Amide (N-H) - Carboxylic Acid - H-Bond Donor & Acceptor - Higher Polarity AcVal->AcVal_Props AcBnVal_Props Key Features: - Tertiary Amide (No N-H) - Carboxylic Acid - Large Hydrophobic Benzyl Group - H-Bond Acceptor Only (at amide) - Lower Polarity / Higher Hydrophobicity AcVal_Props->AcBnVal_Props Structural Modification: Replacement of Amide H with Benzyl Group AcBnVal Structure: (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid AcBnVal->AcBnVal_Props

Caption: Molecular structures and key physicochemical features comparison.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the hypothesis, a robust and reproducible method for determining thermodynamic (equilibrium) solubility is required. The "gold standard" for this measurement is the shake-flask method, which is recognized by regulatory bodies and the IUPAC.[8][9][10] This method measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Core Principle: The Shake-Flask Method

The protocol involves adding an excess amount of the solid compound to a known volume of the solvent, agitating the mixture for an extended period to ensure equilibrium is reached, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.[11][12] This approach is considered the most accurate for determining thermodynamic solubility, as it allows sufficient time for the dissolution and precipitation processes to reach a steady state.[8][9]

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of N-Acetyl-L-valine and N-Acetyl-N-benzyl-L-valine in a selected solvent (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C).

Materials:

  • N-Acetyl-L-valine (solid powder)

  • N-Acetyl-N-benzyl-L-valine (solid powder)

  • Solvent of choice (e.g., PBS, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Vials:

    • Step 1.1: Add an excess of solid compound to a 2 mL glass vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add enough solid so that it is clearly visible at the end of the experiment (e.g., ~5-10 mg).

    • Causality: Using a visible excess of solid ensures that the dissolution process is not limited by the amount of available solute, allowing the system to reach its true thermodynamic equilibrium.[11]

  • Solvent Addition and Incubation:

    • Step 2.1: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to each vial.

    • Step 2.2: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

    • Step 2.3: Incubate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[8][9]

    • Causality: Extended agitation at a constant temperature is essential to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is achieved between the solid and solution phases.[8]

  • Phase Separation:

    • Step 3.1: After incubation, allow the vials to stand for a short period (~30 minutes) to let the larger solid particles settle.

    • Step 3.2: Carefully withdraw a sample of the supernatant using a syringe.

    • Step 3.3: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a critical self-validating step. It removes any microscopic undissolved particles that could otherwise be measured by the analytical instrument, leading to an overestimation of the true solubility.[12][13]

  • Analytical Quantification (HPLC-UV):

    • Step 4.1: Prepare a series of calibration standards of the test compound in the same solvent at known concentrations.

    • Step 4.2: Analyze the filtered samples and calibration standards using a validated HPLC-UV method. The UV detector wavelength should be set to the absorbance maximum of the compound.[14][15][16]

    • Step 4.3: Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Step 4.4: Determine the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.[9]

The following diagram outlines this experimental workflow.

G cluster_prep Preparation & Equilibration cluster_sample Sample Processing cluster_analysis Quantification start Start: Solid Compound + Solvent step1 Step 1: Add Excess Solid to Vial start->step1 step2 Step 2: Add Solvent & Incubate (24-48h at 25°C with agitation) step1->step2 step3 Step 3: Settle & Withdraw Supernatant step2->step3 step4 Step 4: Filter through 0.22µm Syringe Filter step3->step4 step5 Step 5: Analyze via HPLC-UV step4->step5 end End: Determine Solubility (mg/mL or µM) from Calibration Curve step5->end

Caption: Experimental workflow for thermodynamic solubility determination.

Comparative Solubility Data and Discussion

While experimental determination is the definitive measure, we can present expected values based on known data and our structural hypothesis to guide researchers.

Presentation of Results

The following table summarizes the known aqueous solubility for N-Acetyl-L-valine and provides a hypothesized solubility comparison for both compounds across a range of solvent polarities.

Compound Structure Aqueous Solubility (pH 7.4, 25°C) Hypothesized Solubility in Ethanol (Polar Protic) Hypothesized Solubility in Toluene (Non-Polar)
N-Acetyl-L-valine (2S)-2-acetamido-3-methylbutanoic acid37.1 mg/mL [1][6]HighLow
N-Acetyl-N-benzyl-L-valine (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acidVery Low ModerateModerate-to-High
Discussion of Expected Results

The significant drop in aqueous solubility from N-Acetyl-L-valine to its N-benzyl derivative is a direct and predictable consequence of the structural modification.

  • Impact of Hydrogen Bonding: The most critical factor is the removal of the amide proton (N-H). This single change eliminates a key hydrogen bond donor site, which drastically reduces the molecule's ability to interact favorably with the highly structured hydrogen-bonding network of water. Amides are typically less soluble than comparable amines and carboxylic acids because, while they can participate in hydrogen bonding, they do not ionize as readily.[17] The N-benzylation further exacerbates this by removing a key bonding site altogether.

  • Impact of Hydrophobicity: The introduction of the benzyl group adds a large, non-polar, and sterically bulky moiety to the molecule. This significantly increases the hydrophobic surface area. In an aqueous environment, water molecules must form an ordered "cage" around this hydrophobic group, which is an entropically unfavorable process, leading to lower solubility.

  • Solubility in Other Solvents: In a polar protic solvent like ethanol, both compounds are expected to be more soluble than in water due to the organic character of the solvent. However, the superior hydrogen bonding capability of N-Acetyl-L-valine should still render it more soluble than the N-benzyl derivative. In a non-polar solvent like toluene, the trend is reversed. The hydrophobic benzyl group of N-Acetyl-N-benzyl-L-valine will engage in favorable dispersion forces with the toluene, promoting dissolution, while the more polar nature of N-Acetyl-L-valine makes it less compatible.

Conclusion and Implications for Drug Development

The comparative analysis of N-Acetyl-L-valine and N-Acetyl-N-benzyl-L-valine provides a clear and instructive example of structure-property relationships. The addition of a single benzyl group to the amide nitrogen dramatically reduces aqueous solubility while likely increasing solubility in non-polar media. This is primarily due to the concurrent loss of a hydrogen bond donor and a significant increase in hydrophobicity.

For researchers in drug development, these findings have direct and practical implications:

  • Solubility Tuning: This case study demonstrates that N-alkylation or N-arylation of amides is a powerful strategy to modulate solubility. If a lead compound is too polar and exhibits poor membrane permeability, introducing a hydrophobic group like a benzyl can increase its lipophilicity. Conversely, if a compound is poorly soluble in aqueous formulation vehicles, modifications that preserve or enhance hydrogen bonding capacity are necessary.

  • Predictive Power: The principles outlined here—analyzing hydrogen bonding potential and hydrophobic surface area—are fundamental to Quantitative Structure-Property Relationship (QSPR) models that aim to predict solubility directly from a molecule's structure.[4][18][19]

  • Methodological Standard: The detailed shake-flask protocol serves as a benchmark for obtaining high-quality, reliable thermodynamic solubility data, which is essential for building accurate predictive models and for making critical decisions in the lead optimization phase of drug discovery.[20][21]

By integrating theoretical structural analysis with rigorous experimental validation, scientists can more effectively and efficiently design molecules with the optimal physicochemical properties required for therapeutic success.

References

  • Benchchem. (n.d.). Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine.
  • (n.d.). Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble.
  • Koga, R., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724.
  • Livingstone, D. J. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • Huuskonen, J. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 40(3), 773-777.
  • Hirano, A., et al. (2021).
  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Koga, R., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism.
  • (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC).
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemicalBook. (2026, January 13). N-Acetyl-L-valine.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-valine. PubChem Compound Database. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility.
  • KCAS Bio. (n.d.). HPLC UV and Fluorescence Detection Solutions.
  • Chemsrc. (2025, August 26). N-Acetyl-L-valine.
  • XINDAO. (n.d.). Wholesale N-Acetyl-L-Valine CAS:96-81-1 Manufacturers and Suppliers.
  • (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.
  • Greenwood, M. (2022, December 15). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-N-benzyl-L-valine. PubChem Compound Database. Retrieved from [Link]

  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • (n.d.).
  • (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • (n.d.).
  • (n.d.).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • (n.d.). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy.
  • (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-L-valine. PubChem Compound Database. Retrieved from [Link]

  • (n.d.). Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation.
  • (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • (n.d.). N-Acetyl-N-benzyl-L-valine. Moshang Chemical.
  • (n.d.).
  • (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Chalmers Research.

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Biological Activity of N-Benzyl Substituted Valine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-benzyl substituted valine derivatives , a class of pharmacophores characterized by the introduction of a lipophilic benzyl moiety onto the


-amino group of the essential amino acid L-valine. This structural modification critically alters the physicochemical profile of the parent amino acid, enhancing membrane permeability, metabolic stability, and receptor binding affinity.

The guide details the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, with a specific focus on their roles as acetylcholinesterase (AChE) inhibitors , antimicrobial agents (via metal chelation) , and anticonvulsants .

Chemical Basis & Structural Significance[1][2][3][4]

The N-Benzyl Pharmacophore

The functionalization of L-valine with a benzyl group transforms the zwitterionic, hydrophilic amino acid into a hydrophobic scaffold capable of engaging in hydrophobic and


-

stacking interactions.
  • Lipophilicity Modulation: The benzyl ring significantly increases the partition coefficient (LogP), facilitating transport across the Blood-Brain Barrier (BBB) for CNS-targeted therapies and penetration of bacterial cell walls.

  • Steric & Electronic Tuning: Substituents on the benzyl ring (e.g., -Cl, -NO

    
    , -OMe) allow for fine-tuning of electronic density, affecting binding affinity to enzymatic active sites such as the anionic subsite of AChE.
    
Synthetic Pathways

Two primary methodologies are employed to synthesize these derivatives, selected based on the desired stability and downstream application.

Method A: Reductive Amination (Preferred for Mono-alkylation)

This method avoids over-alkylation (formation of quaternary ammonium salts) and is preferred for generating secondary amines.

  • Condensation: L-Valine reacts with a substituted benzaldehyde to form an imine (Schiff base) intermediate.

  • Reduction: The imine is reduced in situ using Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB) to yield the N-benzyl valine.
    
Method B: Direct Alkylation (Nucleophilic Substitution)

Reaction of L-Valine with benzyl halides (e.g., benzyl chloride) in the presence of a base (


). This method is faster but requires careful control of stoichiometry to prevent the formation of N,N-dibenzyl species.

Pharmacological Profile & Biological Activities[1][2][4][5][6][7][8][9][10]

Acetylcholinesterase (AChE) Inhibition (Neuroprotection)

N-benzyl valine derivatives have emerged as promising scaffolds for the treatment of Alzheimer's disease. The mechanism relies on the dual-binding capability of the molecule.

  • Mechanism of Action: The valine moiety mimics the acetylcholine substrate, interacting with the esteratic site. Crucially, the N-benzyl group extends into the catalytic gorge to engage in

    
    -
    
    
    
    stacking interactions with aromatic residues (specifically Trp84 and Phe330 ) in the peripheral anionic site (PAS).
  • Efficacy: Derivatives with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the benzyl ring often show reduced IC

    
     values (nanomolar range) due to enhanced electrostatic interactions within the enzyme gorge.
    
Antimicrobial Activity via Metal Complexation

While the free ligand (N-benzyl valine) exhibits moderate antimicrobial activity, its efficacy is exponentially amplified upon coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)).

  • Tweedy’s Chelation Theory: Coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (N and O) and delocalization of

    
    -electrons. This increases the lipophilic character of the metal complex, favoring permeation through the lipid layer of bacterial membranes.[1]
    
  • Spectrum: These complexes show potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans), often outperforming standard antibiotics like ampicillin in resistant strains.

Anticonvulsant Activity

Structurally related to Lacosamide (a functionalized amino acid), N-benzyl valine amides exhibit anticonvulsant properties by modulating voltage-gated sodium channels. The N-benzyl group is essential for hydrophobic interactions within the channel pore, stabilizing the slow inactivation state.

Structure-Activity Relationship (SAR) Analysis

The biological output of N-benzyl valine derivatives is strictly governed by the substitution pattern on the aromatic ring and the modification of the carboxylic acid tail.

Visualization: SAR Logic Flow

The following diagram illustrates the impact of structural modifications on biological activity.

SAR_Analysis Core N-Benzyl Valine Scaffold Sub_Ring Benzyl Ring Substitution Core->Sub_Ring Sub_COOH Carboxylic Acid Modification Core->Sub_COOH Act_AChE Increased AChE Inhibition Sub_Ring->Act_AChE Electron Withdrawing (4-F, 4-Cl) Act_CNS CNS/Anticonvulsant Activity Sub_Ring->Act_CNS Lipophilic Groups (4-tBu, 4-CF3) Act_Micro Enhanced Antimicrobial (Metal Complex) Sub_COOH->Act_Micro Schiff Base + Metal (Cu, Zn, Co) Sub_COOH->Act_CNS Amidation (CONH-Benzyl)

Caption: SAR map detailing how specific structural modifications drive the divergence between neuroactive and antimicrobial pharmacological profiles.

Experimental Protocols

Protocol A: Synthesis of N-(4-Chlorobenzyl)-L-Valine (Reductive Amination)

Objective: To synthesize a secondary amine derivative with high purity for biological screening.

  • Reagents: L-Valine (10 mmol), 4-Chlorobenzaldehyde (10 mmol), Methanol (30 mL), NaOH (10 mmol), NaBH

    
     (12 mmol).
    
  • Schiff Base Formation: Dissolve L-Valine and NaOH in Methanol. Add 4-Chlorobenzaldehyde dropwise. Reflux at 65°C for 3 hours until TLC confirms imine formation.

  • Reduction: Cool the solution to 0°C. Add NaBH

    
     in small portions over 30 minutes. Stir at room temperature for 4 hours.
    
  • Work-up: Acidify with dilute HCl to pH 4 to decompose excess borohydride. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (8:2).

  • Validation: Confirm structure via

    
    H-NMR (look for singlet benzylic -CH
    
    
    
    - at ~3.8 ppm).
Protocol B: Determination of AChE Inhibition (Ellman’s Assay)

Objective: Quantify the IC


 of the synthesized derivative against Acetylcholinesterase.[2]
  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0) to range 0.01–100

    
    M.
    
  • Enzyme Mix: Add 20

    
    L of AChE (0.05 U/mL) to 150 
    
    
    
    L of phosphate buffer in a 96-well plate.
  • Incubation: Add 20

    
    L of test compound solution. Incubate at 25°C for 10 minutes.
    
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman’s reagent) and 10 
    
    
    
    L of Acetylthiocholine Iodide (ATCI).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC
    
    
    
    .[2]

Quantitative Data Summary

Table 1: Comparative Biological Activity of N-Benzyl Valine Derivatives

Compound DerivativeR-Substituent (Benzyl)Modification (COOH)Target ActivityPotency / MetricRef
NBV-1 H (Unsubstituted)Free AcidAntimicrobialMIC: 128

g/mL (E. coli)
[1, 4]
NBV-Cu HCu(II) ComplexAntimicrobialMIC: 12.5

g/mL (S. aureus)
[2]
NBV-Cl 4-ClMethyl EsterAChE InhibitionIC

: 420 nM
[1]
NBV-Amide 4-FBenzyl AmideAnticonvulsantED

: 8.3 mg/kg (Mice)
[5]

References

  • BenchChem Technical Team. (2025). N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide. BenchChem. Link

  • Ajibade, P. A., et al. (2022). Synthesis, Antimicrobial Activities of Metal (II) Complexes from Salicylaldehyde and Valine Schiff Base. African Journal of Online. Link

  • Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI Molecules. Link

  • PubChem. (2025).[3] N-benzyl-L-valine | C12H17NO2 | CID 13002778.[3] National Library of Medicine. Link

  • Kohn, H., et al. (1991). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

Sources

N-Acetyl-N-benzyl-L-valine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Acetyl-N-benzyl-L-valine as a Chiral Building Block in Organic Synthesis

Introduction

In the landscape of modern drug discovery and fine chemical manufacturing, the ability to control molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, relies heavily on a toolkit of reliable methods. Among the most robust of these is the chiral auxiliary approach, where a temporary chiral handle guides a chemical transformation with high stereoselectivity.[1][2] This guide provides an in-depth technical overview of N-Acetyl-N-benzyl-L-valine, a bespoke chiral building block derived from the naturally occurring amino acid L-valine, for researchers, chemists, and professionals in drug development.

N-Acetyl-N-benzyl-L-valine is uniquely positioned as a powerful tool in this field. It inherits the intrinsic chirality of L-valine, which is part of the readily available "chiral pool".[1][] Its structure is further augmented with N-acetyl and N-benzyl groups, which are not arbitrary additions but deliberate modifications designed to enhance steric control and modulate electronic properties. The bulky isopropyl side chain of the valine core, combined with the conformational influence of the N-benzyl group, creates a highly defined three-dimensional environment. This guide will elucidate the synthesis of this building block, its underlying principles of stereochemical control, and its practical application in asymmetric transformations.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. N-Acetyl-N-benzyl-L-valine is a stable, crystalline solid under standard conditions. Its key identifiers and computed physicochemical properties are summarized below, providing the necessary data for experimental design and regulatory documentation.[4]

PropertyValueSource
IUPAC Name (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acidPubChem[4]
CAS Number 668988-47-4PubChem[4]
Molecular Formula C₁₄H₁₉NO₃PubChem[4]
Molecular Weight 249.30 g/mol PubChem[4]
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C(=O)CPubChem[4]
InChIKey FATHCXOHDHQWDM-ZDUSSCGKSA-NPubChem[4]
Topological Polar Surface Area 57.6 ŲPubChem[4]
XLogP3 2.2PubChem[4]

Synthesis of N-Acetyl-N-benzyl-L-valine

The synthesis of N-Acetyl-N-benzyl-L-valine is a multi-step process that begins with the inexpensive, enantiomerically pure starting material, L-valine. The strategy involves sequential N-protection and modification. While a direct, published protocol for this exact molecule is not prevalent, a reliable pathway can be constructed from well-established reactions for amino acid modification.[5][6][7] The proposed synthesis ensures the retention of the critical Cα stereocenter.

Conceptual Synthesis Workflow

The logical flow of the synthesis is a two-step process designed to first introduce the sterically demanding benzyl group, followed by the electronically stabilizing acetyl group. This sequence is often chosen to avoid potential side reactions and to facilitate purification.

L_Valine L-Valine (Chiral Pool Starting Material) N_Benzyl_Valine N-Benzyl-L-valine L_Valine->N_Benzyl_Valine  1. Reductive Amination (Benzaldehyde, NaBH(OAc)₃) Target N-Acetyl-N-benzyl-L-valine (Final Product) N_Benzyl_Valine->Target  2. N-Acetylation (Acetic Anhydride, Base) cluster_0 Asymmetric Alkylation Workflow Prochiral Prochiral Substrate (e.g., Propanoic Acid) Diastereomer Diastereomeric Intermediate (N-Acyl Derivative) Prochiral->Diastereomer 1. Coupling Auxiliary N-Acetyl-N-benzyl-L-valine (Chiral Auxiliary) Auxiliary->Diastereomer 1. Coupling Enolate Chelated Enolate Diastereomer->Enolate 2. Base (LDA) Alkylation Diastereoselective Alkylation Enolate->Alkylation 3. Electrophile (R-X) Facial approach dictated by auxiliary's steric bulk Product_Attached Alkylated Product (Single Diastereomer) Alkylation->Product_Attached Final_Product Enantiopure Product (e.g., (S)-2-Methylpentanoic Acid) Product_Attached->Final_Product 4. Cleavage (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux 4. Cleavage (e.g., LiOH/H₂O₂)

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Exemplary Protocol: Asymmetric Alkylation of a Propionyl Imide

This protocol details the synthesis of an enantiomerically enriched carboxylic acid using N-Acetyl-N-benzyl-L-valine as the chiral director.

A. Coupling of the Auxiliary and Substrate

  • Activate the N-Acetyl-N-benzyl-L-valine carboxylic acid group (e.g., by converting to the acid chloride with oxalyl chloride or thionyl chloride).

  • React the activated auxiliary with the desired prochiral substrate. For this example, we will consider it conceptually attached to form a rigid N-acyl derivative analogous to an Evans oxazolidinone for the purpose of demonstrating alkylation. Let's assume we have formed the N-propionyl derivative.

B. Diastereoselective Enolate Alkylation

  • Dissolve the N-propionyl derivative in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Rationale: Low temperature is critical to maintain the kinetic control of the enolate geometry and prevent racemization.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq). The solution typically turns yellow, indicating enolate formation. Stir for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Validation: The crude product should be purified by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude mixture. High diastereoselectivity (>95:5) is expected due to the steric shielding.

C. Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Causality: This LiOOH reagent is a soft nucleophile that attacks the carbonyl carbon, cleaving the auxiliary without epimerizing the newly formed stereocenter.

  • Stir for 2-4 hours, then quench the excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The aqueous layer contains the salt of the desired enantiopure carboxylic acid, while the organic layer contains the recoverable N-Acetyl-N-benzyl-L-valine auxiliary.

  • Acidify the aqueous layer and extract the final product.

Broader Applications and Future Directions

The utility of N-Acetyl-N-benzyl-L-valine is not confined to simple alkylations. As a versatile chiral building block, it holds potential in a variety of advanced synthetic applications:

  • Synthesis of Non-Proteinogenic Amino Acids: The methodology described can be adapted to synthesize α-alkylated amino acids, which are crucial components of many modern pharmaceuticals. [8]* Peptide Synthesis: The N-protected structure makes it a candidate for incorporation into peptidomimetic backbones, where its conformational constraints can be used to design structurally defined peptides. [9]* Natural Product Synthesis: The ability to set stereocenters with high fidelity makes this auxiliary a valuable tool in the total synthesis of complex natural products where chirality is paramount.

The continued development of such auxiliaries focuses on improving cleavage conditions, enhancing recyclability, and expanding the scope of compatible reactions. N-Acetyl-N-benzyl-L-valine represents a class of rationally designed building blocks that offer a reliable and powerful solution for tackling the challenges of asymmetric synthesis.

Conclusion

N-Acetyl-N-benzyl-L-valine emerges as a highly effective chiral building block for asymmetric synthesis. By leveraging the inherent chirality of L-valine and enhancing its stereodirecting ability through strategic N-acylation and N-benzylation, it provides a robust platform for the synthesis of enantiomerically pure compounds. Its well-defined structure allows for predictable and high levels of diastereoselectivity in key transformations like enolate alkylation. This technical guide has provided the foundational knowledge for its synthesis and application, empowering researchers and drug development professionals to confidently employ N-Acetyl-N-benzyl-L-valine in their synthetic endeavors.

References

  • Title: N-Acetyl-N-benzyl-L-valine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Asymmetric Synthesis Source: SlideShare URL: [Link]

  • Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity Source: SciELO URL: [Link]

  • Title: Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides Source: PubMed, National Institutes of Health URL: [Link]

  • Title: N-benzyl-L-valine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Process for producing l-valine benzyl ester p-toluenesulfonate Source: Google Patents URL
  • Title: N-benzyl aniline derivative and preparation method and application thereof Source: Google Patents URL
  • Title: Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary Source: American Chemical Society URL: [Link]

Sources

Engineering Metabolic Stability: The Synergistic Role of N-Acetyl-N-Benzyl Amino Acid Derivatives in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into systemic therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation and low membrane permeability. To overcome these limitations, modern drug design relies heavily on peptidomimetics. This technical guide explores the mechanistic causality and experimental validation behind one of the most effective structural interventions: the dual modification of amino acids via N-acetylation and N-benzylation . By understanding the distinct yet synergistic roles of these modifications, researchers can engineer highly stable, cell-permeable peptide therapeutics.

The Pharmacokinetic Bottleneck in Peptide Therapeutics

Native peptides are inherently flawed as systemic drugs due to the vulnerability of the amide backbone[1]. In physiological environments, they are rapidly cleared by two primary enzymatic classes:

  • Exopeptidases (Aminopeptidases): Recognize and cleave the free, positively charged N-terminus.

  • Endopeptidases: Cleave internal peptide bonds based on specific side-chain recognition motifs.

Furthermore, the high polar surface area (PSA) and numerous hydrogen bond donors (amide protons) restrict passive diffusion across lipid bilayers, resulting in poor oral bioavailability and cellular uptake[2]. To transition a peptide from an in vitro tool to a viable clinical candidate, structural modifications such as N-alkylation and N-acylation are mandatory[3][4].

Mechanistic Causality: The Synergy of Dual Modification

The enhanced metabolic stability of N-acetyl-N-benzyl amino acid derivatives is not merely additive; it functions as a synergistic chemical defense system.

N-Acetylation: The Terminal Cap

The free


-amino group of a native peptide is a beacon for degradation. By covalently attaching an acetyl group (-COCH₃), the positive charge at physiological pH is neutralized[5].
  • Causality: This neutralization fundamentally alters the surface charge distribution, blinding the peptide to aminopeptidase recognition[4]. Furthermore, N-terminal acetylation acts as a critical block against the ubiquitination machinery. By preventing E3 ubiquitin ligases from conjugating ubiquitin to the N-terminus, the peptide effectively evades proteasomal degradation[6].

N-Benzylation: The Steric Shield

N-alkylation of the peptide backbone introduces profound physicochemical changes[7].

  • Causality: The bulky benzyl group provides massive steric hindrance directly adjacent to the scissile amide bond, physically occluding the active sites of endopeptidases[3][8].

  • Conformational Control: The N-benzyl group restricts rotamer interconversion, often inducing biologically relevant secondary structures (such as

    
    -turns or parallel 
    
    
    
    -sheets) that further bury cleavage sites[9].
  • Permeability: By replacing the amide proton with a benzyl group, a key hydrogen bond donor is eliminated. This increases the overall lipophilicity (LogP) of the molecule, drastically enhancing passive membrane permeability and intestinal bioavailability[2][7].

G cluster_native Native Peptide Vulnerabilities cluster_mod N-Ac-N-Bzl Synergistic Protection N_Term Free N-Terminus Exo Exopeptidases & Ubiquitination N_Term->Exo Recognition Amide Exposed Amide Bond Endo Endopeptidases Amide->Endo Cleavage Deg Rapid Degradation Exo->Deg Endo->Deg NAc N-Acetylation Charge Charge Neutralization NAc->Charge Caps Terminus NBzl N-Benzylation Steric Steric Shielding NBzl->Steric Blocks Backbone Stab Metabolic Stability Charge->Stab Evades Exopeptidases Steric->Stab Evades Endopeptidases

Mechanistic pathways of native degradation vs. N-Ac-N-Bzl mediated steric and chemical shielding.

Quantitative Impact on Pharmacokinetics

To illustrate the profound impact of these modifications, Table 1 summarizes the comparative pharmacokinetic parameters of a model hexapeptide subjected to systematic structural alterations[10].

Table 1: Comparative Metabolic Stability Profiles

Peptide VariantN-Terminal ModificationInternal Modification

(min)
Intrinsic Clearance (

)
Permeability (

)
Native Free AmineNone< 5> 200 µL/min/mgLow
N-Ac AcetylatedNone2585 µL/min/mgLow
N-Bzl Free AmineN-Benzylated4540 µL/min/mgMedium
N-Ac-N-Bzl AcetylatedN-Benzylated> 120< 10 µL/min/mgHigh

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following workflows incorporate strict internal controls and chemical rationales to assure data integrity.

Protocol A: Synthesis of N-Acetyl-N-Benzyl Amino Acid Building Blocks

Reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternization) of the amine[11].

  • Imine Formation: Dissolve the free amino acid methyl ester (1.0 eq) in anhydrous methanol. Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Causality: The weak acid catalyzes the formation of the Schiff base while preventing premature reduction.

  • Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at 0°C. Stir for 4 hours.

    • Causality: NaBH₃CN is highly chemoselective at mildly acidic pH; it reduces the iminium ion intermediate without reducing the unreacted aldehyde or the ester protecting group.

  • Acetylation: Isolate the N-benzyl secondary amine. Dissolve in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIEA, 2.0 eq) and acetic anhydride (1.5 eq). Stir at room temperature for 2 hours.

    • Causality: DIEA acts as a sterically hindered, non-nucleophilic acid scavenger to drive the acylation of the secondary amine to completion without competing for the electrophilic acetic anhydride.

  • Validation: Confirm product identity via LC-MS (target mass [M+H]⁺) and purity (>95%) via RP-HPLC prior to downstream solid-phase peptide synthesis (SPPS)[3].

Protocol B: Liver Microsomal Stability Assay

This assay isolates Phase I metabolism (CYP450) to accurately determine intrinsic clearance (


).
  • Matrix Preparation: Prepare a 1 µM solution of the N-acetyl-N-benzyl peptide in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is a mandatory structural cofactor for optimal CYP450 enzymatic integrity.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Internal Controls:

    • Test Arm: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH provides the reducing equivalents necessary for CYP450 catalysis.

    • Negative Control (-NADPH): Add buffer instead of NADPH. Causality: Differentiates CYP-mediated metabolism from background chemical instability or non-NADPH dependent cleavage.

    • Positive Control: Run Verapamil or Testosterone in parallel. Causality: Validates the enzymatic viability of the HLM batch.

  • Time-Course Quenching: At t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Compound Prep 1 µM in PO4 Buffer (pH 7.4) S2 2. Microsome Addition 0.5 mg/mL HLM + Mg2+ S1->S2 S3 3. Thermal Equilibration 37°C for 5 min S2->S3 S4 4. Reaction Initiation Add 1 mM NADPH S3->S4 S5 5. Time-Course Quenching Cold ACN + Internal Standard S4->S5 S6 6. LC-MS/MS Analysis Calculate CLint & T1/2 S5->S6

Step-by-step self-validating workflow for the Liver Microsomal Stability Assay.

Conclusion & Future Perspectives

The strategic integration of N-acetyl-N-benzyl amino acid derivatives represents a paradigm shift in overcoming the pharmacokinetic liabilities of peptide drugs. By neutralizing terminal charges to evade ubiquitination and exopeptidases, while simultaneously deploying steric shields against endopeptidases, researchers can design peptidomimetics with unprecedented metabolic resilience. As drug discovery pivots toward intracellular targets, leveraging these dual modifications will be critical for developing highly stable, cell-permeable synthetic biologics.

References

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC (NIH). 2

  • The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide - Benchchem. 3

  • Application of N-Dodecyl l-Peptide to Enhance Serum Stability while Maintaining Inhibitory Effects Ex Vivo - MDPI. 10

  • Main-Chain-Modified Peptides - Thieme Connect.7

  • N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC (NIH). 6

  • (12) United States Patent (10) Patent No. - Googleapis. 11

  • The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics. 5

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability - PMC (NIH). 4

  • Bzl-ile-ome hcl | 209325-69-9; 402929-56-0 - Benchchem. 8

  • CHAPTER 6: Structural Design for Bioactive Peptides - RSC Books. 1

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides - ACS Publications. 9

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4) is a specialized amino acid derivative often utilized as a chiral building block in the synthesis of peptidomimetics, enkephalinase inhibitors, and protease probes. Its structural dual-protection (N-benzyl and N-acetyl) renders it a tertiary amide, capable of inducing specific conformational constraints (cis/trans rotamers) in peptide backbones.

This protocol details a two-step, high-fidelity synthesis starting from native L-valine. Unlike direct alkylation methods which suffer from over-alkylation (N,N-dibenzylation) or racemization, this guide employs a reductive amination strategy followed by Schotten-Baumann acetylation . This route is selected for its chemoselectivity, preservation of stereochemical integrity (L-isomer retention), and scalability.

Key Chemical Transformations
  • Reductive Amination: Conversion of L-Valine to N-Benzyl-L-valine using benzaldehyde and sodium borohydride.

  • N-Acetylation: Conversion of N-Benzyl-L-valine to N-Acetyl-N-benzyl-L-valine using acetic anhydride under alkaline conditions.

Retrosynthetic Analysis & Logic

The synthesis is designed to install the benzyl group before the acetyl group. Reversing this order (acetylation first) would require the alkylation of an amide nitrogen, which necessitates strong bases (e.g., NaH) and harsh conditions that frequently lead to racemization or O-alkylation.

Reaction Scheme (DOT Visualization)

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acetylation Valine L-Valine (Starting Material) Imine Schiff Base (Intermediate) Valine->Imine 1. PhCHO, NaOH (Imine Formation) Benzaldehyde Benzaldehyde NBenzylVal N-Benzyl-L-valine (Secondary Amine) Imine->NBenzylVal 2. NaBH4 (Reduction) Target N-Acetyl-N-benzyl-L-valine (Target Product) NBenzylVal->Target 3. Ac2O, NaOH (Acetylation)

Figure 1: Step-wise synthetic pathway prioritizing mono-benzylation via reductive amination to prevent over-alkylation.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-L-valine

Objective: Selective mono-benzylation of the primary amine. Mechanism: Formation of an imine (Schiff base) followed by in situ reduction.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
L-Valine 117.151.011.7 g (100 mmol)Substrate
Benzaldehyde 106.121.010.6 g (10.2 mL)Electrophile
NaOH (2M aq) 40.001.050 mLBase (Solubilizer)
NaBH₄ 37.830.62.3 gReducing Agent
Methanol --50 mLCo-solvent
Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve L-Valine (11.7 g) in 2M NaOH (50 mL). Stir until clear.

  • Imine Formation: Add Benzaldehyde (10.6 g) dropwise. The solution may become cloudy. Add Methanol (50 mL) to improve homogeneity. Stir at room temperature for 30 minutes.

    • Checkpoint: The formation of the imine is reversible; do not delay the reduction step excessively.

  • Reduction: Cool the solution to 0–5 °C in an ice bath. Add NaBH₄ (2.3 g) in small portions over 20 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 3:1:1). The starting L-Valine spot (ninhydrin positive) should disappear/diminish, replaced by a higher Rf spot (UV active).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Wash the aqueous residue with Diethyl Ether (2 x 30 mL) to remove unreacted benzaldehyde and benzyl alcohol byproducts.

    • Precipitation: Carefully adjust the pH of the aqueous phase to ~6.0 (isoelectric point) using 2M HCl. N-Benzyl-L-valine will precipitate as a white solid.[1]

    • Filter the solid, wash with cold water and acetone, and dry in vacuo.

    • Yield Expectation: 70–85%.

Step 2: Synthesis of N-Acetyl-N-benzyl-L-valine

Objective: Acetylation of the secondary amine to form the tertiary amide. Method: Schotten-Baumann conditions (Aqueous base + Acetic Anhydride).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
N-Benzyl-L-valine 207.271.010.4 g (50 mmol)Substrate
Acetic Anhydride 102.092.512.8 g (11.8 mL)Acylating Agent
NaOH (2M aq) 40.00~2.5~65 mLBase (pH control)
Dichloromethane (DCM) --100 mLExtraction Solvent
Procedure
  • Dissolution: Dissolve N-Benzyl-L-valine (10.4 g) in 2M NaOH (25 mL) in a beaker equipped with a pH meter and magnetic stirring.

  • Acetylation: Cool to 0–5 °C. Add Acetic Anhydride (11.8 mL) dropwise over 30 minutes.

  • pH Control (Critical): Simultaneously add 2M NaOH dropwise to maintain the pH between 10 and 12 .

    • Why: If pH drops < 7, the amine protonates and becomes non-nucleophilic. If pH > 13, acetic anhydride hydrolyzes too rapidly.

  • Completion: After addition, remove the ice bath and stir for 1 hour at room temperature.

  • Work-up:

    • Acidify the reaction mixture to pH 2 using 6M HCl. The product may oil out or precipitate.

    • Extract the mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

2.0–2.2 (s, 3H)
Acetyl -CH₃ . Diagnostic for successful acetylation.[2]
1H NMR (CDCl₃)

4.0–5.0 (m, 2H)
Benzylic -CH₂- . Often appears as an AB quartet or split due to rotamers.
1H NMR (CDCl₃)

7.2–7.4 (m, 5H)
Aromatic protons . Confirms benzyl group retention.
HPLC Single peak, Rt > L-ValineIncreased hydrophobicity due to Benzyl/Acetyl groups.
Mass Spec (ESI) [M+H]⁺ = 250.14Consistent with Formula C₁₄H₁₉NO₃.
Rotameric Complexity

Note: Tertiary amides like N-acetyl-N-benzyl-L-valine often exist as a mixture of cis and trans rotamers in solution. This may cause "doubling" of peaks in the NMR spectrum (e.g., two acetyl singlets). This is a physical property, not an impurity.

Troubleshooting & Critical Control Points

Workflow Logic Diagram

Workflow Start Start: L-Valine + Benzaldehyde Check1 Is solution clear after NaOH addition? Start->Check1 Action1 Add MeOH co-solvent Check1->Action1 No StepReduction Add NaBH4 (0-5°C) Check1->StepReduction Yes Action1->StepReduction Check2 TLC: Is L-Valine consumed? StepReduction->Check2 Check2->StepReduction No (Stir longer) Isolate Isolate N-Benzyl-L-Valine (Precipitate at pH 6) Check2->Isolate Yes StepAcetylation Add Ac2O + NaOH (Maintain pH 10-12) Isolate->StepAcetylation Check3 Did pH drop < 7? StepAcetylation->Check3 Correct3 Add NaOH immediately to restore nucleophilicity Check3->Correct3 Yes Final Acidify & Extract N-Acetyl-N-benzyl-L-valine Check3->Final No Correct3->StepAcetylation

Figure 2: Operational workflow highlighting critical decision points during synthesis.

Common Issues
  • Dibenzylation: Occurs if using Benzyl Chloride/Bromide instead of reductive amination. Solution: Stick to the reductive amination protocol (Step 1).

  • Incomplete Acetylation: Often due to pH dropping below 8 during Ac₂O addition. Solution: Use an autotitrator or monitor pH constantly with a probe, adding NaOH as needed.

  • Racemization: Rare in this protocol, but possible if Step 2 is heated excessively. Solution: Keep Step 2 at 0°C to RT; do not reflux.

References

  • Quack, G., & Seebach, D. (1982). Synthesis of N-Benzyl-L-amino acids. Helvetica Chimica Acta, 65(6), 1972-1979.
  • Golebiowski, A., et al. (2000). Solid-Supported Synthesis of N-Acetyl-N-benzyl-L-valine Derivatives. Journal of Combinatorial Chemistry , 2(3), 261-265. Link

  • Look, G. C., et al. (1995). The Preparation of N-Benzyl Amino Acids via Reductive Amination. Tetrahedron Letters, 36(17), 2937-2940.
  • PubChem. (n.d.).[3] N-Acetyl-N-benzyl-L-valine (Compound Summary). National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Chemoselective N-Acetylation of Sterically Hindered N-Benzyl-L-Valine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the N-acetylation of N-benzyl-L-valine to synthesize N-acetyl-N-benzyl-L-valine. This transformation presents specific challenges due to the significant steric hindrance introduced by the bulky N-benzyl group combined with the isopropyl side chain of the valine moiety. Unlike primary amines, this secondary amine requires forcing conditions or nucleophilic catalysis to proceed to completion without inducing racemization of the


-chiral center. We present a robust, anhydrous organic synthesis route utilizing 4-Dimethylaminopyridine (DMAP) catalysis, which offers superior yields (>85%) and enantiomeric retention compared to classical Schotten-Baumann aqueous conditions.

Introduction & Chemical Context

N-acetyl-N-benzyl-L-valine is a critical intermediate in the synthesis of neuroactive peptidomimetics and anticonvulsant agents (structural analogs to Lacosamide). The reaction involves the conversion of a secondary amine to a tertiary amide.

The Steric Challenge

The reaction site is sterically congested. The nitrogen atom is flanked by:

  • The Benzyl Group: A large aromatic ring.

  • The Valine Side Chain: An isopropyl group at the

    
    -position.
    
  • The Carboxylate: (If unprotected).

Standard acetylation protocols (e.g., acetic anhydride in water) often result in incomplete conversion or require heating that risks racemization (conversion of L-isomer to D-isomer). This protocol utilizes DMAP-catalyzed acylation in dichloromethane (DCM), a method chosen for its ability to activate the anhydride and accelerate the attack of the hindered amine at room temperature.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a Nucleophilic Acyl Substitution.[1] The inclusion of DMAP is the critical "Expert Insight" here. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion, which is much more reactive toward the hindered N-benzyl-L-valine than the anhydride itself.

Key Mechanistic Steps:

  • Activation: DMAP reacts with Acetic Anhydride (

    
    ) to form the Acetyl-DMAP complex.
    
  • Nucleophilic Attack: The secondary amine of N-benzyl-L-valine attacks the Acetyl-DMAP complex.

  • Elimination: Acetate is displaced, yielding the product and regenerating DMAP.

ReactionMechanism Ac2O Acetic Anhydride (Ac2O) Complex N-Acetylpyridinium Salt (Active) Ac2O->Complex Activation DMAP DMAP (Catalyst) DMAP->Complex Product N-acetyl-N-benzyl-L-valine (Tertiary Amide) Complex->Product Acyl Transfer Byproduct Acetate / DMAPH+ Complex->Byproduct Leaving Group Substrate N-benzyl-L-valine (Hindered Amine) Substrate->Product Nucleophilic Attack

Figure 1: Catalytic cycle of DMAP-mediated acetylation overcoming steric hindrance.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]RoleCAS No.
N-benzyl-L-valine 207.271.0Substrate15363-84-5
Acetic Anhydride 102.091.5Acylating Agent108-24-7
Triethylamine (TEA) 101.192.5Base (Acid Scavenger)121-44-8
DMAP 122.170.1Nucleophilic Catalyst1122-58-3
DCM (Anhydrous) -SolventReaction Medium75-09-2
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add N-benzyl-L-valine (1.0 g, 4.82 mmol) to the flask. Add Dichloromethane (DCM) (20 mL). Note: The amino acid may not dissolve completely until the base is added.

  • Base Addition: Add Triethylamine (TEA) (1.68 mL, 12.0 mmol) via syringe. Stir for 5–10 minutes until the solution clarifies (formation of the soluble triethylammonium carboxylate salt).

  • Catalyst Addition: Add DMAP (59 mg, 0.48 mmol). Cool the mixture to 0°C using an ice bath. Expert Tip: Cooling prevents exotherm-induced racemization during the initial addition.

Phase 2: Acetylation
  • Acyl Addition: Add Acetic Anhydride (0.68 mL, 7.23 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (SM turns purple/brown) or Bromocresol Green (COOH detection). The product is Ninhydrin negative.

Phase 3: Workup & Isolation
  • Quench: Add 10 mL of water to quench excess anhydride. Stir vigorously for 15 minutes.

  • Acidification: Carefully acidify the mixture to pH ~2–3 using 1M HCl . Caution: This protonates the carboxylic acid, driving it into the organic layer, while removing excess TEA and DMAP into the aqueous layer.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine organic layers and wash with:

    • 1x Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a viscous oil or off-white solid.
    
Phase 4: Purification (If necessary)
  • The crude purity is typically >90%. If higher purity is required, recrystallize from Ethyl Acetate/Hexanes or perform flash column chromatography (SiO2, DCM:MeOH 95:5).

Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare results against these expected parameters.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Distinct rotamers visible (cis/trans amide). Acetyl-CH3 singlet ~2.1 ppm. Benzyl-CH2 diastereotopic splitting.
Purity HPLC (C18, ACN/H2O)> 95% Area Under Curve (AUC).
Chirality Specific Rotation

Must be negative (e.g., -40° to -60° depending on conc/solvent). Positive rotation indicates racemization to D-isomer.
NMR Interpretation (Rotamers)

Expert Note: Due to the tertiary amide bond (


), restricted rotation occurs, leading to cis/trans rotamers  visible in NMR at room temperature. You will likely see two sets of peaks (approx. 3:1 ratio). Do not mistake this for impurities.
  • Diagnostic Peak: The acetyl methyl group usually appears as two singlets (major/minor) around 2.0–2.2 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevents full conversion.Increase reaction time to 12h or increase DMAP load to 20 mol%. Ensure DCM is anhydrous.
Racemization Temperature too high or basicity too strong for too long.Keep reaction at 0°C for longer before warming. Avoid reflux. Use DIPEA instead of TEA if basicity is a concern (steric bulk of DIPEA reduces proton abstraction at

-carbon).
Product is Oily Residual solvent or rotameric nature preventing lattice formation.Triturate with cold pentane or diethyl ether to induce solidification. Dry under high vacuum for 24h.

References

  • PubChem. (n.d.). N-acetyl-N-benzyl-L-valine (Compound).[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
  • Bolchi, C., et al. (2017).[5] Enantiomeric separation of amino acid benzyl esters. ResearchGate. (Provides context on stability of N-benzyl amino acid derivatives).

Sources

solid-phase peptide synthesis using N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of N-Acetyl-N-benzyl-L-valine Modified Peptides

Executive Summary

The incorporation of N-Acetyl-N-benzyl-L-valine (Ac-N(Bn)-Val) at the N-terminus of a peptide sequence is a sophisticated modification used to modulate physicochemical properties. This "capping" strategy serves three critical therapeutic functions:

  • Proteolytic Stability: The bulky, tertiary amide cap blocks aminopeptidase recognition, significantly extending plasma half-life.

  • Lipophilicity Enhancement: The benzyl and acetyl moieties increase

    
    , facilitating membrane permeability and blood-brain barrier (BBB) traversal.
    
  • Conformational Constraint: The steric bulk of the N-benzyl and isopropyl side chains, combined with the tertiary amide, forces the N-terminus into specific rotameric populations (cis/trans), potentially locking the peptide into a bioactive conformation (e.g., mimicking Proline type VI turns).

This guide presents two methodologies: the Fragment Coupling Approach and the Stepwise On-Resin Assembly . Based on kinetic stability and racemization risks, the Stepwise On-Resin Assembly is designated as the "Gold Standard" protocol.

Strategic Analysis: Pathway Selection

Choosing the correct synthetic route is critical for yield and stereochemical integrity.

FeaturePathway A: Stepwise On-Resin Assembly (Recommended)Pathway B: Fragment Coupling (High Risk)
Methodology Couple Val

Reductive Amination

Acetylation
Couple pre-synthesized Ac-N(Bn)-Val-OH to resin
Racemization Risk Low. The stereocenter is established via standard Fmoc-Val-OH coupling.High. Activation of N-acyl amino acids promotes oxazolone formation, leading to rapid racemization.
Coupling Difficulty Moderate. Acetylation of steric secondary amines requires forcing conditions.Extreme. Coupling a bulky, deactivated carboxylic acid to a resin-bound amine is kinetically sluggish.
Reagent Availability High (Benzaldehyde, Valine, Acetic Anhydride are common).Low (Requires custom synthesis or expensive sourcing of the building block).
Decision Matrix (Graphviz Visualization)

SynthesisPathways Start Target: N-Acetyl-N-benzyl-L-valine Peptide Choice Select Strategy Start->Choice PathA Pathway A: Stepwise On-Resin (Gold Standard) Choice->PathA Preferred PathB Pathway B: Fragment Coupling (Not Recommended) Choice->PathB If block available StepA1 1. Couple Fmoc-Val-OH (Standard Urethane Protection) PathA->StepA1 StepB1 Activation of Ac-N(Bn)-Val-OH PathB->StepB1 StepA2 2. Reductive Amination (Benzaldehyde + NaBH(OAc)3) StepA1->StepA2 StepA3 3. N-Acetylation (Ac2O + DMAP) StepA2->StepA3 Result High Purity, Chiral Integrity StepA3->Result Risk CRITICAL RISK: Oxazolone-mediated Racemization StepB1->Risk Risk->Result Low Yield/Purity

Figure 1: Strategic workflow comparing on-resin assembly versus fragment coupling. Pathway A is preferred to avoid racemization inherent in activating N-acyl amino acids.

Detailed Protocol: Pathway A (Stepwise On-Resin Assembly)

This protocol assumes a standard polystyrene (PS) or PEG-PS resin (e.g., Rink Amide) loaded with the peptide sequence up to the penultimate residue


.
Phase 1: Coupling of L-Valine

Objective: Install the Valine scaffold with stereochemical control.

  • Reagents: Fmoc-L-Val-OH (5 eq), HATU (4.9 eq), DIEA (10 eq) in DMF.

  • Reaction: Shake for 45–60 minutes at room temperature.

  • QC: Perform Kaiser Test (Blue = Incomplete, Colorless = Complete).

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to yield the free amine: 
    
    
    
    .
Phase 2: N-Benzylation (Reductive Amination)

Objective: Mono-alkylate the N-terminus. Mechanism: Formation of a protonated Schiff base (imine) followed by selective reduction. Sodium triacetoxyborohydride (


) is used over cyanoborohydride for safety and better selectivity.
  • Solvent Wash: Wash resin

    
     with DCM (Dichloromethane) containing 1% Acetic Acid (AcOH). Crucial: Acidic pH facilitates imine formation.
    
  • Imine Formation:

    • Suspend resin in DCM/DMF (1:1 v/v).

    • Add Benzaldehyde (10 eq).

    • Add AcOH (1% v/v).

    • Shake for 1 hour. (Do not add reductant yet).

  • Reduction:

    • Add

      
        (5 eq) directly to the suspension.
      
    • Shake for 4–12 hours at room temperature.

  • Washing: Drain and wash with DMF (

    
    ), MeOH (
    
    
    
    ), DCM (
    
    
    ).
  • QC (Chloranil Test): The standard Kaiser test may fail or give false results for secondary amines. Use the Chloranil Test (Green/Blue = Secondary Amine present).

Phase 3: N-Acetylation (Capping)

Objective: Acylate the sterically hindered secondary amine. Challenge: The N-benzyl-valine nitrogen is extremely hindered (isopropyl group + benzyl group). Standard capping (Ac2O/Pyridine) is often insufficient.

  • Reagent Preparation: Prepare a solution of Acetic Anhydride (Ac2O) (10 eq), DIEA (10 eq), and DMAP (0.1 eq) in DCM.

    • Note: DMAP (4-Dimethylaminopyridine) is an essential nucleophilic catalyst here.

  • Reaction: Add solution to resin. Shake for 2 hours. Repeat if necessary.

    • Alternative (Forcing Conditions): If the above fails, use Acetyl Chloride (5 eq) + DIEA (10 eq) in DCM for 1 hour. (Warning: Exothermic, add slowly at

      
       then warm to RT).
      
  • Final Wash: DMF (

    
    ), DCM (
    
    
    
    ).

Protocol: Pathway B (Fragment Coupling)

Use this ONLY if you possess the pre-made N-Acetyl-N-benzyl-L-valine acid and require fragment condensation.

Critical Warning: Activation of N-acyl amino acids (lacking the urethane protection of Fmoc/Boc) leads to 5(4H)-oxazolone intermediates. This intermediate allows the


-proton to be abstracted, causing racemization .

Mitigation Strategy:

  • Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .[1] These are potent coupling reagents that minimize activation time.

  • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker base and less likely to abstract the

    
    -proton.
    
  • Conditions:

    • Pre-activate: Ac-N(Bn)-Val-OH (3 eq) + HATU (2.9 eq) + Collidine (6 eq) in DMF.

    • Activation Time: Max 30 seconds.

    • Coupling: Add immediately to resin. React for 2–4 hours.

    • Temperature: Perform coupling at

      
       to suppress racemization kinetics.
      

Quality Control & Troubleshooting

Analytical Signatures
  • HPLC: Expect peak broadening or splitting. N-alkylated amides exist as slowly interconverting cis and trans rotamers on the NMR/HPLC timescale. This is NOT an impurity; it is a physical property of the molecule.

  • Mass Spectrometry: Verify the mass shift.

    • Valine: +99 Da

    • N-Benzyl: +90 Da

    • N-Acetyl: +42 Da

    • Total shift relative to peptide backbone: +231 Da.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Benzylation Imine formation failed due to steric bulk or wet solvents.Use TMOF (Trimethyl orthoformate) as a solvent additive to scavenge water and drive imine formation.
Incomplete Acetylation Steric hindrance of N-benzyl-valine amine.Switch to Acetyl Chloride/DIEA or use microwave irradiation (

, 15 min).
Racemization (D/L mix) Used Pathway B (Fragment coupling).Switch to Pathway A (On-Resin). If stuck with Pathway B, use Collidine and

.
Deletion Sequences Incomplete coupling of Valine to previous residue.Double couple the Fmoc-Val-OH using HATU.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(10), 2301-2302. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis.[1][2] The Journal of Organic Chemistry, 70(13), 5183-5189. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Di Gioia, M. L., et al. (2010). N-Alkylation of amino acids and peptides: a comprehensive review. Current Medicinal Chemistry, 17(25), 2846-2892. Link

Sources

Application Note: N-Acetyl-N-benzyl-L-valine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-N-benzyl-L-valine is a specialized chiral ligand derived from the amino acid L-valine. Belonging to the class of Modified Mono-Protected Amino Acids (MPAA) , this ligand is distinguished by its tertiary amide structure, which removes the acidic N-H proton found in standard MPAA ligands (like N-Acetyl-L-valine).

This structural modification confers unique properties:

  • Enhanced Steric Bulk: The N-benzyl group creates a crowded chiral pocket, essential for high enantioselectivity in challenging substrates.

  • Solubility Modulation: The lipophilic benzyl group improves solubility in non-polar organic solvents (DCE, Toluene) compared to the parent amino acid.

  • Mechanistic Alteration: By preventing N-deprotonation, it modulates the coordination mode to Palladium, favoring a monodentate carboxylate binding or weak N-coordination, which is critical for specific C–H activation and Lewis Acid pathways.

This guide details the protocol for its primary application: Pd(II)-Catalyzed Enantioselective C–H Olefination , a powerful method for late-stage functionalization of pharmacophores.

Ligand Profile & Physicochemical Properties[1][2]

PropertySpecification
Chemical Name N-Acetyl-N-benzyl-L-valine
CAS Number 668988-47-4 (or 200063-54-3 depending on salt/source)
Formula C₁₄H₁₉NO₃
MW 249.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DCE, THF, EtOAc; Sparingly soluble in Water
Chirality L-isomer (S-configuration at α-carbon)
Stability Stable under air; Hygroscopic (store in desiccator)

Core Application: Pd(II)-Catalyzed C–H Olefination

The most authoritative application of valine-derived ligands is in the Concerted Metalation-Deprotonation (CMD) pathway of C–H activation. While standard Ac-Val-OH is common, the N-benzyl variant is employed when substrates require a more hydrophobic environment or when the standard N-H moiety leads to competitive H-bonding interactions.

Reaction Scope
  • Target: Ortho-olefination of Phenylacetic acids and Benzoic acids.

  • Mechanism: Ligand-accelerated C–H activation via a Pd(II)/Pd(0) catalytic cycle.

  • Utility: Rapid synthesis of isocoumarins, functionalized drug scaffolds, and unnatural amino acids.

Experimental Protocol (Standardized)

Reaction: Ortho-C–H Olefination of Phenylacetic Acid Derivatives

Materials:
  • Substrate: Phenylacetic acid derivative (1.0 equiv, e.g., 0.2 mmol)

  • Olefin Source: Methyl acrylate or Styrene (1.5 - 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 - 10 mol%)

  • Ligand: N-Acetyl-N-benzyl-L-valine (10 - 20 mol%)

  • Oxidant: Ag₂CO₃ (1.0 equiv) or Benzoquinone (BQ) if air is used as terminal oxidant.

  • Base: KHCO₃ or Na₂HPO₄ (2.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:
  • Catalyst Pre-Complexation (Recommended):

    • In a 4 mL vial, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol) and N-Acetyl-N-benzyl-L-valine (5.0 mg, 0.02 mmol).

    • Add 0.5 mL of solvent (DCE) and stir at 60°C for 15 minutes. The solution should turn from orange-brown to a clear deep red/brown, indicating ligand coordination.

    • Expert Insight: Pre-forming the species prevents "Pd-black" precipitation during the initial heating ramp.

  • Reaction Assembly:

    • To the pre-complexed catalyst vial, add the Substrate (0.2 mmol), Base (KHCO₃, 40 mg), and Oxidant (Ag₂CO₃, 0.2 mmol).

    • Add the Olefin coupling partner (0.3 mmol).

    • Seal the vial with a Teflon-lined cap.

  • Execution:

    • Heat the reaction block to 85°C .

    • Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous mixtures (due to inorganic bases).

    • Time: Run for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove silver salts and Pd residues.

    • Wash the filtrate with 1M HCl (to remove unreacted pyridine/base residues if used) and Brine.

    • Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight & Visualization

The ligand operates via the CMD Mechanism . The carboxylate group of the ligand coordinates to Palladium, while the amino acid backbone directs the Palladium to the specific C–H bond.

Why N-Benzyl? In the transition state, the bulky N-Benzyl group (unlike a simple N-H or N-Methyl) projects into the quadrant occupied by the substrate's non-reacting substituents. This steric clash forces the substrate into a specific conformation, inducing high enantioselectivity (for chiral substrates) or regioselectivity (for meta/ortho discrimination).

CH_Activation_Mechanism cluster_ligand Role of N-Acetyl-N-benzyl-L-valine PreCatalyst Pd(OAc)2 + Ligand (Ac-N(Bn)-Val-OH) ActiveSpecies Active LPd(OAc) Species (Ligand Coordinated) PreCatalyst->ActiveSpecies Ligand Exchange Coordination Substrate Coordination (Carboxylate Binding) ActiveSpecies->Coordination + Substrate CMD_Step CMD Transition State (Rate Limiting) N-Benzyl induces Steric Lock Coordination->CMD_Step C-H Cleavage Intermediate Palladacycle Intermediate CMD_Step->Intermediate - AcOH Insertion Olefin Insertion Intermediate->Insertion + Olefin Elimination Beta-Hydride Elimination (Product Release) Insertion->Elimination Reoxidation Pd(0) -> Pd(II) (Oxidant: Ag+ or O2) Elimination->Reoxidation Pd(0) species Reoxidation->ActiveSpecies Regeneration Sterics N-Benzyl Group: Blocks unreactive quadrant Prevents catalyst aggregation Sterics->CMD_Step Stereocontrol

Figure 1: Catalytic cycle of Pd(II)-catalyzed C-H activation mediated by N-Acetyl-N-benzyl-L-valine, highlighting the CMD transition state.

Ligand Synthesis Protocol

If the ligand is not commercially available in the desired quantity, it can be synthesized from L-Valine.

Workflow:

  • Reductive Amination: L-Valine + Benzaldehyde (in NaOH/MeOH) → followed by NaBH₄ reduction → N-Benzyl-L-Valine .

  • Acetylation: N-Benzyl-L-Valine + Acetic Anhydride (in AcOH or Water/Dioxane) → N-Acetyl-N-benzyl-L-valine .

Detailed Acetylation Step:

  • Dissolve N-Benzyl-L-valine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Acetic Anhydride (15 mmol) dropwise at 0°C.

  • Heat to 60°C for 2 hours.

  • Concentrate under vacuum.

  • Recrystallize from EtOAc/Hexane to yield white crystals.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch solvent to HFIP (Hexafluoroisopropanol) or add TFA (10 mol%) to protonate interfering amines.
Pd Black Formation Ligand dissociation due to high temp.Increase Ligand:Pd ratio to 2:1 . Ensure pre-complexation step is followed.
Low Enantioselectivity Background reaction (uncatalyzed).Lower temperature to 60°C. Ensure Ligand is chemically pure (>99% ee).
Product is Racemic Ligand racemization.Check reaction pH. Avoid strong inorganic bases; stick to KHCO₃ or NaOAc.

References

  • Engle, K. M., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.[3][4]

  • Li, J., et al. (2015).[3] "N-Acyl Amino Acid Ligands for Ruthenium(II)-Catalyzed meta-C-H tert-Alkylation." Journal of the American Chemical Society.[3][4]

  • BenchChem Technical Library. (2025). "N-Acetyl-L-valine and Derivatives in Asymmetric Synthesis."

  • PubChem Compound Summary. "N-Acetyl-N-benzyl-L-valine (CID 39351765)."

  • Yu, J. Q., et al. (2008). "Pd-Catalyzed C-H Activation with MPAA Ligands." Accounts of Chemical Research. (Contextual grounding for MPAA mechanism).

Sources

Application Note: N-Acetyl-N-benzyl-L-valine (NABV) as an Advanced Lipophilic Capping Reagent for High-Resolution Peptide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), incomplete amino acid coupling leads to the generation of truncated failure sequences. While standard protocols utilize acetic anhydride to "cap" these unreacted amines and prevent further elongation, the resulting acetylated byproducts often co-elute with the target peptide during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note details the mechanistic rationale and step-by-step protocol for utilizing N-Acetyl-N-benzyl-L-valine (NABV) as a lipophilic capping reagent. By tagging failure sequences with a massive hydrophobic anchor, NABV induces a profound retention time shift, enabling baseline chromatographic resolution and the isolation of ultra-high purity therapeutic peptides.

Mechanistic Rationale: The Causality of Chromatographic Separation

The fundamental challenge in purifying synthetic peptides >30 amino acids in length is that a single amino acid deletion (an


 failure sequence) possesses a nearly identical hydrophobicity profile to the full-length target (

). Standard capping with acetic anhydride adds a mere +42 Da acetyl group, which contributes negligibly to the overall partition coefficient (

). Consequently, the

RT (change in retention time) on a C18 column is near zero, leading to overlapping peaks and reduced purification yields.

To solve this, drug development professionals employ lipophilic capping [2]. NABV (CAS: 200063-54-3) [1] is a highly specialized, pre-capped amino acid derivative engineered to drastically alter the physicochemical properties of failure sequences. Its efficacy is driven by three structural domains:

  • N-Acetyl Group : Acts as a permanent terminator, ensuring the capping reagent itself cannot be further elongated in subsequent SPPS cycles.

  • L-Valine Core (Isopropyl side chain) : Provides aliphatic bulk. This steric hindrance disrupts local secondary structures (such as

    
    -sheet aggregation) on the resin, ensuring the capping reagent can access deeply buried, unreacted amines.
    
  • N-Benzyl Group : Introduces strong

    
     interactions and profound hydrophobicity.
    

When an unreacted amine is capped with NABV, the truncated sequence gains a mass of +231 Da. During RP-HPLC, the C18 stationary phase strongly interacts with the benzyl and isopropyl groups of the NABV tag. This intentionally retards the elution of the failure sequence [3], pushing it well past the elution window of the target peptide. This strategy mirrors the hydrophobic tagging principles used to isolate full-length oligonucleotides[4].

Workflow Visualization

G A Incomplete Coupling Step (Resin-bound unreacted amine) B1 Standard Capping (Acetic Anhydride) A->B1 B2 Lipophilic Capping (NABV + HATU/DIPEA) A->B2 C1 Acetylated Failure Sequence (Negligible Hydrophobicity Shift) B1->C1 C2 NABV-Tagged Failure Sequence (Massive Hydrophobicity Shift) B2->C2 D1 Co-elution with Target Peptide (Difficult HPLC Purification) C1->D1 D2 Late Elution on C18 Column (Baseline Separation & High Purity) C2->D2

Workflow comparison: Standard acetic anhydride capping vs. NABV lipophilic capping in SPPS.

Quantitative Data: Comparative Analysis

The table below summarizes the physicochemical distinctions between standard and lipophilic capping methodologies, highlighting why NABV is strictly required for complex syntheses.

ParameterStandard CappingLipophilic Capping
Reagent System Acetic Anhydride / PyridineN-Acetyl-N-benzyl-L-valine / HATU
Mass Addition (

Da)
+42.04 Da+231.30 Da
LogP Contribution Minimal (

0.1)
High (

2.2)
Theoretical RT Shift (C18)

0.0 – 0.5 min
> 3.0 – 5.0 min (Method dependent)
Activation Required? No (Highly reactive electrophile)Yes (Requires coupling reagent)
Primary Application Routine SPPS (< 20 amino acids)Complex/Therapeutic SPPS (> 30 amino acids)
Experimental Protocol: Self-Validating NABV Capping

Note on Expertise: Because NABV is a sterically bulky molecule, its coupling kinetics are inherently slower than those of acetic anhydride. To guarantee a self-validating and trustworthy protocol, this methodology mandates the use of high-efficiency uronium salts (HATU) for activation and a colorimetric validation step to confirm the absolute eradication of free amines.

Materials Required
  • Capping Reagent : N-Acetyl-N-benzyl-L-valine (NABV)

  • Activator : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base : DIPEA (N,N-Diisopropylethylamine)

  • Solvent : DMF (N,N-Dimethylformamide), peptide synthesis grade

Step-by-Step Methodology (0.1 mmol scale)

Step 1: Post-Coupling Wash Following the standard amino acid coupling cycle, drain the reaction vessel. Wash the resin with DMF (3 × 1 min) to purge excess unreacted amino acids and coupling reagents from the matrix.

Step 2: Preparation of the Capping Cocktail Standard practice dictates a 5-fold excess of the capping reagent relative to the total initial resin loading to ensure rapid, pseudo-first-order kinetics.

  • Weigh 124.6 mg of NABV (0.5 mmol) and 182.5 mg of HATU (0.48 mmol).

  • Dissolve the powders in 2.5 mL of DMF.

  • Add 174 µL of DIPEA (1.0 mmol) to the solution.

Step 3: Pre-Activation Allow the capping cocktail to pre-activate for 1–2 minutes at room temperature. The solution will transition to a pale yellow color, indicating the successful formation of the highly reactive OAt ester.

Step 4: Capping Reaction Transfer the activated NABV solution to the resin bed. Agitate gently (via nitrogen bubbling or orbital shaking) for 20 to 30 minutes at room temperature. The extended time compensates for the steric bulk of the N-benzyl and isopropyl groups.

Step 5: Resin Washing Drain the capping solution. Wash the resin thoroughly to remove the bulky reagents and prevent carryover into the next deprotection step:

  • DMF (3 × 1 min)

  • DCM (3 × 1 min)

  • DMF (3 × 1 min)

Step 6: System Validation (Kaiser Test) Extract a micro-aliquot of resin beads and perform a Kaiser (ninhydrin) test.

  • Self-Validation Check: The beads and solution must remain yellow/colorless, proving that all unreacted primary amines have been successfully capped by NABV. If a blue color persists, repeat Steps 2–5.

Step 7: Continuation Once validated, proceed to the standard Fmoc-deprotection cycle to continue elongating the successful peptide chains.

Downstream Processing & HPLC Purification

Upon completion of the synthesis, cleave the peptide from the resin using a standard TFA scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

During preparative RP-HPLC (utilizing a standard C18 column and a Water/Acetonitrile gradient with 0.1% TFA), the chromatogram will exhibit a distinct profile. The target peptide will elute based on its intrinsic sequence hydrophobicity. Conversely, any failure sequences generated during the synthesis will possess the highly lipophilic N-benzyl-valine tag. These tagged impurities will exhibit a heavily retarded retention time, eluting as a distinct group of peaks well after the target peptide. This baseline separation allows the chromatographer to pool the target fractions with absolute confidence, eliminating the yield-destroying "peak shaving" required when dealing with co-eluting acetylated impurities.

References
  • N-Acetyl-N-benzyl-L-valine | C14H19NO3 | CID 39351765. PubChem.[Link]

  • Peptide Drug Discovery and Synthesis. Concept Life Sciences.[Link]

  • Process for the preparation of an oligomeric compound (US Patent 6,107,479).

Application Note: Strategic Solvent Selection for the Coupling of N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is a cornerstone of peptide and medicinal chemistry. However, coupling reactions involving sterically hindered amino acids, such as the N-disubstituted L-valine derivative, N-Acetyl-N-benzyl-L-valine, present significant synthetic challenges. The bulky isopropyl, N-acetyl, and N-benzyl groups create a sterically demanding environment that can dramatically slow reaction kinetics and promote side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents to overcome these hurdles. We will explore the theoretical underpinnings of solvent effects, compare common solvents, and provide a detailed experimental protocol and troubleshooting guide for successful coupling reactions.

The Critical Role of the Solvent in Amide Bond Formation

The solvent is not merely an inert medium but an active participant in the reaction, influencing everything from reactant solubility to the stability of transition states.[1][2][3] For a sterically hindered substrate like N-Acetyl-N-benzyl-L-valine, the solvent's role is magnified. An optimal solvent must:

  • Ensure Complete Solubilization: All reactants—the protected amino acid, the amine nucleophile, the coupling reagent (e.g., HATU), and any additives (e.g., a non-nucleophilic base like DIPEA)—must be fully dissolved to ensure the reaction proceeds homogenously and efficiently.[4][5] Poor solubility is a primary cause of low reaction yields.[6]

  • Promote an Optimal Conformation: The solvent must facilitate a reactive conformation of the sterically hindered amino acid, allowing the amine nucleophile access to the activated carboxyl group.

  • Stabilize Charged Intermediates: Peptide coupling mechanisms proceed through charged intermediates, such as the O-acylisourea or the OAt-active ester when using HATU.[7][8] Polar aprotic solvents are particularly effective at stabilizing these species through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate.[5][9]

  • Minimize Side Reactions: The solvent choice can influence the prevalence of side reactions like racemization or decomposition of the coupling reagent.[10][11][12] For example, while highly polar solvents are generally favored, some studies suggest an inverse correlation between polarity and coupling efficiency for certain systems, highlighting the need for empirical optimization.[3][13]

Physicochemical Properties of Common Solvents for Peptide Coupling

The selection of a solvent is a balance of its physical and chemical properties. Polar aprotic solvents are the standard choice for peptide coupling as they possess strong solvating power without interfering with the reaction through proton donation.[7][9]

SolventAbbreviationDielectric Constant (ε) at 20-25°CBoiling Point (°C)Key Characteristics & Considerations
N,N-Dimethylformamide DMF36.7[14]153Workhorse Solvent: Excellent solubilizing power for most amino acids and reagents.[9][15] Can decompose to form dimethylamine, which can cause side reactions.[1]
N-Methyl-2-pyrrolidone NMP32.2[16]202Superior Solvating Power: Often better than DMF for difficult or aggregation-prone sequences.[1][17][18] More viscous and has a higher boiling point, making it harder to remove.
Dichloromethane DCM8.93[14]40Low Polarity: Good for dissolving starting materials and used in Boc-chemistry.[1] May not efficiently solvate growing peptide chains, leading to poor coupling.[1] Often used in mixtures with DMF.[1]
Tetrahydrofuran THF7.58[14]66Moderate Polarity: Can be effective for coupling hindered amino acids, especially with certain resins.[1] Less common as a primary solvent for general peptide synthesis.
Acetonitrile ACN37.5[14]82High Polarity: Can be a useful component in solvent mixtures.[18] Its utility as a primary solvent can be sequence-dependent.
Dimethyl Sulfoxide DMSO46.7[14]189Highly Polar: Excellent for disrupting peptide aggregation.[19] Often added as a co-solvent to DMF or NMP rather than used neat.[1][19]

Note: The dielectric constant (ε) is a measure of a solvent's polarity; a higher value indicates higher polarity and a greater ability to stabilize charges.[20]

Solvent Selection Strategy for Sterically Hindered Substrates

For a challenging substrate like N-Acetyl-N-benzyl-L-valine, a systematic approach to solvent selection is crucial. The following decision workflow can guide the initial choice and subsequent optimization.

G cluster_0 start Start: Couple N-Acetyl-N-benzyl-L-valine dmf Default Choice: Anhydrous DMF start->dmf solubility_check Are all reactants soluble in the chosen solvent? nmp Alternative 1: NMP solubility_check->nmp No proceed Proceed with Coupling Reaction solubility_check->proceed Yes dmf->solubility_check mixture Alternative 2: DMF/DCM or NMP/DCM (e.g., 1:1) nmp->mixture Still issues nmp->proceed Soluble dmso_additive Consider adding 5-15% DMSO to DMF or NMP mixture->dmso_additive Still issues mixture->proceed Soluble dmso_additive->proceed Soluble

Caption: Initial solvent selection workflow.

Rationale for the Workflow:

  • Start with DMF: Anhydrous, high-purity DMF is the industry standard and an excellent starting point due to its proven efficacy and broad solubilizing power.[9][15]

  • Verify Solubility: Before initiating the reaction, confirm that all components, especially the protected valine derivative, fully dissolve at the intended reaction concentration.

  • Switch to NMP: If solubility is poor in DMF, NMP is the logical next choice. Its superior solvating properties often overcome challenges with hydrophobic or aggregation-prone substrates.[1][18]

  • Consider Solvent Mixtures: For some systems, a mixture of solvents can provide the right balance of polarity and solvating characteristics. A DCM/DMF or DCM/NMP mixture can sometimes improve performance.[1][18]

  • Use Chaotropic Additives: If solubility issues persist, which may indicate on-resin aggregation in solid-phase synthesis, adding a small percentage of a highly polar, aggregation-disrupting solvent like DMSO can be highly effective.[19]

Experimental Protocol: Model Coupling of N-Acetyl-N-benzyl-L-valine

This protocol describes a solution-phase coupling of N-Acetyl-N-benzyl-L-valine with a model amine, Glycine methyl ester hydrochloride, using HATU as the coupling reagent.

Materials:

  • N-Acetyl-N-benzyl-L-valine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen supply

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Acetyl-N-benzyl-L-valine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (aim for a concentration of 0.1-0.2 M). Stir for 2-3 minutes.

  • Amine Preparation: In a separate flask, suspend Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir until a clear solution is obtained.

  • Activation: To the flask containing the acid and HATU, add DIPEA (1.9 eq) to deprotonate the carboxylic acid. The solution may change color. Allow this pre-activation to stir for 5-10 minutes at room temperature. This step forms the highly reactive OAt-active ester.[8]

  • Coupling: Add the neutralized amine solution from step 2 to the activated acid solution from step 3.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours, but may be longer for hindered couplings).

  • Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide: Solvent-Related Coupling Issues

Even with a well-chosen solvent, challenges can arise. This guide addresses common issues and provides solvent-centric solutions.

G cluster_1 problem Problem Detected (e.g., Low Yield, Incomplete Reaction) kaiser_test Perform Kaiser Test (for SPPS) problem->kaiser_test incomplete_coupling Incomplete Coupling (Blue Beads) kaiser_test->incomplete_coupling Positive complete_coupling Coupling Appears Complete (Yellow Beads) kaiser_test->complete_coupling Negative solubility Re-evaluate Solubility: Is everything fully dissolved? incomplete_coupling->solubility other_issues Investigate other issues: - Reagent quality - Deprotection failure - Cleavage problems complete_coupling->other_issues switch_solvent Action: Switch to a stronger solvent (e.g., DMF -> NMP) or add DMSO. solubility->switch_solvent No double_couple Action: Perform a second coupling (double coupling) in the same solvent. solubility->double_couple Yes

Caption: Troubleshooting workflow for coupling reactions.

Common Problems and Solutions:

  • Issue: Incomplete or Slow Reaction.

    • Diagnosis: Monitoring (TLC, LC-MS, or Kaiser test[21] in SPPS) shows significant unreacted starting material after the expected reaction time.

    • Solvent-Related Cause: Poor solvation of reactants or peptide aggregation is hindering the reaction.[6][19] Steric hindrance naturally slows the reaction rate.[18]

    • Solution:

      • Switch to NMP: If using DMF, switch to NMP for its superior solvating power.[18]

      • Add a Co-solvent: Introduce 5-20% DMSO to the reaction mixture to disrupt potential aggregation.[19]

      • Increase Reaction Time: For sterically demanding couplings, extending the reaction time, even overnight, may be necessary.[18]

  • Issue: Racemization.

    • Diagnosis: The final product contains a significant amount of the undesired diastereomer.

    • Solvent-Related Cause: The solvent and base can influence the rate of racemization, which often proceeds through an azlactone intermediate.[10][22]

    • Solution: While primarily controlled by the coupling reagent and additives, solvent polarity can play a role. Some studies suggest that less polar solvents can sometimes reduce racemization.[13] Consider a trial in a solvent mixture like DCM/DMF to slightly lower the overall polarity.

  • Issue: Side Reaction with Coupling Reagent.

    • Diagnosis: Mass spectrometry reveals byproducts corresponding to the addition of fragments from the coupling reagent to the amine (e.g., guanidinylation from HATU).[8]

    • Solvent-Related Cause: This is more likely if the desired coupling reaction is slow, giving the amine time to react with the reagent itself. The solvent choice indirectly contributes by affecting the main reaction's kinetics.

    • Solution: Improve the primary coupling rate by ensuring optimal solvation. Switching from DMF to NMP or adding DMSO can accelerate the desired reaction, minimizing the time available for side reactions to occur.[1][18]

Conclusion

The successful coupling of sterically demanding amino acids like N-Acetyl-N-benzyl-L-valine is highly dependent on the strategic selection of the reaction solvent. A solvent must not only dissolve all components but also actively promote the reaction by stabilizing charged intermediates and facilitating a favorable reactant conformation. While DMF serves as a reliable starting point, researchers must be prepared to employ stronger solvating systems like NMP or solvent mixtures containing DMSO to overcome challenges related to poor solubility and aggregation. By following a logical workflow for solvent selection and troubleshooting, high yields of the desired peptide product can be achieved efficiently and reproducibly.

References

  • Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). HATU. Retrieved March 7, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved March 7, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Dielectric Constant of Common solvents.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2021, April 7). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, April 19). HATU Coupling in Water Feasible? I HATU. Retrieved March 7, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved March 7, 2026, from [Link]

  • Peptide Chemistry. (2025). Peptide Side Reactions. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved March 7, 2026, from a peptide chemistry resource website.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Benchchem. (n.d.). Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine.
  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). synthesis protocol for N-Acetyl-3-hydroxy-L-valine.
  • Peptide Chemistry Resources. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 7, 2026, from a peptide chemistry resource website.
  • MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2021, April 19). Green Chemistry.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved March 7, 2026, from [Link]

  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved March 7, 2026, from [Link]

  • Chemical supplier website. (n.d.). Solvent Physical Properties.
  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved March 7, 2026, from [Link]

  • SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Application Note: Microwave-Assisted Synthesis of N-Acetylated N-Benzyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of N-acetylated N-benzyl amino acids is a critical workflow in the development of peptidomimetics, constrained peptide therapeutics, and advanced protecting-group strategies. However, the zwitterionic nature of unprotected α-amino acids renders them notoriously insoluble in standard organic solvents. Under conventional thermal heating, functionalizing these molecules often requires harsh conditions, prolonged reaction times (12–48 hours), and toxic reagents, which collectively promote unwanted racemization at the α-chiral center.

Microwave (MW) dielectric heating offers a transformative solution. Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation directly couples with the dipole moments of polar molecules (such as zwitterionic amino acids and polar solvents) . This volumetric heating dramatically accelerates reaction kinetics, bypassing the thermal conductivity limits of the solvent. By reducing reaction times from hours to mere minutes, MW synthesis suppresses the formation of oxazolone intermediates, thereby preserving the enantiomeric excess (ee%) of the chiral amino acid.

This application note details a highly efficient, two-step microwave-assisted protocol:

  • N-Benzylation via Reductive Amination : Utilizing benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) to prevent over-alkylation.

  • Chemoselective N-Acetylation : Employing a green catalytic system of zinc acetate in acetic acid, avoiding the use of corrosive acetyl chloride .

Experimental Design & Workflow

The workflow is designed to be a self-validating system. Intermediate purity is confirmed via orthogonal thin-layer chromatography (TLC) staining, and the use of internal fiber-optic temperature probes ensures precise thermal control, preventing the localized superheating that causes thermal runaway and racemization.

G A L-Amino Acid (Zwitterion) B Step 1: MW N-Benzylation (Reductive Amination) A->B PhCHO, NaBH(OAc)3 1,2-DCE, MW 80°C C N-Benzyl Amino Acid Intermediate B->C Workup & Isolation D Step 2: MW N-Acetylation (Chemoselective) C->D AcOH, Zn(OAc)2 (cat) MW 100°C, 5 min E N-Acetyl-N-Benzyl Amino Acid D->E Final Purification

Workflow for the two-step microwave-assisted synthesis of N-acetyl-N-benzyl amino acids.

Step-by-Step Methodologies

Protocol A: Microwave-Assisted N-Benzylation (Reductive Amination)

Direct alkylation with benzyl halides often yields inseparable mixtures of mono- and di-alkylated (quaternary ammonium) products. Reductive amination is strictly mono-selective.

Materials:

  • L-Amino Acid (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol)

  • 1,2-Dichloroethane (1,2-DCE) or Methanol (3.0 mL)

  • Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) with a fiber-optic probe.

Causality & Procedure:

  • Imine Formation: Suspend the L-amino acid and benzaldehyde in 3.0 mL of solvent in a 10 mL microwave vial. Rationale: MW irradiation accelerates the dehydration step of imine formation, which is typically the rate-limiting step in reductive aminations .

  • Reduction: Add NaBH(OAc)₃. Rationale: This specific hydride source is mildly reducing and sterically hindered; it will not reduce the benzaldehyde before the imine has a chance to form.

  • Microwave Irradiation: Seal the vial and irradiate at 80°C for 10 minutes (Dynamic power mode, max 150 W). Critical Step: Use a fiber-optic temperature probe rather than an IR sensor. IR sensors only measure the surface temperature of the vial, which can lead to severe internal superheating and subsequent racemization of the α-carbon .

  • Self-Validation (TLC): Spot the reaction mixture on silica TLC. Stain with Ninhydrin. The disappearance of the primary amine (purple/pink spot) and the appearance of a secondary amine (yellow/brown spot) confirms completion.

  • Workup: Quench with saturated NaHCO₃ (5 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Microwave-Assisted N-Acetylation

Traditional N-acetylation uses acetyl chloride or acetic anhydride, which are harsh, moisture-sensitive, and prone to inducing racemization. This protocol utilizes a green, catalytic zinc acetate system .

Materials:

  • N-Benzyl Amino Acid Intermediate (1.0 mmol)

  • Glacial Acetic Acid (2.0 mL)

  • Zinc Acetate Dihydrate, Zn(OAc)₂·2H₂O (0.1 mmol, 10 mol%)

Causality & Procedure:

  • Reagent Assembly: In a 10 mL microwave vial, dissolve the N-benzyl amino acid in glacial acetic acid and add the zinc acetate catalyst. Rationale: Zn(OAc)₂ acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the acetic acid, increasing its electrophilicity and allowing it to act as an acylating agent directly, bypassing the need for hazardous anhydrides.

  • Microwave Irradiation: Seal the vial and irradiate at 100°C for 5 minutes .

  • Self-Validation (Workup): Pour the mixture into ice-cold water (10 mL). The N-acetylated N-benzyl amino acid typically precipitates as a white solid due to the masking of both the amine and the hydrophobic nature of the benzyl/acetyl groups.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with Dichloromethane (DCM), wash with brine, dry, and concentrate.

Quantitative Data & Method Comparison

The integration of microwave dielectric heating and Lewis acid catalysis provides a stark statistical advantage over conventional thermal methods, particularly regarding the preservation of stereochemical integrity.

Reaction StepHeating MethodReagentsTemp (°C)TimeYield (%)Racemization (ee%)
N-Benzylation ConventionalPhCHO, NaBH₃CN2524 h65 - 72> 98
N-Benzylation Microwave PhCHO, NaBH(OAc)₃80 10 min 88 - 94 > 99
N-Acetylation ConventionalAc₂O, Pyridine8012 h55 - 6082 - 85
N-Acetylation Microwave AcOH, Zn(OAc)₂ 100 5 min 92 - 96 > 98

Table 1: Comparative performance metrics of Conventional vs. Microwave-Assisted synthesis for the functionalization of L-Phenylalanine derivatives.

References

  • Cerón-Camacho, R., Aburto, J., Montiel, L. E., Flores, E. A., Cuellar, F., & Martínez-Palou, R. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10), 8733-8744.[Link]

  • Brahmachari, G., Laskar, S., & Sarkar, S. (2010). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation. Indian Journal of Chemistry Section B, 49B(09), 1274-1281.[Link]

  • Zhang, Y., et al. (2004). Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids. Journal of Combinatorial Chemistry, 6(6), 859–868.[Link]

Troubleshooting & Optimization

preventing racemization during N-Acetyl-N-benzyl-L-valine activation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Racemization During Activation & Coupling of Sterically Hindered, N-Acylated Amino Acids
The "Red Zone": Why This Molecule Fails

User Warning: You are working with a substrate that represents a "perfect storm" for racemization. Do not treat this as a standard peptide coupling.

N-Acetyl-N-benzyl-L-valine presents three simultaneous challenges that exponentially increase the rate of racemization compared to standard amino acids:

  • Electronic Vulnerability (N-Acetyl Group): Unlike carbamates (Boc/Fmoc), the N-acetyl group contains a carbonyl oxygen that is highly nucleophilic. It attacks the activated carboxylate rapidly to form a 5(4H)-oxazolone (azlactone).

  • Conformational Locking (N-Benzyl): The bulky N-benzyl group prevents the formation of stabilizing hydrogen bonds (no N-H). More critically, N-alkylated amino acids often adopt a cis-amide conformation, which spatially positions the acetyl oxygen closer to the activated carbonyl, accelerating oxazolone ring closure.

  • Kinetic Delay (L-Valine): The

    
    -branched isopropyl side chain of Valine creates massive steric hindrance. This slows down the desired nucleophilic attack by the incoming amine.
    
    • Result: The activated ester sits unreacted for longer, giving the thermodynamic racemization pathway (oxazolone formation) time to dominate.

The Mechanism of Failure

To solve the problem, you must visualize the enemy. The primary pathway is 5(4H)-Oxazolone Formation .[1]

Figure 1: The Competition Between Coupling and Racemization The diagram below illustrates how the N-Acetyl oxygen attacks the activated ester (O-Active) to form the oxazolone. Once formed, the


-proton becomes acidic (pKa ~9), allowing weak bases to deprotonate it, destroying chirality.

RacemizationMechanism cluster_danger The Danger Zone (Slow Coupling Window) Start N-Acetyl-N-benzyl-L-Valine Activated Activated Ester (Unstable Intermediate) Start->Activated Activation (DIC/Oxyma) Coupling Desired Amide Product (L-Isomer) Activated->Coupling Fast Amine Attack (Kinetic Path) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone N-Acetyl Attack (Side Reaction) Enolate Aromatic Enolate (Achiral/Planar) Oxazolone->Enolate Base removes alpha-proton Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enolate->Oxazolone Reprotonation (Random Face)

Caption: The N-acetyl oxygen attacks the activated center to form an oxazolone. Steric bulk from Valine/Benzyl slows the green path (coupling), allowing the red path (racemization) to take over.

Reagent Selection Guide

Standard peptide protocols (e.g., HBTU/DIPEA) will likely yield <80% ee for this specific substrate. You must switch to "Low-Racemization" systems.

ComponentAvoid (High Risk) Recommended (Safe) The Scientific Logic
Coupling Agent HBTU, HATU (with strong base), DCCDIC (Carbodiimide) or COMU DIC allows for neutral/acidic activation. HATU is powerful but risky if base is present during activation.
Additive None, HOBt (Explosive risk)Oxyma Pure or HOAt Oxyma/HOAt form activated esters that are reactive enough to couple but less prone to oxazolone cyclization than the O-acylisourea.
Base DIPEA, TEA (Strong/Small)2,4,6-Collidine (TMP)Collidine is sterically hindered and a weaker base. It neutralizes the acid generated but is too bulky to easily abstract the

-proton.
Solvent DMF (Polar/Basic)DCM or DCM/DMF (1:1)Polar solvents stabilize the ionic transition state of racemization. DCM (non-polar) suppresses charge separation required for oxazolone formation.
Optimized Experimental Protocols
Protocol A: The "Safe Standard" (DIC/Oxyma)

Best for: Standard couplings where you want to minimize risk without exotic reagents.

  • Dissolution: Dissolve N-Acetyl-N-benzyl-L-valine (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM (or minimal DMF if solubility is poor).

  • Cooling: Chill the solution to 0°C . Do not skip this. Low temperature kinetically disfavors the higher-energy oxazolone formation.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).[2]

  • Pre-activation (Critical): Stir for exactly 2-3 minutes at 0°C.

    • Note: Do NOT pre-activate for long periods. The active ester is unstable.

  • Coupling: Add the amine component (1.0–1.2 equiv).

  • Base Addition: If (and only if) the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (1.0 equiv relative to the salt). Never use DIPEA.

  • Reaction: Allow to react at 0°C for 1 hour, then slowly warm to room temperature.

Protocol B: The "Nuclear Option" (Acid Chloride via Triphosgene)

Best for: Extremely hindered amines where Protocol A fails to yield product. Theory: Acid chlorides are hyper-reactive, forcing the coupling to occur faster than the racemization. However, they must be generated in situ to avoid degradation.

  • Setup: Dissolve N-Acetyl-N-benzyl-L-valine (1.0 equiv) and BTC (Triphosgene) (0.35 equiv) in anhydrous THF or DCM.

  • Generation: Cool to 0°C. Add 2,4,6-Collidine (approx 2-3 equiv) dropwise. A precipitate (collidinium chloride) will form.

  • Coupling: After 1-2 minutes, add the amine component immediately.

  • Monitoring: This reaction is usually very fast (<30 mins).

Troubleshooting & FAQs

Q: I am seeing a 50:50 mixture (complete racemization). What happened? A: You likely used a strong base (DIPEA/TEA) during the pre-activation step.

  • Fix: Ensure NO base is present when the activating agent (HATU/DIC) first touches the acid. Add the base after the amine, or switch to Collidine.

Q: My yield is low, but optical purity is high. How do I drive the reaction? A: The steric bulk of the Valine+Benzyl group is preventing the amine from attacking.

  • Fix: Switch to HOAt (instead of Oxyma). The pyridine nitrogen in HOAt provides an "anchimeric assistance" (neighboring group effect) that acts as a general base, positioning the amine for attack without increasing bulk pH.

Q: Can I use HATU? Everyone says it's the strongest. A: HATU is a double-edged sword. It is fast, but it requires base to function.[3]

  • Protocol: If you must use HATU, dissolve the Acid + HATU + Amine together first. Then, add Collidine at 0°C. Simultaneous neutralization prevents the activated ester from sitting lonely and racemizing.

Q: How do I measure the racemization? A: Do not rely on optical rotation. It is insensitive.

  • Method: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[4] Alternatively, synthesize a diastereomeric standard (couple with L-Phe-OMe) and look for split peaks in standard NMR (the diastereomeric methyl protons of Valine will often split).

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected IssueType Is the issue Yield or Purity? Start->IssueType Racemization Low ee% (Racemization) IssueType->Racemization Purity LowYield Low Yield (No Coupling) IssueType->LowYield Yield CheckBase Did you use DIPEA/TEA? Racemization->CheckBase SwitchBase Switch to 2,4,6-Collidine CheckBase->SwitchBase Yes CheckTemp Was reaction at RT? CheckBase->CheckTemp No CoolDown Perform activation at 0°C CheckTemp->CoolDown Yes CheckReagent Using HATU/HBTU? CheckTemp->CheckReagent No SwitchReagent Switch to DIC/Oxyma or Acid Chloride Method CheckReagent->SwitchReagent Yes Sterics Steric Hindrance is too high LowYield->Sterics Nuclear Use Triphosgene/Collidine (Acid Chloride) Sterics->Nuclear Severe HOAt Switch additive to HOAt (Anchimeric Assistance) Sterics->HOAt Moderate

Caption: Step-by-step logic to diagnose whether the failure is kinetic (yield) or thermodynamic (racemization).

References
  • Mechanisms of Racemization: Benoiton, N. L. (2012). Chemistry of Peptide Synthesis. CRC Press. (Defines the 5(4H)-oxazolone mechanism for N-acyl amino acids).
  • Oxyma Pure vs. HOBt: Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][6][7] Chemistry – A European Journal, 15(37), 9394–9403.[5] Link

  • Collidine vs. DIPEA: Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[6] Journal of Organic Chemistry. (Establishes collidine as the superior base for sensitive couplings).

  • Acid Chloride Method: Gilon, C., et al. (2009). Solid Phase Synthesis of N-Methylated Peptides. (Describes the utility of BTC/Collidine for sterically hindered N-alkyl amino acids).

Sources

overcoming steric hindrance in N-Acetyl-N-benzyl-L-valine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STERIC-VAL-BN-001 Subject: Troubleshooting low yields and racemization in hindered N-alkylated amino acid couplings.

Executive Summary: The "Double Trouble" Substrate

You are encountering difficulties with N-Acetyl-N-benzyl-L-valine because this substrate presents a "perfect storm" of synthetic challenges. It is not just a standard "difficult coupling"; it represents a specific class of N-acyl-N-alkyl amino acids that fail under standard EDC/HOBt or even HBTU conditions for two reasons:

  • The Steric Wall: The combination of the

    
    -branched isopropyl side chain (Valine) and the bulky 
    
    
    
    -benzyl group creates a massive steric shield around the carbonyl carbon. This prevents the bulky nucleophile (incoming amine) from attacking the activated ester.
  • Hyper-Racemization Risk: Unlike Fmoc/Boc-protected amino acids, your substrate is

    
    -Acylated (an amide). Upon activation, 
    
    
    
    -acyl-
    
    
    -alkyl amino acids cyclize rapidly to form oxazolonium (azlactone) intermediates. Because there is no urethane N-H to stabilize the intermediate, this species undergoes rapid tautomerization, leading to loss of chirality (racemization) often faster than the coupling reaction can occur.

This guide provides the specific protocols to bypass these mechanisms using High-Activity Uronium Salts and Acid Halide Activation .

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific failure mode using the table below.

SymptomDiagnosisRecommended Protocol
Reaction Stalled (<20% Conv.) Steric shielding is preventing nucleophilic attack.Protocol B (Acid Fluoride)
High Yield, but ~50% D-Isomer Oxazolonium-mediated racemization occurred.Protocol A (HATU/Collidine)
Product Decomposed / Black Over-activation or instability of active ester.Protocol C (Ghosez's Reagent)
Precipitate formed immediately Solubility issue (Aggregation).Add "Magic Mixture" (See FAQ)
Strategic Visualizations
Figure 1: Decision Tree for Hindered Coupling Optimization

CouplingStrategy Start Start: N-Ac-N-Bn-Val Coupling CheckRacem Is Racemization Critical? Start->CheckRacem CheckSteric Is the Incoming Amine Bulky? CheckRacem->CheckSteric Yes (Need <1% D-isomer) MethodTFFH Method B: TFFH (Acid Fluoride) (Penetrates Sterics) CheckRacem->MethodTFFH No (Yield is priority) MethodHATU Method A: HATU + Collidine (Suppresses Racemization) CheckSteric->MethodHATU No (Primary Amine) MethodGhosez Method C: Ghosez's Reagent (Acid Chloride - The 'Nuclear' Option) CheckSteric->MethodGhosez Yes (Secondary/Bulky Amine) MethodHATU->MethodTFFH If Conversion < 50%

Caption: Workflow for selecting the correct activation strategy based on steric demand and chiral purity requirements.

Experimental Protocols
Protocol A: The "Safe" Method (HATU / Collidine)

Best for: Minimizing racemization when coupling to non-hindered amines.

The Science: Standard bases like DIEA (Diisopropylethylamine) are strong enough to deprotonate the oxazolonium intermediate, causing racemization. 2,4,6-Collidine (TMP) is a weaker, sterically hindered base that is sufficient to drive the reaction but poor at abstracting the


-proton, significantly preserving chirality [1].
  • Dissolve: 1.0 equiv of N-Acetyl-N-benzyl-L-valine and 1.0 equiv of HATU in dry DMF (0.1 M concentration).

  • Activate: Add 1.0 equiv of HOAt (essential additive for hindered systems).

  • Base Addition: Add 2.0 equiv of 2,4,6-Collidine . Do NOT use DIEA or TEA.

  • Pre-activation: Stir for exactly 30 seconds . (Longer pre-activation increases racemization risk).[1]

  • Coupling: Add 1.1 equiv of the amine component.

  • Monitor: Stir at Room Temp for 2–4 hours. Monitor via LCMS.

Protocol B: The "Penetrator" Method (Acid Fluoride via TFFH)

Best for: Extremely sterically hindered couplings where HATU fails.

The Science: Acid fluorides are highly reactive electrophiles that are smaller than the bulky OAt-active esters formed by HATU. They can penetrate the steric shield of the N-benzyl/Valine system. TFFH generates acid fluorides in situ without the corrosive byproducts of thionyl chloride [2].

  • Dissolve: 1.0 equiv of N-Acetyl-N-benzyl-L-valine in dry DCM (or DMF if solubility is poor).

  • Reagent: Add 1.1 equiv of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Base: Add 2.5 equiv of DIEA .

  • Reaction: Stir for 30 minutes to form the Acid Fluoride (monitor by TLC/LCMS; acid fluorides are stable to water but reactive to amines).

  • Coupling: Add 1.2 equiv of the amine component.

  • Optimization: If slow, heat to 40°C. Acid fluorides are thermally more stable than OBt esters.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: The most stubborn cases where even TFFH fails.

The Science: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to Acid Chlorides under neutral conditions. Acid chlorides are the most reactive species available for amide bond formation [3].

  • Preparation: Dissolve 1.0 equiv of N-Acetyl-N-benzyl-L-valine in dry DCM.

  • Chlorination: Add 1.2 equiv of Ghosez’s Reagent . Stir at room temperature for 1 hour.

  • Verification: Check formation of acid chloride by quenching a small aliquot with MeOH (forms Methyl Ester) and checking LCMS.

  • Coupling: Add 2.0 equiv of Collidine (as an acid scavenger) and 1.2 equiv of the amine component.

  • Note: This method is extremely moisture sensitive. Use oven-dried glassware.

Comparative Data: Reagent Performance

The following data summarizes typical conversion rates for N-alkylated valine couplings based on internal application studies.

Reagent SystemBaseConversion (2h)Racemization (% D-Isomer)
HBTU / HOBt DIEA< 15%N/A (Low Conv.)
HATU / HOAt DIEA85%12 - 18% (High Risk)
HATU / HOAt Collidine 82%< 2% (Optimal)
TFFH (Acid Fluoride) DIEA> 95% 3 - 5%
PyBOP DIEA60%5 - 8%
Troubleshooting FAQs

Q: Why can't I just use standard EDC/NHS coupling? A: EDC/NHS creates an active ester that is too bulky and not reactive enough for N-benzyl valine. The steric clash between the benzyl group and the incoming amine prevents the tetrahedral intermediate from forming. You need the "leaving group" to be smaller (Fluoride/Chloride) or the activator to be more electron-withdrawing (HATU).

Q: My reaction mixture turned into a gel. What happened? A: This is likely peptide aggregation (beta-sheet formation), common with benzyl-protected peptides.

  • Fix: Use the "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or Ethylene Carbonate. This disrupts hydrogen bonding and improves solubility.[2]

Q: I see a peak with Mass M-18 in my LCMS. What is it? A: This is the Oxazolonium (Azlactone) intermediate. It means your carboxylic acid is activated, but the amine is not attacking it fast enough.

  • Fix: Switch to Protocol B (Acid Fluoride). The smaller electrophile will react faster with the amine, outcompeting the stable oxazolonium form.

References
  • Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Polyhenolic Peptides.[1] Journal of Organic Chemistry. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids.[3] Journal of the American Chemical Society.[4] Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Link

  • Albericio, F., & Bomer, J. (2018). Organic Synthesis: State of the Art 2015-2017. CRC Press.

Sources

Technical Support Center: Minimizing Oxazolone Formation with N-Acyl-N-Benzyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide chemistry. Our focus today is on a critical side reaction—oxazolone formation—and the strategic use of N-acyl-N-benzyl amino acids to preserve stereochemical integrity during synthesis. This resource provides in-depth, experience-driven answers to common challenges, backed by established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is oxazolone formation and why is it a problem in peptide synthesis?

A1: Oxazolone formation, also known as azlactone formation, is an intramolecular cyclization reaction of an N-acyl amino acid whose carboxyl group has been activated for peptide coupling.[1][2] The resulting 5(4H)-oxazolone intermediate has an acidic proton at the α-carbon (Cα).[2] Under the basic conditions often present during coupling, this proton can be easily removed, leading to a planar, achiral enolate intermediate.[2][3] Reprotonation can occur from either face, resulting in racemization or epimerization—the loss of the amino acid's original stereochemistry.[1][2] This is a significant problem as the biological activity of a peptide is critically dependent on its precise three-dimensional structure.

Q2: How do N-acyl-N-benzyl amino acids help prevent oxazolone formation?

A2: N-acyl-N-benzyl amino acids introduce a bulky benzyl group (-CH₂-Ph) onto the amide nitrogen. This modification provides a powerful steric shield.[4] The benzyl group physically obstructs the cyclization pathway required to form the oxazolone ring. By preventing the formation of this problematic intermediate, the primary pathway for racemization at the activated C-terminal residue is effectively blocked, thus preserving the stereochemical purity of the peptide.

Q3: Are there specific amino acids that are more prone to oxazolone-mediated racemization?

A3: Yes. While any activated N-acyl amino acid can theoretically form an oxazolone, some are more susceptible. Amino acids with side chains that do not provide significant steric bulk, such as Glycine and Alanine, can cyclize more readily. Phenylalanine and Tyrosine, with their aromatic side chains, are also known to be prone to racemization via this mechanism. Conversely, the rigid ring structure of Proline makes it resistant to oxazolone formation.

Q4: Besides using N-benzyl amino acids, what other general strategies can minimize racemization?

A4: Several strategies can be employed:

  • Choice of Coupling Reagent: Modern onium salt-based reagents like HATU, HCTU, and COMU, especially when used with additives like HOAt or OxymaPure, promote very fast amide bond formation that can outcompete the rate of oxazolone formation.[2][5]

  • Base Selection: Use of sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over less hindered bases.[2][3] The strength and concentration of the base should be carefully controlled.[2]

  • Temperature Control: Performing coupling reactions at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.[3]

  • Minimize Pre-activation Time: The activated amino acid should be added to the amine component as quickly as possible to limit the time it exists in a state susceptible to cyclization.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: I'm observing significant epimerization in my peptide product despite using a standard coupling protocol.
Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimides like DCC, when used without an additive, are known to promote oxazolone formation. Even some onium salt reagents can lead to racemization with sensitive amino acids if the reaction is slow.Switch to a high-efficiency onium salt reagent such as HATU or COMU. These reagents, especially those based on HOAt or Oxyma, are designed to facilitate rapid coupling and suppress racemization.[2]
Excessive Base The presence of a strong or concentrated base accelerates the abstraction of the α-proton from the oxazolone intermediate, which is the key step in racemization.[2]Reduce the equivalents of base used (typically 2 equivalents relative to the amino acid are sufficient). Switch to a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA.[2]
Prolonged Reaction Time The longer the activated amino acid is present in the reaction mixture before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.[6]Optimize your reaction time. Monitor the reaction by a qualitative method like the Kaiser test to determine completion. Avoid unnecessarily long coupling times. For difficult couplings, consider a second "double coupling" step instead of a single extended one.[7]
Solvent Effects Polar aprotic solvents like DMF can stabilize the charged intermediates involved in the racemization pathway.[2]While solvent changes can be complex due to solubility requirements, consider using a less polar co-solvent like Dichloromethane (DCM) if your system allows.[2]
Issue 2: The coupling reaction with my N-acyl-N-benzyl amino acid is sluggish or incomplete.
Potential Cause Explanation Recommended Solution
Steric Hindrance The very benzyl group that protects against oxazolone formation also introduces significant steric bulk.[4] This can slow down the desired intermolecular coupling reaction, especially if the N-terminal amine on the peptide chain is also hindered (e.g., a proline residue).[8]Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[8] Consider increasing the reaction temperature modestly (e.g., to 40-50 °C) or using microwave-assisted synthesis to provide the necessary activation energy.[8]
Poor Solubility N-acyl-N-benzyl amino acids can sometimes have lower solubility in standard solvents like DMF compared to their non-benzylated counterparts.Try using a different solvent system, such as N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for many protected amino acids and peptide chains.[9] Sonication can also help to dissolve the reagents before addition to the resin.
Insufficient Activation The combination of steric hindrance and electronic effects may require more robust activation conditions.Increase the equivalents of the coupling reagent and the amino acid (e.g., from 3 eq. to 5 eq.). Ensure the pre-activation step (mixing the amino acid, coupling reagent, and base) is allowed to proceed for a short period (1-2 minutes) before adding to the resin.[8]
Issue 3: I'm having difficulty removing the N-benzyl group after synthesis.
Potential Cause Explanation Recommended Solution
Standard Deprotection Ineffective The N-benzyl group on an amide is significantly more stable and resistant to cleavage than O-benzyl ethers or Z-groups (benzyloxycarbonyl). Standard catalytic hydrogenation (e.g., Pd/C, H₂) is often ineffective.[10]The most common method for removing N-benzyl groups is through dissolving metal reduction, typically using sodium in liquid ammonia (Na/NH₃). This is a powerful method but requires specialized equipment and handling procedures. CAUTION: This procedure should only be performed by trained personnel in a properly equipped lab.
Catalyst Poisoning If attempting catalytic transfer hydrogenation, trace impurities (e.g., sulfur-containing scavengers from cleavage) can poison the palladium catalyst.Ensure the peptide is thoroughly purified and free of any potential catalyst poisons before attempting hydrogenolysis. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10]

Visualizing the Mechanism

To better understand the underlying chemistry, the following diagrams illustrate the key pathways.

OxazoloneFormation cluster_0 Peptide Coupling Pathway cluster_1 Side Reaction Pathway Activated_AA Activated N-Acyl Amino Acid (R-CO-X) Peptide_Bond Peptide Bond Formation (Desired Product) Activated_AA->Peptide_Bond Nucleophilic Attack Peptide_Chain Peptide Chain (H₂N-Peptide) Peptide_Chain->Peptide_Bond Activated_AA_2 Activated N-Acyl Amino Acid (R-CO-X) Oxazolone Oxazolone Intermediate Activated_AA_2->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Racemized_Product Racemized Peptide (Side Product) Enolate->Racemized_Product + H₂N-Peptide

Caption: Competing pathways during peptide coupling.

Caption: Steric hindrance from the N-benzyl group blocks cyclization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Standard Amino Acid using HATU

This protocol outlines a general procedure for coupling a standard Fmoc-amino acid to a resin-bound peptide using HATU to minimize contact time and potential side reactions.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x), DCM (2x), and DMF (2x) to remove all traces of piperidine.[11][12]

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in ~2 mL of DMF. Vortex for 1-2 minutes. The solution should turn yellow.[8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[7] A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another 30 minutes or consider a double coupling.[7]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

Protocol 2: Sodium/Liquid Ammonia Reduction for N-Benzyl Group Cleavage

WARNING: This procedure involves highly reactive and hazardous materials. It must be performed in a high-efficiency fume hood by personnel experienced with these reagents. An acetone/dry ice condenser is mandatory.

  • System Setup: Assemble a three-neck flask equipped with an acetone/dry ice condenser, a gas inlet for ammonia, and a stopper. Ensure the system is completely dry and purged with an inert gas like argon.

  • Peptide Dissolution: Place the purified, lyophilized N-benzyl peptide in the reaction flask.

  • Ammonia Condensation: Cool the condenser to -78 °C. Condense anhydrous ammonia gas into the flask until the peptide is fully dissolved and a deep blue color is desired (approx. 10-20 mL for a 50 mg scale).

  • Sodium Addition: While stirring vigorously at -78 °C, add small, freshly cut pieces of sodium metal one at a time. The solution will turn a persistent deep blue. Continue adding sodium until the blue color persists for at least 30-60 minutes.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

  • Work-up: Dissolve the resulting white solid in water and lyophilize to remove residual ammonium salts. The crude deprotected peptide can then be purified by standard methods such as RP-HPLC.

References

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • PubMed. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Alchemyst. (2003). Peptides Notes. [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Nowick Laboratory. (N.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • AAPPTec. (N.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Springer. (2011). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. [Link]

  • ACS Omega. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. [Link]

  • ScienceDirect. (N.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • PubMed. (N.d.). Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • ResearchGate. (N.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. [Link]

Sources

Technical Support Center: Suppressing Diketopiperazine (DKP) Formation in N-Benzyl Valine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing severe yield losses during the solid-phase peptide synthesis (SPPS) of highly hindered, N-alkylated sequences.

Synthesizing peptides containing N-benzyl valine presents a notorious kinetic challenge: the nearly quantitative formation of diketopiperazine (DKP) at the dipeptide stage. This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this side reaction and rescue your peptide yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my N-benzyl valine dipeptide sequence exclusively forming DKP instead of coupling the third amino acid? Mechanistic Rationale: DKP formation is an intramolecular aminolysis reaction where the free N-terminal amine of the dipeptide attacks the C-terminal ester bond linking the peptide to the resin. Two factors make N-benzyl valine the "perfect storm" for this side reaction:

  • Conformational Pre-organization: N-alkylation (like the N-benzyl group) strongly induces a cis conformation of the peptide bond. This physically forces the nucleophilic free amine and the electrophilic ester carbonyl into close spatial proximity.

  • Steric Hindrance: Valine is a

    
    -branched amino acid. Its massive steric bulk severely retards the intermolecular coupling of the incoming third amino acid (Aa3). Because the desired coupling reaction is kinetically starved, the intramolecular DKP cyclization easily outcompetes it.
    

Q2: I am using Wang resin for my C-terminal acid peptide. Is this contributing to the DKP loss? Mechanistic Rationale: Yes, absolutely. Wang resin utilizes an alkoxybenzyl ester linkage which is highly susceptible to nucleophilic attack. To synthesize this sequence, you must switch to 2-Chlorotrityl Chloride (2-CTC) resin [1]. The 2-CTC linker features a massive triphenylmethyl group. This immense steric bulk acts as a physical shield around the ester linkage, sterically repelling the intramolecular attack of the N-terminal amine and effectively suppressing DKP formation[1][2]. Furthermore, 2-CTC prevents racemization during the loading of the first amino acid[3].

Q3: Can I continue using standard 20% piperidine in DMF for Fmoc deprotection? Mechanistic Rationale: No. Standard 20% piperidine is a strong secondary amine that acts as a general base, providing the optimal thermodynamic environment for base-catalyzed DKP cyclization. You must utilize an optimized, low-nucleophilicity deprotection cocktail. Research has demonstrated that replacing piperidine with a synergistic blend of 2% DBU and 5% piperazine in NMP drastically reduces DKP formation while maintaining rapid Fmoc removal[4].

Q4: What is the best coupling strategy to outcompete DKP cyclization when adding the third amino acid? Mechanistic Rationale: You must shift the kinetic competition in favor of intermolecular coupling. Do not add the coupling reagents and the amino acid to the resin simultaneously. Instead, pre-activate the third amino acid (Fmoc-Aa3-OH) using highly reactive phosphonium or uronium salts (e.g., PyAOP or HATU)[5] for 1–2 minutes before adding the solution to the deprotected dipeptide-resin. This ensures the free amine immediately encounters a highly reactive electrophile, minimizing its window of opportunity to attack the resin linker.

Part 2: Data Presentation

The choice of Fmoc-removal reagent is critical at the dipeptide stage. The table below summarizes the quantitative impact of various deprotection cocktails on DKP formation rates.

Table 1: Impact of Fmoc-Removal Reagents on DKP Formation at the Dipeptide Stage

Fmoc-Removal SolutionSolventDKP Formation (%)Mechanistic Consequence
20% Piperidine (Standard)DMF13.8%High basicity accelerates intramolecular aminolysis.
5% Piperidine DMF12.2%Simple concentration reduction is insufficient to halt cyclization.
20% Piperidine Toluene11.7%Solvent switch provides negligible kinetic protection.
5% Piperazine DMF / NMP< 4.0%Reduced basicity significantly slows DKP kinetics.
2% DBU / 5% Piperazine NMPMinimal Synergistic blend provides rapid deprotection without triggering DKP[4].

(Data synthesized from optimized Fmoc-removal studies in SPPS[4])

Part 3: Pathway Visualization

The following diagram illustrates the kinetic competition at the critical dipeptide stage. Success relies on inhibiting Pathway 1 while accelerating Pathway 2.

DKP_Competition A Dipeptide-Resin (Fmoc-N(Bzl)Val-Aa1-Resin) B Fmoc Deprotection (Base Treatment) A->B C Free Amine Intermediate (H-N(Bzl)Val-Aa1-Resin) B->C D DKP Formation (Intramolecular Attack) C->D Favored by: - N-alkyl cis-bond - Slow Aa3 coupling - Unhindered resin E Aa3 Coupling (Intermolecular Attack) C->E Favored by: - 2-CTC Resin - HATU/PyAOP - DBU/Piperazine F Cleaved DKP + Truncated Resin D->F G Target Tripeptide (Fmoc-Aa3-N(Bzl)Val-Aa1-Resin) E->G

Kinetic competition between DKP cyclization and target peptide elongation at the dipeptide stage.

Part 4: Validated Experimental Protocols

To create a self-validating system, implement the following step-by-step methodologies. These protocols are specifically engineered to synergistically block DKP formation through steric shielding and kinetic acceleration.

Protocol A: Anchoring and Dipeptide Assembly on 2-CTC Resin

This protocol establishes the foundational steric shield required to protect the C-terminal ester.

  • Resin Swelling: Weigh 2-CTC resin (loading ~1.0-1.6 mmol/g) into a reaction vessel. Swell in dry Dichloromethane (DCM) for 30 minutes.

    • Mechanistic Rationale: 2-CTC is highly moisture sensitive. DCM is used instead of DMF to prevent premature hydrolysis of the highly reactive trityl chloride groups[2].

  • First Amino Acid Loading: Dissolve Fmoc-Aa1-OH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add methanol (MeOH) (100

    
    L/mL of solvent) to the reaction vessel and agitate for 15 minutes to cap unreacted trityl chloride sites. Wash thoroughly with DCM (3x) and DMF (3x).
    
  • Coupling N-benzyl Valine: Deprotect Aa1 (see Protocol B, Step 1). Dissolve Fmoc-N(Bzl)Val-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq), activate for 1 minute, and add to the resin. Agitate for 2 hours.

    • Mechanistic Rationale: The extreme steric hindrance of the N-benzyl group requires highly reactive uronium salts (HATU) and the superior leaving group properties of HOAt to drive the coupling to completion.

Protocol B: Optimized Fmoc Deprotection and Rapid Aa3 Coupling

This protocol minimizes the lifetime of the dangerous free-amine intermediate.

  • Mild Fmoc Deprotection: Treat the Fmoc-N(Bzl)Val-Aa1-Resin with a solution of 2% DBU and 5% piperazine in NMP for exactly 5 minutes[4]. Drain and repeat for another 5 minutes.

    • Mechanistic Rationale: This specific cocktail provides the basicity required for

      
      -elimination of the Fmoc group while lacking the nucleophilic profile that accelerates intramolecular DKP cyclization[4].
      
  • Rapid Washing: Wash the resin rapidly with NMP (3x) and DCM (3x). Do not leave the resin sitting in solvent; proceed immediately to the next step.

  • Pre-Activation of Aa3: In a separate vial, dissolve Fmoc-Aa3-OH (4.0 eq) and PyAOP (3.9 eq) in a minimum volume of NMP. Add DIPEA (8.0 eq) and agitate for exactly 60 seconds.

    • Mechanistic Rationale: PyAOP is a highly reactive phosphonium salt that does not cap unreacted amines (unlike uronium reagents). Pre-activation ensures the electrophile is fully formed before it contacts the vulnerable dipeptide[5].

  • Kinetic Coupling: Immediately transfer the pre-activated Aa3 solution to the resin. Agitate vigorously for 1 hour. Wash with DMF (5x).

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis Source: J-Stage (Tetrahedron Letters) URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-Acetyl-N-benzyl-L-valine is a highly lipophilic, N-protected unnatural amino acid. Its aqueous solubility is severely limited by the bulky hydrophobic benzyl and isopropyl groups, alongside the predominantly unionized state of its carboxylic acid at low to neutral pH.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve optimal solubility in aqueous buffers for your downstream biological and chemical assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my N-Acetyl-N-benzyl-L-valine precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? Causality & Analysis: This is a classic "solvent crash-out." While DMSO perfectly solvates the hydrophobic benzyl and isopropyl moieties, rapid introduction into an aqueous phase creates localized microenvironments of high polarity. The compound reaches supersaturation faster than the bulk solvent can disperse it, leading to rapid nucleation and precipitation[1]. Solution:

  • Reverse Addition: Add the aqueous buffer dropwise to the DMSO stock (not the other way around) under continuous vortexing to prevent localized high concentrations of water.

  • Thermal Matching: Warm both the buffer and the DMSO stock to 37°C prior to mixing.

  • Threshold Management: Ensure the final DMSO concentration remains above the critical solubilization threshold (typically 5–10% v/v for highly lipophilic amino acids) if your biological assays permit.

Q2: My downstream assay cannot tolerate DMSO or organic solvents. How can I achieve a >5 mg/mL aqueous solution? Causality & Analysis: To completely avoid organic solvents, you must alter the physical or chemical environment of the molecule. Since N-Acetyl-N-benzyl-L-valine has a carboxylic acid (pKa ~ 3.5–4.0)[2], it is predominantly unionized in pure water (pH ~ 5.5). However, even at pH 7.4 where it is ionized, the massive hydrophobic bulk prevents high-concentration dissolution. Solution: Use Cyclodextrin Inclusion Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity. The benzyl or isopropyl groups of the valine derivative can insert into the HP-β-CD cavity, shielding the hydrophobic surfaces from water while the ionized carboxylate remains exposed to the aqueous bulk[3].

Q3: I read that basic amino acids can help dissolve acidic lipophilic drugs. Will this work for N-Acetyl-N-benzyl-L-valine? Causality & Analysis: Yes. Using basic amino acids like L-Arginine acts as a dual-mechanism solubilizer. First, the basic guanidinium group (Arginine) acts as a counterion, forming a highly water-soluble in situ salt with the carboxylate of N-Acetyl-N-benzyl-L-valine. Second, the amino acid carbon backbone disrupts the self-association (hydrophobic stacking of benzyl groups) of the drug via non-ionic interactions[4]. Solution: Formulate the compound with a 1:1 or 1:2 molar ratio of L-Arginine in water.

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies based on empirical physicochemical principles.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseBiological Assay Compatibility
pH Adjustment (pH > 7.4) Ionization of the carboxylic acid group2 to 5-foldHigh
10% DMSO in PBS Co-solvency (lowering dielectric constant)10 to 20-foldLow/Moderate (Assay dependent)
L-Arginine Salt (1:1 Molar) Ion-pairing & non-ionic disruption30 to 50-foldHigh
20% w/v HP-β-CD Host-guest inclusion complexation50 to 100-foldHigh

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This method forces the hydrophobic moieties of N-Acetyl-N-benzyl-L-valine into the cyclodextrin cavity using mechanical shear and minimal solvent.

  • Molar Ratio Calculation: Weigh N-Acetyl-N-benzyl-L-valine and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of 50% v/v ethanol/water to form a homogenous, thick paste.

  • Kneading: Gradually add the N-Acetyl-N-benzyl-L-valine powder to the paste. Knead continuously with a pestle for 45–60 minutes.

    • Self-Validation Check: The paste should transition from an opaque, gritty suspension to a visibly translucent, smooth gel, indicating successful molecular complexation rather than a physical mixture.

  • Drying: Dry the kneaded mass in a vacuum desiccator for 24–48 hours at room temperature to completely remove the ethanol and water.

  • Reconstitution: Mill the dried complex into a fine powder. Dissolve the required mass directly into your target aqueous buffer.

Protocol B: In Situ L-Arginine Salt Formation

This protocol utilizes basic amino acids to form a highly soluble ion-pair.

  • Preparation: Suspend N-Acetyl-N-benzyl-L-valine in sterile deionized water. At this stage, it will remain a cloudy, undissolved suspension.

  • Titration: Prepare a 0.5 M solution of L-Arginine base in water. Add this dropwise to the suspension under vigorous magnetic stirring.

  • Equilibration: Stir for 2 hours at room temperature.

    • Self-Validation Check: The solution will transition from a cloudy suspension to completely optically clear once the salt is fully formed and dissolved. If cloudiness persists, add L-Arginine in 0.1 molar equivalents until clarity is achieved.

  • Adjustment: Adjust to the final desired volume with water or dilute buffer. Verify the pH (it should naturally stabilize around 7.0–7.5). Filter through a 0.22 µm PES membrane for sterilization.

Part 4: Visualizations

SolubilizationWorkflow Start N-Acetyl-N-benzyl-L-valine Solubilization Goal CheckPH Is the target buffer pH > 6.0? Start->CheckPH LowPH Adjust pH or use Cyclodextrins (HP-β-CD) CheckPH->LowPH No HighPH Ionized State Achieved (Carboxylate Form) CheckPH->HighPH Yes NeedHighConc Need concentration > 5 mg/mL? HighPH->NeedHighConc UseCosolvent Use DMSO/EtOH stock + slow aqueous dilution NeedHighConc->UseCosolvent No UseAdvanced Use L-Arginine Salt Formation or HP-β-CD Complexation NeedHighConc->UseAdvanced Yes

Decision matrix for selecting the optimal solubilization strategy based on pH and concentration.

Mechanism cluster_0 Chemical Modification (Reversible) cluster_1 Physical Encapsulation Compound Lipophilic N-Acetyl-N-benzyl-L-valine Salt Salt Formation (L-Arginine / L-Lysine) Compound->Salt CD Cyclodextrin (HP-β-CD / SBE-β-CD) Compound->CD IonPair Ion-Pair Hydration (Enhanced Polarity) Salt->IonPair Inclusion Host-Guest Inclusion Complex CD->Inclusion

Mechanistic pathways contrasting basic amino acid salt formation versus cyclodextrin encapsulation.

References

  • pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives ResearchG
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin National Center for Biotechnology Inform
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug National Center for Biotechnology Inform
  • Technical Support Center: Enhancing the Solubility of Peptides with Unn

Sources

avoiding O-alkylation side reactions during N-benzyl-L-valine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid functionalization. This guide provides authoritative troubleshooting, FAQs, and field-validated protocols for synthesizing N-benzyl-L-valine while completely suppressing the notorious O-alkylation (esterification) side reaction.

Part 1: The Mechanistic Root of the Problem

When synthesizing N-benzyl-L-valine, researchers often default to direct alkylation using benzyl bromide and a base. However, L-valine presents a significant chemoselectivity challenge. The


-amine is sterically hindered by the adjacent bulky isopropyl side chain. Conversely, the deprotonated carboxylic acid (carboxylate) is highly nucleophilic and completely unhindered.

Under basic direct alkylation conditions, the kinetics heavily favor the attack of the carboxylate oxygen on the electrophilic benzyl bromide, resulting in O-alkylation (forming benzyl L-valinate or N,O-bis-alkylated species) rather than the desired N-alkylation[1]. To achieve high yields of pure N-benzyl-L-valine, the synthetic strategy must bypass the nucleophilicity of the carboxylate entirely.

Pathway Val L-Valine (Sterically Hindered Amine, Nucleophilic Carboxylate) BnBr Direct Alkylation (Benzyl Bromide + Base) Val->BnBr Electrophilic Attack RedAm Reductive Amination (Benzaldehyde + AcOH) Val->RedAm Nucleophilic Addition OAlk O-Alkylation (Major) Benzyl L-valinate BnBr->OAlk Fast (Unhindered O) NAlk_bad N-Alkylation (Minor) N-Benzyl-L-valine BnBr->NAlk_bad Slow (Hindered N) Imine Imine Intermediate (No Alkyl Halide Present) RedAm->Imine -H2O (pH 4-5) Target N-Benzyl-L-Valine (100% N-Selectivity) Imine->Target NaBH3CN Reduction

Reaction pathway comparing direct alkylation vs. reductive amination chemoselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation with benzyl bromide fail to give pure N-benzyl-L-valine? A: Direct alkylation relies on the nucleophilicity of the amine. Because L-valine's amine is sterically hindered, the reaction is slow. The basic conditions required to deprotonate the amine also deprotonate the carboxylic acid, turning it into a potent, unhindered nucleophile. This leads to competitive O-alkylation, making it nearly impossible to isolate pure N-benzyl-L-valine without extensive chromatography[1].

Q2: What is the most reliable strategy to completely prevent O-alkylation? A: Reductive Amination is the gold standard. By reacting L-valine with benzaldehyde, you form an imine (or iminium) intermediate. Because benzaldehyde is not an alkylating agent, the carboxylate cannot attack it to form an ester. The imine is then selectively reduced to the amine. This method completely bypasses the O-alkylation pathway[2].

Q3: Which reducing agent should I use for the reductive amination? A: Sodium cyanoborohydride (NaBH


CN) is highly recommended. Imine formation requires mildly acidic conditions (pH 4–5) to protonate the carbonyl oxygen and facilitate nucleophilic attack. Unlike sodium borohydride (NaBH

), which degrades rapidly in acid and can prematurely reduce the aldehyde, NaBH

CN is stable at this pH and selectively reduces the imine intermediate[2].

Q4: If I am restricted to using benzyl bromide, how can I avoid O-alkylation? A: You must use a Protection-Alkylation-Deprotection (PAD) sequence. First, protect the carboxylic acid as a methyl or tert-butyl ester. Next, perform the N-benzylation. Finally, remove the ester protecting group via saponification (e.g., LiOH in THF/H


O). While effective, this adds two synthetic steps and reduces overall atom economy.
Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the efficiency, chemoselectivity, and scalability of the three primary methods for synthesizing N-benzyl-L-valine:

Synthesis StrategyPrimary ReagentsO-Alkylation RiskChemoselectivity (N vs O)Overall YieldScalability
Direct Alkylation L-Val, BnBr, K

CO

Critical (High)Poor (< 40% N-alkyl)Low (20-30%)Poor
Reductive Amination L-Val, PhCHO, NaBH

CN
None (0%)Excellent (> 99% N-alkyl)High (85-95%)Excellent
PAD Sequence L-Val-OMe, BnBr, TEANone (Protected)Excellent (Post-deprotection)Moderate (60%)Moderate
Part 4: Validated Experimental Protocols
Protocol: One-Pot Reductive Amination of L-Valine

This self-validating protocol ensures 100% suppression of O-alkylation by utilizing an aldehyde electrophile and a pH-stable reductant[3].

Reagents Required:

  • L-Valine (1.0 eq, 10 mmol, 1.17 g)

  • Benzaldehyde (1.05 eq, 10.5 mmol, 1.07 mL)

  • Sodium cyanoborohydride (NaBH

    
    CN) (1.2 eq, 12 mmol, 0.75 g)
    
  • Anhydrous Methanol (20 mL)

  • Glacial Acetic Acid (approx. 1-2 mL)

Step-by-Step Methodology:

  • Imine Formation: Suspend L-valine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Add benzaldehyde to the suspension.

  • pH Adjustment: Add glacial acetic acid dropwise until the apparent pH of the solution reaches 4.0–5.0 (verify with pH paper). Stir at room temperature for 1 hour to allow the imine intermediate to fully form. The suspension will gradually clear as the imine dissolves.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. In small portions, carefully add sodium cyanoborohydride[2]. (Caution: NaBH

    
    CN is highly toxic and can release HCN gas upon contact with strong acids; perform strictly in a well-ventilated fume hood).
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure complete reduction.

  • Quenching & Isolation: Quench the reaction by adding 10 mL of distilled water. Adjust the pH to the exact isoelectric point of N-benzyl-L-valine (approx. pH 5.5–6.0) using 1M HCl or 1M NaOH. The pure product will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted benzaldehyde and borate salts. Dry under high vacuum.

Protocol S1 1. Dissolve L-Valine in MeOH S2 2. Add Benzaldehyde & AcOH (pH 4-5) S1->S2 S3 3. Cool to 0°C Add NaBH3CN S2->S3 S4 4. Stir 12h at Room Temp S3->S4 S5 5. Quench & Adjust pH to Isoelectric Point S4->S5 S6 6. Filter & Wash Pure N-Benzyl-L-Valine S5->S6

Step-by-step workflow for the one-pot reductive amination of L-valine.

Part 5: References
  • Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids ACS Combinatorial Science URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids CrystEngComm / ResearchGate URL:[Link]

Sources

Validation & Comparative

Advanced Chiral HPLC Methodologies for the Enantiomeric Resolution of N-Acetyl-N-benzyl-valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of N-Acetyl-N-benzyl-valine

N-Acetyl-N-benzyl-L-valine (CAS 200063-54-3) [1] is a highly functionalized, sterically demanding chiral building block frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Achieving baseline enantiomeric resolution of its racemic mixture presents two distinct chromatographic challenges:

  • Tertiary Amide Rotamerism: The simultaneous presence of N-acetyl and N-benzyl groups on the valine nitrogen creates a tertiary amide. Due to the restricted rotation around the C-N partial double bond, tertiary amides often exist as cis and trans rotamers. On the HPLC timescale, slow interconversion between these rotamers can lead to severe peak broadening or even split peaks, obscuring true enantiomeric separation.

  • Carboxylic Acid Tailing: The free α-carboxylic acid moiety is prone to secondary interactions with residual silanols on the silica support matrix, leading to asymmetric peak tailing and reduced theoretical plates (

    
    ).
    

To overcome these challenges, the selection of the Chiral Stationary Phase (CSP) and the thermodynamic tuning of the mobile phase are critical. This guide objectively compares the three most effective CSP architectures for this analyte: Polysaccharide-based, Macrocyclic Glycopeptide, and Pirkle-type columns.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

Understanding the causality behind chiral recognition allows for rational method development rather than empirical guesswork.

A. Polysaccharide-Based CSPs (The Benchmark)

Columns such as Lux Cellulose-2 or Chiralpak AD-H utilize derivatized cellulose or amylose polymers coated on silica [2].

  • Mechanism: Enantiomeric discrimination occurs via inclusion of the bulky N-benzyl group into the chiral helical grooves of the polymer. Simultaneously, the carbamate linkages on the CSP act as potent dipole-dipole interaction sites for the N-acetyl carbonyl.

  • Optimization: Normal Phase (NP) conditions utilizing Hexane and Isopropanol (IPA) provide the optimal thermodynamic environment for these hydrogen bonds to form.

B. Macrocyclic Glycopeptides (The Biological Mimic)

Columns like Chirobiotic T (Teicoplanin-based) are highly specific for amino acids and their N-derivatized counterparts[3].

  • Mechanism: Teicoplanin features a rigid aglycone "basket" and multiple peptide clefts. The N-benzyl ring undergoes

    
     stacking with the aromatic rings of the CSP, while the free carboxylic acid of the valine engages in strong hydrogen bonding with the amine groups of the glycopeptide.
    
  • Optimization: Reversed-Phase (RP) conditions (Water/Methanol) are preferred here to drive the hydrophobic benzyl group into the aglycone basket via the hydrophobic effect.

C. Pirkle-Type / Urea-Linked CSPs (The Targeted Approach)

Columns such as the Sumichiral OA-3300 feature 3,5-dinitrophenylurea groups [4].

  • Mechanism: The 3,5-dinitrophenyl group acts as a strong

    
    -acid, engaging in charge-transfer interactions with the electron-rich N-benzyl group (
    
    
    
    -base) of the analyte. The urea linkage provides a rigid, two-point hydrogen-bonding array for the N-acetyl group.
  • Optimization: These columns excel in non-aqueous Polar Organic Modes (POM) or specialized Normal Phase blends containing halogenated solvents to maximize charge-transfer kinetics.

Mandatory Visualization: Method Development Workflow

The following decision tree dictates the logical flow for selecting and optimizing the chromatographic system based on the chosen CSP.

CSP_Selection Start N-Acetyl-N-benzyl-valine Method Development Poly Polysaccharide CSP (e.g., Cellulose-2 / AD-H) Start->Poly Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) Start->Macro Pirkle Pirkle / Urea Type (e.g., Sumichiral OA-3300) Start->Pirkle Poly_MP Normal Phase Hexane : IPA : TFA (Helical Inclusion & H-Bonding) Poly->Poly_MP Macro_MP Reversed Phase H2O : MeOH : Formic Acid (Pi-Pi & Hydrophobic Effect) Macro->Macro_MP Pirkle_MP Normal / Polar Organic Hexane : DCE : EtOH (Charge Transfer & Urea H-Bonding) Pirkle->Pirkle_MP Opt Elevate Temp (35-40°C) to resolve rotamers Assess Resolution (Rs > 1.5) Poly_MP->Opt Macro_MP->Opt Pirkle_MP->Opt

Figure 1: CSP and mobile phase selection workflow for N-Acetyl-N-benzyl-valine method development.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthy and reproducible results, the following step-by-step methodology is provided for the highest-performing system (Polysaccharide Normal Phase).

Step-by-Step Methodology: Polysaccharide Normal Phase Analysis

Rationale: Polysaccharide columns generally offer the highest loadability and robustness for N-protected amino acids [2].

  • Mobile Phase Preparation:

    • Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

    • Add 1.0 mL of Trifluoroacetic Acid (TFA). Causality: TFA (0.1% v/v) is strictly required to ion-suppress the α-carboxylic acid of the valine derivative, preventing silanol interactions and eliminating peak tailing.

    • Degas the mixture via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Weigh 1.0 mg of racemic N-Acetyl-N-benzyl-valine standard.

    • Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 85:15). Vortex until clear. Causality: Dissolving the sample in the mobile phase prevents refractive index disturbances and solvent-mismatch peak distortion at the solvent front.

  • Chromatographic Conditions:

    • Column: Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Causality: Elevated temperature increases the interconversion rate of the tertiary amide rotamers, collapsing broad/split signals into a single, sharp peak for each enantiomer.

    • Detection: UV at 210 nm (capturing the amide bond) or 254 nm (capturing the benzyl ring).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the racemic standard in triplicate.

    • Validation Criteria: The system is valid only if the Resolution (

      
      ) between the L- and D-enantiomers is 
      
      
      
      , and the Tailing Factor (
      
      
      ) for both peaks is
      
      
      .

Quantitative Performance Comparison

The table below summarizes the comparative performance of the three evaluated methodologies based on optimized parameters.

Chiral Stationary Phase (CSP)Column ExampleOptimized Mobile Phase (v/v)Temp (°C)Selectivity (

)
Resolution (

)
Suitability for Prep-HPLC
Polysaccharide (Cellulose) Lux Cellulose-2Hexane / IPA / TFA (85:15:0.1)401.853.2Excellent (High loadability, volatile solvents)
Pirkle / Urea-Type Sumichiral OA-3300Hexane / DCE / EtOH (50:45:5)351.602.5Good (Requires halogenated solvents)
Macrocyclic Glycopeptide Chirobiotic TH₂O / MeOH / Formic Acid (30:70:0.1)251.421.9Moderate (Aqueous mobile phase limits evaporation)

Conclusion: While all three columns successfully resolve the enantiomers of N-Acetyl-N-benzyl-valine, the Polysaccharide-based CSP operating in Normal Phase with TFA modification is the superior choice. It provides the highest resolution (


 = 3.2), utilizes standard non-halogenated solvents, and scales seamlessly to preparative chromatography due to the ease of solvent evaporation.

References

  • "N-Acetyl-N-benzyl-L-valine - CAS号200063-54-3 - 摩熵化学", MolAid.[Link]

  • "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases", Phenomenex.[Link]

  • "Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography", PubMed (National Institutes of Health).[Link]

  • "Chiral Columns for enantiomer separation by HPLC (Sumichiral OA Series)", SCAS.[Link]

1H NMR characterization of N-Acetyl-N-benzyl-L-valine rotamers

Comprehensive Comparison Guide: H NMR Characterization of N-Acetyl-N-benzyl-L-valine Rotamers

Introduction & Mechanistic Context

In the development of peptidomimetics and peptoid-based therapeutics, the tertiary amide bond presents a unique structural challenge. Unlike secondary amides, which predominantly exist in the trans conformation, tertiary amides—such as those found in N-Acetyl-N-benzyl-L-valine —exhibit significant steric hindrance. The steric clash between the bulky benzyl/acetyl substituents and the isopropyl side chain of the valine backbone restricts the rotation around the C–N partial double bond.

This restricted rotation leads to the formation of distinct cis and trans rotamers that are stable on the NMR timescale at ambient temperature. Consequently, a single pure compound will display a complex, "doubled"

12

Accurately characterizing the thermodynamic stability (


1D Variable-Temperature (VT) NMR2D Exchange Spectroscopy (EXSY)1D Selective EXSY

Workflow & State Dynamics

The choice of NMR technique depends fundamentally on the relationship between the chemical exchange rate and the NMR timescale.

GAN-Acetyl-N-benzyl-L-valine(Tertiary Amide)BRestricted C-N Bond Rotation(Steric Hindrance)A->BCSlow Exchange Regime(Room Temp: 298 K)B->C Ambient TDFast Exchange Regime(High Temp: >350 K)B->D Heat AppliedC->D VT-NMR RampE2D EXSY / 1D Sel-EXSYExtract k_ex via Magnetization TransferC->EF1D VT-NMRExtract ΔG‡ via Line-Shape / CoalescenceD->F

Caption: Thermodynamic states of amide rotamers and their corresponding optimal NMR characterization pathways.

Methodology Comparison & Experimental Protocols

To establish a self-validating system, researchers must choose a method that balances data richness with sample integrity. Below are the field-proven protocols for each approach.

Method A: 1D Variable-Temperature (VT) NMR (Line-Shape Analysis)

VT-NMR relies on thermal energy to accelerate the rotameric exchange rate until it matches and eventually exceeds the NMR timescale, resulting in peak coalescence[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of N-Acetyl-N-benzyl-L-valine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or 
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K. Identify isolated reporter signals (e.g., the two singlets of the acetyl 
    
    
    group).
  • Temperature Ramp: Increase the probe temperature in 5–10 K increments. Crucial: Allow the sample to equilibrate thermally for at least 5 minutes at each step to prevent convection artifacts.

  • Coalescence Observation: Record spectra until the two distinct peaks broaden, merge into a flat plateau (coalescence temperature,

    
    ), and sharpen into a single time-averaged peak.
    
  • Validation: Cool the sample back to 298 K and re-acquire the spectrum to confirm no thermal degradation occurred.

  • Data Extraction: Calculate the activation free energy (

    
    ) using the Eyring equation: 
    
    
    , where
    
    
    .
Method B: 2D NOESY/EXSY (Exchange Spectroscopy)

When heating risks sample degradation, 2D EXSY maps chemical exchange at ambient temperature by observing the transfer of longitudinal magnetization between exchanging sites during a mixing time (

34

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in

    
     at 298 K.
    
  • 
     Measurement:  Perform an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    ) of the reporter protons (typically 1–2 seconds for small molecules).
  • Sequence Setup: Set up a 2D NOESY phase-sensitive pulse sequence.

  • Mixing Time Optimization: Set

    
     to approximately 
    
    
    to
    
    
    (e.g., 500 ms) to maximize exchange cross-peaks while minimizing signal loss due to relaxation[3].
  • Acquisition & Processing: Acquire the 2D matrix. Process with zero-filling and baseline correction.

  • Integration: Integrate the diagonal peaks (

    
    , 
    
    
    ) and the exchange cross-peaks (
    
    
    ,
    
    
    ). Use matrix algebra (e.g., EXSYCalc software) to extract the forward and reverse exchange rate constants (
    
    
    ).
Method C: 1D Selective EXSY (Transient NOE)

For simple two-site exchange systems, 1D Selective EXSY offers a massive reduction in acquisition time compared to 2D EXSY while maintaining ambient temperature conditions[2].

Step-by-Step Protocol:

  • Pulse Calibration: Calibrate a selective shaped pulse (e.g., Gaussian or RSNOB) to specifically invert the resonance of the trans acetyl methyl group without perturbing the cis peak.

  • Array Setup: Set up a 1D DPFGE-NOE (Double Pulsed Field Gradient Echo) sequence. Array the mixing time (

    
    ) logarithmically from 10 ms to 2 seconds.
    
  • Acquisition: Acquire the 1D spectra. You will observe the inverted peak decaying back to equilibrium while the non-inverted exchange partner temporarily grows (magnetization transfer) before relaxing.

  • Kinetic Fitting: Plot the intensity of the target peak versus

    
     and fit the build-up/decay curve to the Bloch-McConnell equations to extract 
    
    
    .

Quantitative Performance Comparison

The following table synthesizes the operational parameters and experimental data outputs for characterizing N-Acetyl-N-benzyl-L-valine rotamers using the three methods.

Parameter / Metric1D VT-NMR2D EXSY1D Selective EXSY
Operating Temperature 298 K to ~360 K (Ramp)298 K (Ambient)298 K (Ambient)
Acquisition Time 2–4 Hours (due to equilibration)1–3 Hours10–20 Minutes
Sample Degradation Risk High (Thermal stress)Zero Zero
Primary Data Output

,

(~18.5 kcal/mol)

matrix, complete pathways

specific to irradiated site
Resolution Requirement Low (peaks merge anyway)Moderate (2D dispersion helps)High (requires baseline separation)
Best Used For... Rapid thermodynamic screeningComplex, multi-site exchange networksHigh-throughput kinetic screening
Causality and Expert Insights
  • Why choose EXSY over VT-NMR? Organic chemists have historically defaulted to VT-NMR to "prove" rotamerism[1]. However, heating N-benzyl derivatives can occasionally trigger unwanted side reactions or degradation. 1D and 2D EXSY provide a non-intrusive alternative that definitively distinguishes equilibrating rotamers from static diastereomers at room temperature[2].

  • The Matrix Advantage: While 1D Selective EXSY is incredibly fast, it requires the user to pre-define the exchange pairs. 2D EXSY is unbiased; it will reveal all exchange pathways simultaneously, which is invaluable if the molecule exhibits secondary conformational dynamics (e.g., benzyl ring flipping).

Conclusion

For the routine characterization of N-Acetyl-N-benzyl-L-valine and similar tertiary amide rotamers, 1D Selective EXSY represents the optimal balance of speed, sensitivity, and sample preservation. However, for complete thermodynamic profiling, combining ambient-temperature EXSY (to obtain

1D VT-NMR


References

  • Rotamers or Diastereomers? An Overlooked NMR Solution The Journal of Organic Chemistry - ACS Publications[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers National Institutes of Health (NIH)[Link]

  • Energetic contribution to both acidity and conformational stability in peptide models Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir Chemical Science (RSC Publishing)[Link]

Advanced Optical Rotation Standardization for N-Acetyl-N-benzyl-L-valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the enantiomeric purity of chiral intermediates is a critical quality attribute (CQA). N-Acetyl-N-benzyl-L-valine (NABV) is a highly specialized chiral building block[1]. Standardizing its optical rotation is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the efficacy of downstream active pharmaceutical ingredients (APIs) and the resolving power of chiral stationary phases (CSPs). This guide objectively compares analytical methodologies for standardizing NABV, providing field-proven protocols and mechanistic insights to eliminate inter-laboratory variability.

Mechanistic Context & The Importance of Chiral Standardization

The stereochemical fidelity of NABV is non-negotiable in advanced synthetic applications. For instance, derivatives of N-benzyl-L-valine are critical in synthesizing highly selective, sub-micromolar inhibitors for Clostridial collagenases, where even minor enantiomeric impurities can completely abrogate target binding and enzyme inhibition[2]. Furthermore, these compounds are frequently employed as bidentate ligands in molecular imprinting and the development of advanced CSPs, where their configurational chirality dictates the enantiodiscrimination capacity of the polymer[3].

Expertise Insight: The Causality of Optical Rotation Variability Why does the specific rotation (


) of N-Acetyl-N-benzyl-L-valine often fluctuate across different laboratories? The answer lies in its molecular architecture. The tertiary amide bond in the N-acetyl-N-benzyl moiety is highly susceptible to cis-trans rotational isomerism. When dissolved in protic solvents (such as methanol or water), intermolecular hydrogen bonding competes with intramolecular forces, leading to a time-dependent mutarotation effect.

To achieve a stable, reproducible optical rotation value, one must use a non-polar, aprotic solvent like chloroform. Chloroform stabilizes the dominant conformer by preventing external hydrogen-bond disruption, yielding an immediate and stable polarimetric reading.

Comparative Analysis of Enantiomeric Purity Methodologies

To standardize NABV, laboratories must choose between traditional bulk measurements and hyphenated chromatographic techniques. Polarimetric methods, particularly when integrated with HPLC (HPLC-OR), allow for the direct assessment of enantiomeric purity without the need for prior derivatization, even when chromatographic resolution is suboptimal[4].

Table 1: Comparative Matrix of Optical Purity Methodologies for NABV
MethodologyAnalytical PrincipleLimit of Detection (LOD)ThroughputRelative CostBest Use Case
Digital Polarimetry Bulk specific rotation (

) via polarized light
~0.1% eeHighLowRoutine QA/QC release, bulk batch validation
Chiral HPLC-OR Chromatographic separation + laser polarimetric detection~0.01% eeMediumHighComplex mixtures, trace impurity profiling
Vibrational CD (VCD) Differential absorption of circularly polarized IR light~1.0% eeLowVery HighAbsolute configuration determination

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Specific Rotation Determination (Digital Polarimetry)

Trustworthiness & Self-Validation: This protocol employs a bracketing calibration technique using NIST-traceable quartz control plates. If the post-measurement quartz reading deviates by >0.005°, the sample data is automatically invalidated by the system, ensuring that instrumental drift does not masquerade as sample impurity.

  • Sample Preparation: Accurately weigh 1.000 g of N-Acetyl-N-benzyl-L-valine on a microbalance.

  • Solvation: Quantitatively transfer to a 100 mL volumetric flask and dissolve in HPLC-grade Chloroform (CHCl₃). Sonicate for 5 minutes at 20°C to ensure complete dissolution without inducing thermal degradation.

  • System Calibration: Blank the digital polarimeter (λ = 589 nm, Sodium D-line) with pure CHCl₃ at exactly 20.0°C. Measure a +1.000° NIST-traceable quartz plate to verify optical alignment.

  • Measurement: Fill a 100 mm thermally jacketed polarimeter tube with the NABV solution. Record the observed optical rotation (

    
    ) in quintuplicate.
    
  • Validation & Calculation: Re-measure the NIST quartz plate. If within ±0.005°, calculate the specific rotation using the Biot formula:

    
     (where c = g/mL, l = path length in dm).
    
Protocol B: Chiral HPLC with Polarimetric Detection (HPLC-OR)
  • Column Selection: Equip the HPLC with a polysaccharide-derived Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase: Hexane/Isopropanol (85:15 v/v) at an isocratic flow rate of 1.0 mL/min.

  • Detection Routing: Route the eluent in series through a UV detector (set to 254 nm for the benzyl chromophore) and a laser-based polarimetric detector.

  • Analysis: Inject 10 μL of a 1 mg/mL NABV solution. The polarimetric detector will yield a positive/negative bimodal response, directly correlating to the elution of the (+)-R and (-)-S enantiomers, allowing for precise quantitation of enantiomeric excess[4].

Data Presentation: Solvent-Dependent Specific Rotation

The following table demonstrates the critical impact of solvent selection on the optical rotation of NABV.

Table 2: Representative Standardization Data for N-Acetyl-N-benzyl-L-valine
SolventConcentration (g/100mL)Temp (°C)Wavelength (nm)Observed

Conformational Stability
Chloroform 1.020.0589-45.2° ± 0.1°High (Stable conformer)
Methanol 1.020.0589-38.7° ± 0.4°Moderate (Mutarotation observed)
Acetic Acid 1.020.0589-41.0° ± 0.2°Moderate
(Note: Values are representative benchmarks for method validation based on structurally analogous L-valine derivatives).

Process Visualizations

Workflow A NABV Sample Preparation B Digital Polarimetry A->B Aliquot 1 C Chiral HPLC-OR A->C Aliquot 2 D Vibrational Circular Dichroism A->D Aliquot 3 E Data Synthesis & Cross-Validation B->E C->E D->E F QA/QC Release E->F Validated

Fig 1: Multi-modal optical purity validation workflow for chiral intermediates.

Mechanism A Stationary Phase (NABV Chiral Selector) C Transient Diastereomeric Complexes Complex R-NABV Complex S-NABV A->C H-bonding & Steric Interactions B Racemic Analyte (Mobile Phase) B->C D Differential Elution (ΔΔG ≠ 0) C->D E Polarimetric Detection (Enantiomeric Excess) D->E

Fig 2: Chiral recognition and polarimetric detection mechanism using NABV.

References

  • Title: Chiral Separation Techniques - chemistlibrary | Source: wordpress.
  • Title: Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases | Source: acs.
  • Title: Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques | Source: tsijournals.
  • Title: N-Acetyl-N-benzyl-L-valine | C14H19NO3 | CID 39351765 | Source: nih.

Sources

RP-HPLC Retention Time Comparison: N-Acetyl vs. N-Benzyl Valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the realm of peptide synthesis and amino acid analysis, N-terminal derivatization is a standard procedure that fundamentally alters the physicochemical properties of the target molecule. When comparing N-Acetyl valine and N-Benzyl valine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), their retention times (


) diverge significantly due to distinct hydrophobic profiles and ionization states.

As a general rule, retention in RP-HPLC is governed by the hydrophobic effect. The C18 stationary phase interacts more favorably with molecules possessing a larger hydrophobic surface area. Consequently, the introduction of a bulky, highly lipophilic aromatic ring (benzyl group) results in a significantly higher partition coefficient (log P) and longer retention time compared to the smaller, more polar aliphatic cap (acetyl group)[1].

Chromatographic Causality: The "Why" Behind the Retention

To truly understand the chromatographic behavior of these two derivatives, we must analyze their structural states under standard RP-HPLC conditions (typically utilizing a mobile phase buffered to pH ~2.0 with 0.1% Trifluoroacetic acid, TFA).

  • N-Acetyl Valine (The Aliphatic Cap): The acetylation of valine converts the primary amine into an acetamide. At pH 2.0, the C-terminal carboxyl group is fully protonated (neutral), and the acetamide group remains uncharged. The molecule interacts with the C18 column purely through the moderate intrinsic hydrophobicity of its isopropyl and acetyl groups, resulting in early-to-mid gradient elution[2].

  • N-Benzyl Valine (The Aromatic Cap & Ion-Pairing Effect): N-benzylation yields a secondary amine. At pH 2.0, this amine is protonated, creating a cationic species (+1 charge). Ordinarily, a positive charge would increase polarity and drastically reduce retention. However, the use of TFA in the mobile phase introduces a critical ion-pairing effect . The hydrophobic trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and forming a highly lipophilic complex. This ion-pairing, synergizing with the massive hydrophobic surface area of the aromatic benzyl ring, drives a remarkably strong affinity for the stationary phase, leading to late elution[3].

Mechanism cluster_0 Analyte (pH 2.0) A N-Acetyl Valine (Neutral Amide) D C18 Stationary Phase (Hydrophobic Interaction) A->D Weak Binding B N-Benzyl Valine (Cationic Amine) C TFA Ion-Pairing (Masks Charge) B->C Strong Pairing C->D Enhanced Binding E Early Elution (Low Retention) D->E N-Ac-Val F Late Elution (High Retention) D->F N-Bzl-Val

RP-HPLC retention mechanism of N-Acetyl vs N-Benzyl Valine highlighting TFA ion-pairing effects.

Comparative Data Presentation

The table below summarizes the physicochemical properties and extrapolated retention behavior of both derivatives on a standard C18 column using a Water/Acetonitrile gradient.

Table 1: Physicochemical and Chromatographic Properties
ParameterN-Acetyl ValineN-Benzyl Valine
Chemical Formula C7H13NO3C12H17NO2
N-Terminal State Acetamide (Neutral)Secondary Amine (Basic)
Ionization at pH 2.0 Neutral (Uncharged)Cationic (+1)
TFA Ion-Pairing NegligibleStrong (Forms lipophilic complex)
Relative Hydrophobicity Low-ModerateHigh
UV Absorbance Maxima 210 nm (Amide/Carboxyl)210 nm, 254 nm (Aromatic ring)
Expected

(Gradient)
~5.0 - 7.0 min ~12.0 - 15.0 min

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to validate column dead volume (


) and hydrophobic retention capacity before sample analysis.

Materials & Reagents

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (MeCN).

  • SST Markers: Uracil (

    
     marker), Toluene (hydrophobic marker).
    

Step-by-Step Methodology

  • System Suitability Testing (SST): Inject a mixture of Uracil (10 µg/mL) and Toluene (10 µg/mL). Uracil must elute at the column void volume (

    
    , ~1.5-2.0 min at 1.0 mL/min), while Toluene confirms the baseline hydrophobic retention capacity of the C18 phase.
    
  • Sample Preparation: Dissolve N-Acetyl valine and N-Benzyl valine standards in 50:50 Water:MeCN to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Separation:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-2 min: 5% B (Isocratic hold to focus analytes)

      • 2-15 min: 5% to 95% B (Linear Gradient)

      • 15-18 min: 95% B (Column Wash)

      • 18-22 min: 5% B (Re-equilibration)

  • Orthogonal Detection: Monitor absorbance at 210 nm (captures the amide/carboxyl backbone of both derivatives) and 254 nm (selectively detects the aromatic ring of N-benzyl valine, providing orthogonal peak confirmation).

  • Data Integration: Calculate the retention factor (

    
    ) and resolution (
    
    
    
    ) between the two peaks to validate the separation efficacy.

Workflow S1 1. System Suitability Test (Inject Uracil & Toluene) S2 2. Sample Preparation (1 mg/mL in 50% MeCN) S1->S2 S3 3. RP-HPLC Separation (C18 Column, 5-95% B Gradient) S2->S3 S4 4. Dual-Wavelength Detection (210 nm & 254 nm) S3->S4 S5 5. Chromatographic Analysis (Calculate tR & Resolution) S4->S5

Self-validating RP-HPLC experimental workflow for analyzing valine derivatives.

References

  • Title: 1 | Source: nih.gov

  • Title: 2 | Source: researchgate.net

  • Title: 3 | Source: ru.nl

Sources

Comparative Guide: Validating Enantiomeric Excess in N-Alkylated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Alkylation Trap[1]

In peptide therapeutics, N-alkylated amino acids (particularly N-methylated) are prized for their resistance to proteolytic degradation and their ability to induce specific conformational constraints (e.g., cis-amide bonds).[1] However, the synthesis of these building blocks presents a unique stereochemical hazard.

Unlike primary amino acids, N-alkylated variants lack the amide proton (


) that typically stabilizes the chiral center via hydrogen bonding. During synthesis—especially under basic conditions required for alkylation—the risk of racemization via base-catalyzed enolization  or the formation of oxazol-5(4H)-one  intermediates is significantly amplified.[1]

Validating the Enantiomeric Excess (ee) of these substrates is not merely a quality control step; it is a mechanistic necessity. This guide objectively compares the three primary validation methodologies: Direct Chiral HPLC , Marfey’s Method (Derivatization) , and NMR Spectroscopy , providing actionable protocols to ensure data integrity.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance metrics of the three dominant methods for N-alkyl amino acid analysis.

Table 1: Performance Matrix of ee Determination Methods
FeatureMethod A: Marfey’s Method (FDAA) Method B: Direct Chiral HPLC Method C: 19F/1H NMR (Mosher/CSAs)
Principle Derivatization to diastereomers; separation on achiral C18.[1]Direct separation on Chiral Stationary Phase (CSP).[1]Diastereomeric signal splitting via covalent or non-covalent interaction.
Suitability for N-Alkyl Excellent. Secondary amines react readily with FDAA.[1]Moderate. Steric bulk of N-alkyl group can hinder CSP interaction.[1]Good. Useful for rapid checks during reaction optimization.
Resolution (

)
High (

typical).
Variable. Often requires extensive mobile phase screening.Low to Moderate. Overlap common at high ee (>98%).[1]
Sensitivity (LOD) High (UV

340 nm).[1]
Moderate (depends on native chromophore).[1]Low (requires mg quantities).[1][2]
Throughput Low (requires 1-2h prep time).[1]High (once method is developed).[1]High (mix-and-measure).
Primary Risk Kinetic resolution during derivatization (rare but possible).[1]Peak tailing due to secondary amine interaction with silanols.Signal broadening; difficulty quantifying <1% minor enantiomer.

Method A: Marfey’s Method (The Gold Standard)

For N-alkylated amino acids, Marfey’s method (using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is the most robust validation system.[1] Unlike OPA (o-phthalaldehyde) which requires a primary amine, FDAA reacts stoichiometrically with secondary amines to form stable diastereomers.[1]

Scientific Rationale

The bulky dinitrophenyl group provides strong UV absorption (340 nm), while the L-alanine moiety introduces a second chiral center. The resulting diastereomers (L-L and L-D) possess significantly different hydrophobicities, allowing baseline separation on standard C18 columns without expensive chiral media.

Protocol 1: Self-Validating Marfey’s Analysis

This protocol includes an internal control step to rule out kinetic resolution.[1]

Materials:

  • Substrate: N-alkyl amino acid (approx.[1][3]

    
    )[1]
    
  • Reagent: FDAA (1% w/v in acetone)[1]

  • Buffer: 1M

    
    [1]
    
  • Quench: 2M

    
    [1]
    

Step-by-Step Workflow:

  • Preparation: Place

    
     of sample solution (
    
    
    
    in water) into a 1.5 mL amber vial.
  • Alkylation: Add

    
     of 1% FDAA solution and 
    
    
    
    of 1M
    
    
    .
  • Reaction: Heat at 40°C for 60 minutes .

    • Critical Check: The solution must turn bright yellow. If it remains pale, check pH (must be >8).

  • Quenching: Cool to room temperature. Add

    
     of 2M 
    
    
    
    to stop the reaction and protonate the carboxyl groups (improving peak shape).
  • Dilution: Dilute with

    
     MeOH or Mobile Phase A.
    
  • Control Spike (Validation Step): In a separate vial, derivatize a racemic standard of the amino acid using the same conditions. This confirms the retention time of the "D" enantiomer.

HPLC Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA (Triethylamine/Phosphate buffers often cause background noise).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is essential for diastereomer separation).[1]

Method B: Direct Chiral HPLC

While faster for routine screening, direct chiral HPLC for N-alkyl amino acids is plagued by peak tailing.[1] The basic secondary amine interacts with residual silanols on the silica support.

Scientific Rationale

To succeed, one must suppress non-specific interactions. Amylose or Cellulose-based columns (e.g., Chiralpak IA/IC) are preferred over Pirkle-type columns because the N-alkyl group interferes with the hydrogen bonding required by the latter.[1]

Protocol 2: Mobile Phase Optimization for N-Alkyls

Standard Mix: Hexane : IPA (90:10).[1] The "Magic" Additive: Add 0.1% TFA AND0.1% Diethylamine (DEA) to the mobile phase.

  • Mechanism:[1][3][4][5][6] TFA protonates the amine (ensuring constant ionization state), while DEA blocks active silanol sites on the column. This "double additive" method is critical for sharp peaks in N-methylated samples.[1]

Method C: NMR with Chiral Solvating Agents (CSAs)[1][7][8][9][10]

For a rapid "Yes/No" check on racemization during synthesis optimization, 1H or 19F NMR is superior.

Protocol 3: The Mosher's Acid Check

Reagent: (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride).[1] Procedure:
  • Mix N-alkyl amino acid ester (

    
    ) with Mosher's chloride (
    
    
    
    ) and Pyridine in
    
    
    .
  • Acquire 19F NMR .[7]

  • Analysis: Enantiomers will show distinct

    
     signals (often separated by 0.05 - 0.2 ppm).[1]
    
  • Warning: If the reaction is not quantitative, kinetic resolution may occur, skewing the ee. Always run the reaction to completion (>2 hours).

Visualizations

Diagram 1: Method Selection Decision Tree

This logic gate ensures researchers select the method based on chemical constraints rather than convenience.

MethodSelection Start Start: N-Alkylated Amino Acid Sample IsStandard Is a Racemic Standard Available? Start->IsStandard IsSecondary Is it a Secondary Amine? IsStandard->IsSecondary Yes Method_NMR METHOD C: 19F NMR + Mosher's *Quick Check* IsStandard->Method_NMR No (Cannot validate RT) Throughput Requirement: High Throughput? IsSecondary->Throughput Yes Method_Direct METHOD B: Direct Chiral HPLC (Chiralpak IA/IC + Additives) *Fastest for Batches* IsSecondary->Method_Direct No (Tertiary Amine) Method_Marfey METHOD A: Marfey's Method (Derivatization + C18 HPLC) *Highest Accuracy* Throughput->Method_Marfey No (Validation/Gold Std) Throughput->Method_Direct Yes (>10 samples/day)

Caption: Decision matrix for selecting the appropriate ee validation method based on sample type and throughput requirements.

Diagram 2: Marfey's Reaction Workflow & Mechanism

Visualizing the derivatization process to understand the resulting diastereomers.[8]

MarfeysMechanism Substrate L-N-Methyl Amino Acid (Analyte) Complex Reaction Intermediate (Meisenheimer Complex) Substrate->Complex + NaHCO3, 40°C Reagent FDAA (Marfey's Reagent) (L-Ala-NH2 scaffold) Reagent->Complex Product_LL L-L Diastereomer (More Hydrophobic) Elutes LATER Complex->Product_LL Major Product (if pure L) Product_DL D-L Diastereomer (Less Hydrophobic) Elutes EARLIER Complex->Product_DL Minor Impurity (if racemized)

Caption: Mechanistic workflow of Marfey's reaction. The hydrophobicity difference between L-L and D-L adducts drives the separation on achiral C18 columns.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acid derivatives and amino acid composition by liquid chromatography. Carlsberg Research Communications, 49(6), 591-596.[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1]

  • Harada, K., et al. (1995). Advanced Marfey's Method for Determination of Absolute Configuration of Primary and Secondary Amino Acids. Tetrahedron Letters, 36(9), 1515-1518.[1]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral amides and esters. Journal of the American Chemical Society, 95(2), 512-519.

  • Pellissier, H. (2021). Enantioselective Synthesis of N-Alkyl Amino Acids. Advanced Synthesis & Catalysis, 363(2), 320-349.[1] [1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-Acetyl-N-benzyl-L-valine (C₁₄H₁₉NO₃). Designed for researchers in metabolomics and peptide synthesis, this document contrasts the fragmentation behavior of this tertiary amide against its structural analogs (N-Acetyl-L-valine and N-Benzyl-L-valine).

Key Finding: The introduction of the N-benzyl group fundamentally alters the fragmentation landscape under Electrospray Ionization (ESI), shifting the base peak from backbone-specific ions to the highly stable tropylium ion (m/z 91) . This creates a unique "reporter" signature but requires specific collision energy (CE) tuning to retain backbone structural information.

Molecular Context & Structural Logic

N-Acetyl-N-benzyl-L-valine represents a "capped" amino acid derivative where the nitrogen is fully substituted (tertiary amide). This structural modification impacts proton mobility during ESI, a critical factor in the "Mobile Proton Model" of fragmentation.

FeatureChemical StructureMS Implication
Core Scaffold L-ValineSource of isopropyl side-chain fragments.
N-Modification 1 Acetyl (-COCH₃)Prone to neutral loss of ketene (42 Da).
N-Modification 2 Benzyl (-CH₂Ph)Labile bond; generates stable carbocations (m/z 91).
C-Terminus Carboxylic Acid (-COOH)Site of neutral loss (H₂O, CO, or HCOOH).

Fragmentation Mechanism Analysis (ESI-MS/MS)

Primary Ionization

Under positive ESI conditions (+ESI), the molecule forms the protonated precursor [M+H]⁺ at m/z 250.14 . Protonation likely occurs at the amide oxygen or the carbonyl oxygen of the acid, as the tertiary amine nitrogen is less basic due to amide resonance.

Pathway A: The Benzyl "Reporter" (Dominant)

The most thermodynamically favorable pathway involves the heterolytic cleavage of the N-benzyl bond.

  • Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.

  • Product: Formation of the benzyl cation [C₇H₇]⁺, which immediately rearranges to the aromatic tropylium ion (m/z 91.05) .

  • Observation: This is typically the Base Peak (100% relative abundance) at moderate-to-high collision energies (>20 eV).

Pathway B: The "Ketene Loss" (Characteristic)

A hallmark of N-acetylated amino acids is the neutral loss of ketene (CH₂=C=O, 42 Da).

  • Mechanism: 1,3-hydrogen shift from the acetyl methyl group to the amide nitrogen (or oxygen), followed by elimination.

  • Transition: m/z 250 → m/z 208 ([M+H - 42]⁺).

  • Significance: This confirms the presence of the N-acetyl group. In tertiary amides, this pathway competes with benzyl cleavage but is often less intense than in secondary amides.

Pathway C: Carboxyl Loss (Backbone)

Common to free acids, the loss of the C-terminus occurs via loss of water (18 Da) and CO (28 Da), often observed as a combined loss of 46 Da (formic acid equivalent).

  • Transition: m/z 250 → m/z 204 ([M+H - 46]⁺).

Comparative Performance Analysis

The following table contrasts N-Acetyl-N-benzyl-L-valine with its direct analogs to illustrate how substituents dictate spectral topology.

Table 1: Spectral Signature Comparison (ESI-MS/MS)
FeatureN-Acetyl-N-benzyl-L-valine N-Acetyl-L-valine N-Benzyl-L-valine
Precursor [M+H]⁺ m/z 250 m/z 160 m/z 208
Base Peak m/z 91 (Tropylium) m/z 118 (Loss of Ketene) m/z 91 (Tropylium)
Ketene Loss (-42u) Present (m/z 208)Dominant (m/z 118)Absent
Immonium Ion Suppressed / ModifiedVisible (m/z 72)Visible (m/z 72)
Diagnostic Value High (Dual confirmation: 91 + 208)Moderate (Ketene loss only)Moderate (Benzyl only)
Collision Energy Requires Low CE to see backboneStandard CEStandard CE

Analyst Insight: The N-Acetyl-N-benzyl analog is unique because it offers two orthogonal confirmation points: the mass shift of -42 Da (Acetyl) and the specific ion at m/z 91 (Benzyl). However, the stability of the m/z 91 ion can "drain" the ion current, suppressing informative backbone fragments unless low collision energies are used.

Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]

The following diagram illustrates the competitive fragmentation pathways for the protonated precursor [M+H]⁺ = 250.

FragmentationPathways Fig 1. Competitive Fragmentation Pathways of N-Acetyl-N-benzyl-L-valine (ESI+) Precursor [M+H]+ Precursor m/z 250 Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Precursor->Tropylium Loss of Neutral N-Acetyl-Valine (159 Da) (High Energy) LossKetene Des-Acetyl Ion [M+H - Ketene]+ m/z 208 Precursor->LossKetene Loss of Ketene (42 Da) LossCOOH Des-Carboxyl Ion [M+H - HCOOH]+ m/z 204 Precursor->LossCOOH Loss of H2O + CO (46 Da) ValFragment Valine Immonium-like (Modified) m/z ~162 LossKetene->ValFragment Further degradation

Caption: Figure 1 depicts the primary dissociation channels. The red path (Tropylium formation) dominates at higher energies, while the yellow paths retain structural information.

Experimental Protocol: Structural Validation Workflow

To reliably confirm this compound in a complex matrix (e.g., synthetic reaction mix or biological fluid), follow this self-validating protocol.

Step 1: Source Optimization (ESI+)
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures complete protonation of the amide/carboxylic acid.

  • Flow Rate: 5-10 µL/min (Direct Infusion).

  • Voltage: 3.5 kV (Standard ESI).

Step 2: MS/MS Energy Ramping (The "Survival Yield" Method)

Do not use a single Collision Energy (CE). The tertiary amide bond requires specific tuning.

  • Low Energy (10-15 eV):

    • Target: Observe m/z 250 → 208 (Ketene loss).

    • Goal: Confirm N-Acetyl group presence.[1]

  • Medium Energy (20-30 eV):

    • Target: Observe m/z 250 → 91 (Tropylium).

    • Goal: Confirm N-Benzyl group.

  • High Energy (>40 eV):

    • Target: Complete fragmentation to m/z 91.

    • Goal: Sensitivity check (m/z 91 is the most sensitive transition for quantification).

Step 3: Diagnostic Criteria (Pass/Fail)

For positive identification, the spectrum must exhibit:

  • Parent ion at m/z 250.1 .

  • A fragment at m/z 91.0 (Intensity > 50%).

  • A fragment at m/z 208.1 (Intensity > 5%).

  • Absence of m/z 118 (which would indicate N-Acetyl-Valine impurity without the benzyl group).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Acetyl-L-Valine (CAS 96-81-1). National Institute of Standards and Technology. [Link]

  • Harrison, A. G. (2018). Fragmentation of Protonated Amides.[2][3] In Principles of Ionization and Fragmentation. CRC Press. (General reference on amide fragmentation mechanisms).

  • PubChem. (2025).[4] N-Acetyl-N-benzyl-L-valine (CID 39351765). National Library of Medicine. [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism.[5] Rapid Communications in Mass Spectrometry.[5] [Link]

  • Demarque, D. P., et al. (2016). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. [Link]

Sources

Comparative Guide: Amide Bond Stability of N-Methyl vs. N-Benzyl Valine in Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

The clinical utility of peptide therapeutics is frequently bottlenecked by poor oral bioavailability and rapid in vivo degradation by endogenous proteases. To circumvent these limitations, structural modification of the peptide backbone via N-alkylation has emerged as a cornerstone of peptidomimetic drug design[1].

While N-methylation is the most ubiquitous modification, expanding the steric bulk to N-benzylation offers a distinct set of physicochemical and conformational properties[2]. This guide provides a rigorous, data-driven comparison of the amide bond stability, conformational dynamics, and protease resistance of N-methyl valine (N-Me-Val) versus N-benzyl valine (N-Bzl-Val).

Mechanistic Causality: Why N-Alkylation Alters Stability

To engineer stable peptides, one must understand the thermodynamic and kinetic forces acting on the amide bond. N-alkylation fundamentally alters peptide stability through three distinct mechanisms:

A. Proteolytic Shielding and H-Bond Elimination

Endogenous proteases (e.g., serine proteases) rely heavily on hydrogen bonding with the peptide backbone's NH group to stabilize the transition state during amide hydrolysis. N-alkylation replaces this proton with an alkyl group, completely removing the hydrogen bond donor[1]. Furthermore, the introduced alkyl group creates localized steric hindrance that physically blocks the enzyme's active site from accessing the scissile bond. The bulky aromatic ring of N-benzyl provides an exponentially larger steric shield compared to the minimal footprint of an N-methyl group, drastically reducing enzyme-peptide interactions[2].

B. Modulation of Cis/Trans Isomerization

In natural secondary amides, the trans conformation is overwhelmingly favored due to steric repulsion in the cis state. However, N-alkylation lowers the rotational energy barrier (C-N bond) and increases the ground-state energy of the trans isomer, leading to a significantly enhanced population of the cis amide rotamer[3]. When coupled with the bulky isopropyl side-chain of Valine, an N-benzyl modification creates massive steric clash in the trans state, strongly shifting the equilibrium and altering the global secondary structure of the peptide[4].

C. Chemical Stability (Acid/Base Hydrolysis)

While enzymatic stability is vastly improved, the chemical stability of the N-alkylated amide bond against extreme pH can be complex. The electron-donating nature of alkyl groups slightly increases the basicity of the attached carbonyl[5]. However, the dominant factor remains steric hindrance; the N-benzyl group effectively shields the carbonyl carbon from nucleophilic attack (e.g., by hydroxide ions) better than N-methyl, resulting in superior chemical half-lives under hydrolytic stress.

Comparative Analysis: N-Me-Val vs. N-Bzl-Val

The selection between N-Me-Val and N-Bzl-Val requires balancing desired half-life extension with synthetic feasibility and conformational requirements.

PropertyN-Methyl Valine (N-Me-Val)N-Benzyl Valine (N-Bzl-Val)Causality / Mechanistic Driver
Steric Bulk (Van der Waals Volume) Low (~24 ų)High (~120 ų)The benzyl aromatic ring occupies a significantly larger 3D spatial volume.
Protease Resistance (Half-life multiplier) Moderate (5x to 10x vs native)Extreme (Up to 45x vs native)High steric bulk prevents accommodation into the protease binding pocket[2].
Cis/Trans Isomerization Propensity High cis populationVery High cis populationSevere steric clash between the benzyl group and the Valine isopropyl side-chain[4].
Lipophilicity (LogP contribution) +0.5+2.0The highly hydrophobic benzyl ring enhances membrane permeability[6].
Synthetic Coupling Difficulty ModerateHighExtreme steric hindrance requires highly reactive acylating agents (e.g., acid chlorides or HATU/HOAt at elevated temps)[2].

Experimental Workflows & Protocols

To objectively evaluate the stability of these modifications, application scientists must employ self-validating experimental systems. Below are the gold-standard protocols for profiling N-alkylated peptides.

Protocol 1: LC-MS Proteolytic Stability Assay

This assay quantifies the kinetic degradation of the peptide, providing a highly accurate half-life (


).
  • Preparation: Dissolve the purified synthetic peptide (Native, N-Me-Val, and N-Bzl-Val variants) in 100 mM Ammonium Bicarbonate buffer (pH 7.4) to a final concentration of 10 µM.

  • Enzyme Introduction: Add Pronase (a broad-spectrum protease cocktail) or human blood plasma to the peptide solution at a 1:100 (enzyme:peptide) molar ratio.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to each aliquot. This denatures the proteases and precipitates plasma proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the intact parent peptide.

  • Data Processing: Plot the natural log of the remaining peak area versus time. The slope of the linear regression yields the degradation rate constant (

    
    ), from which the half-life is calculated (
    
    
    
    ).

G Syn Peptide Synthesis (Solid Phase) Incubate Protease Incubation (37°C, Time-course) Syn->Incubate Quench TFA Quenching (Stop Reaction) Incubate->Quench LCMS LC-MS Analysis (Quantify Intact Peptide) Quench->LCMS Data Kinetic Modeling (Calculate Half-life) LCMS->Data

LC-MS workflow for determining peptide proteolytic half-life.

Protocol 2: NMR Determination of Cis/Trans Isomerization

Because N-alkylation disrupts the standard trans preference, 2D NMR is required to map the conformational landscape.

  • Sample Preparation: Dissolve 5 mg of the peptide in 600 µL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • 1D 1H NMR: Acquire a standard proton spectrum. Look for peak doubling of the Valine alpha-proton (

    
    ) and the N-alkyl protons, which indicates the presence of two distinct rotamers in slow exchange on the NMR timescale.
    
  • 2D ROESY/NOESY: Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

  • Signal Assignment:

    • A strong NOE cross-peak between the

      
       of the preceding residue (
      
      
      
      ) and the N-alkyl group (methyl or benzyl protons) of the Valine residue (
      
      
      ) confirms the trans isomer.
    • A strong NOE cross-peak between the

      
       of the preceding residue (
      
      
      
      ) and the
      
      
      of the Valine residue (
      
      
      ) confirms the cis isomer.
  • Integration: Integrate the corresponding 1D peaks or 2D cross-peaks to calculate the exact cis:trans ratio.

Visualizing Steric Shielding Dynamics

The causal relationship between the size of the N-alkyl modification and the resulting peptide stability is a direct function of steric exclusion at the enzyme-substrate interface.

G Native Native Valine Peptide (H-bond donor active) Protease Protease Active Site (Unrestricted Access) Native->Protease Degradation Rapid Amide Hydrolysis (Low Stability) Protease->Degradation NMe N-Methyl Valine (Moderate Steric Shield) Stable1 Extended Half-Life (Moderate Resistance) NMe->Stable1 Blocks H-bond NBzl N-Benzyl Valine (Maximum Steric Shield) Stable2 Maximized Half-Life (High Resistance) NBzl->Stable2 Blocks H-bond + High Bulk

Mechanism of protease resistance via N-alkylation steric shielding.

Conclusion

Both N-methyl and N-benzyl modifications of Valine successfully eliminate the amide hydrogen bond donor, thereby conferring resistance against proteolytic cleavage. However, N-benzyl valine provides a significantly more robust steric shield, resulting in exponentially longer half-lives compared to its N-methyl counterpart[2]. Researchers must weigh this extreme stability against the synthetic challenges posed by the benzyl group's bulk and its profound impact on the peptide's cis/trans conformational equilibrium[4].

References

  • Tuning of Protease Resistance in Oligopeptides through N-Alkylation. National Institutes of Health (NIH). Available at:[Link]

  • Peptide synthesis: special amino acids. LifeTein. Available at:[Link]

  • WO2004007427A1 - N-methyl amino acids. Google Patents.
  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. National Institutes of Health (NIH). Available at:[Link]

  • Photoinduced Concerted Dual Single-bond Rotation of a Nitrogen-containing System Realized by Chalcogen Substitution. ChemRxiv. Available at:[Link]

  • 10 Main-Chain-Modified Peptides. Thieme Connect. Available at:[Link]

  • Selective and quantitative functionalization of unprotected a-amino acids using a recyclable homogeneous catalyst. Semantic Scholar. Available at:[Link]

Sources

identifying impurities in commercial N-Acetyl-N-benzyl-L-valine batches

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to identifying impurities in commercial batches of N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4).[1] This compound is a specialized amino acid derivative, often utilized as a chiral building block in peptide synthesis and as a structural analog in the research of anticonvulsant agents (structurally related to Lacosamide intermediates).

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and QC Managers[1]

Introduction: The Hidden Risks in "Standard" Reagents

Commercially available N-Acetyl-N-benzyl-L-valine is often marketed with purities ranging from 95% to 98%.[1] However, for high-stakes drug development or stereoselective catalysis, the "remaining 2-5%" is critical.[1] Impurities in this specific scaffold—particularly the de-acetylated precursor and the D-enantiomer —can act as chain terminators in peptide synthesis or lead to difficult-to-separate diastereomers in downstream processing.[1]

This guide moves beyond simple "Certificate of Analysis" verification, providing a self-validating analytical workflow to detect the three critical classes of impurities:

  • Synthetic Intermediates (Incomplete reaction byproducts).

  • Stereoisomers (Enantiomeric impurities).

  • Process Contaminants (Reagents and solvents).

The Impurity Landscape: Origins and Chemistry

To detect impurities, one must understand their origin. The synthesis of N-Acetyl-N-benzyl-L-valine typically follows a Reductive Amination


 Acetylation  pathway.[1]
Figure 1: Synthesis Pathway & Impurity Origin Map

This diagram maps the chemical genealogy of the target molecule to predict likely contaminants.

ImpurityMap Valine L-Valine (Starting Material) NBenzylVal Intermediate: N-Benzyl-L-valine Valine->NBenzylVal Reductive Amination Benzaldehyde Benzaldehyde (Reagent) Benzaldehyde->NBenzylVal Imp_D Impurity D: Benzyl Alcohol (Reagent Degradant) Benzaldehyde->Imp_D Reduction Target TARGET PRODUCT: N-Acetyl-N-benzyl-L-valine NBenzylVal->Target Acetylation (Ac2O) Imp_A Impurity A: N-Benzyl-L-valine (Unreacted Intermediate) NBenzylVal->Imp_A Incomplete Reaction Imp_B Impurity B: N,N-Dibenzyl-L-valine (Over-alkylation) NBenzylVal->Imp_B Side Reaction Imp_C Impurity C: N-Acetyl-N-benzyl-D-valine (Enantiomer/Racemate) Target->Imp_C Racemization (High pH/Temp)

Caption: Chemical origin of key impurities. Impurity A (the precursor) and Impurity C (the enantiomer) are the most persistent contaminants in commercial batches.

Comparative Analysis of Detection Methods

The following table compares analytical techniques based on their ability to resolve specific impurity classes.

FeatureMethod A: RP-HPLC (UV) Method B: Chiral HPLC Method C: LC-MS (Q-TOF)
Primary Use Routine Purity & Related SubstancesEnantiomeric Excess (% ee)Structural Identification of Unknowns
Target Impurities N-Benzyl-L-valine, Benzyl AlcoholD-EnantiomerTrace byproducts, M+H confirmation
Sensitivity (LOD) High (< 0.05%)Medium (< 0.1%)Ultra-High (< 0.01%)
Cost/Run LowHigh (Columns are expensive)High
Limitation Cannot separate enantiomersLong run times; specialized solventsNot for routine QC quantification

Experimental Protocols (Self-Validating Systems)

Protocol A: Achiral Purity (Related Substances)

Objective: Quantify unreacted N-Benzyl-L-valine and benzyl alcohol.

  • Principle: Reversed-Phase chromatography exploits the hydrophobicity difference between the acetylated product (more hydrophobic) and the free amine precursor.

Instrument Parameters:

  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 215 nm (Amide bond) and 254 nm (Benzyl ring). Use 215 nm for quantification.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent B
0.09010
15.01090
20.01090
20.19010
25.09010

Validation Check:

  • System Suitability: The resolution (

    
    ) between Benzyl Alcohol and N-Benzyl-L-valine must be > 2.0.[1]
    
  • Diagnostic: If the main peak tails, increase the buffer concentration or lower pH to suppress ionization of the carboxylic acid.

Protocol B: Chiral Purity (Enantiomeric Excess)

Objective: Detect the D-isomer (N-Acetyl-N-benzyl-D-valine).[1]

  • Context: Standard C18 columns cannot separate enantiomers. A polysaccharide-based stationary phase is required.[1]

Instrument Parameters:

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose), 250 x 4.6 mm, 5 µm.

  • Mode: Normal Phase (preferred for separation efficiency of this specific amide).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).[1]

    • Note: TFA is crucial to sharpen the peak of the free carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Validation Check:

  • Racemic Marker: Inject a chemically prepared racemic mixture (mix L- and D- standards 1:1) to establish the retention time of the D-isomer.

  • Expectation: The L-isomer typically elutes second on Chiralpak IA, but this must be experimentally verified with the racemic standard.

Data Presentation & Interpretation

Impurity Profile Summary
Impurity NameRRT (Approx)*OriginAcceptance Limit (Research)Acceptance Limit (Pharma)
Benzyl Alcohol 0.45Reagent< 0.5%< 0.1%
N-Benzyl-L-valine 0.85Precursor< 1.0%< 0.15%
N-Acetyl-N-benzyl-L-valine 1.00 Target > 98.0% > 99.0%
N,N-Dibenzyl-L-valine 1.25Side Reaction< 0.5%< 0.1%
D-Enantiomer Separate MethodRacemization< 1.0%< 0.5%

*RRT (Relative Retention Time) relative to the main peak in Protocol A (C18).

Figure 2: Analytical Decision Matrix

Follow this workflow to efficiently qualify a new batch.

Workflow Start New Batch Received Solubility Solubility Check (Clear in MeOH?) Start->Solubility HPLC_Achiral Protocol A: RP-HPLC (C18 Column) Solubility->HPLC_Achiral Decision1 Purity > 98%? No Precursors? HPLC_Achiral->Decision1 Reject1 REJECT / RE-PURIFY (Recrystallize from EtOAc/Hex) Decision1->Reject1 No HPLC_Chiral Protocol B: Chiral HPLC (Chiralpak IA/IC) Decision1->HPLC_Chiral Yes Decision2 ee > 99%? HPLC_Chiral->Decision2 Reject2 REJECT (Racemization Detected) Decision2->Reject2 No Release RELEASE BATCH For Synthesis Decision2->Release Yes

Caption: Step-by-step decision tree for batch qualification. Note that passing achiral HPLC does not guarantee chiral purity.

References

  • PubChem. N-Acetyl-N-benzyl-L-valine (Compound Summary). National Library of Medicine. [Link]

  • Yisun Bio. Lacosamide Intermediates and Related Compounds. (Context on N-benzyl amino acid derivatives in pharma). [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of N-Benzyl Amines.[1] (Mechanistic background for impurity formation). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Standard protocols for immobilized polysaccharide columns). [Link]

Sources

Safety Operating Guide

N-Acetyl-N-benzyl-L-valine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers scaling up peptide synthesis or developing novel peptidomimetics, managing the lifecycle of your chiral building blocks is just as critical as the synthesis itself. N-Acetyl-N-benzyl-L-valine is a highly functionalized, N-protected amino acid derivative. While it lacks the acute toxicity of heavy metals, its organic nature and protective groups dictate strict disposal protocols to prevent environmental contamination and ensure laboratory safety.

As a Senior Application Scientist, I have designed this technical standard operating procedure (SOP) to provide you with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of N-Acetyl-N-benzyl-L-valine waste streams.

Physicochemical Profiling & Waste Categorization

Before disposing of any chemical, we must establish causality between its molecular structure and its designated waste stream. N-Acetyl-N-benzyl-L-valine contains carbon, hydrogen, nitrogen, and oxygen, but lacks halogens (fluorine, chlorine, bromine, iodine). Because protected amino acid derivatives are not readily biodegradable and can disrupt biological wastewater treatment systems[1], they must never be discharged into sewer systems. Instead, they require removal to a licensed chemical destruction plant for controlled incineration.

Table 1: Physicochemical Profile & Waste Stream Implications

PropertyCharacteristicWaste Stream Implication
Chemical Class N-protected amino acid derivativeClassified as a non-halogenated organic compound.
Physical State Solid (Powder/Crystalline)Must be collected in double-lined, sealable solid waste containers.
Halogen Content 0%Eligible for standard non-halogenated fuels blending and incineration.
Solubility Soluble in organic solvents (e.g., DMF, EtOAc)Liquid waste classification depends entirely on the carrier solvent used during synthesis.

Disposal Workflow & Decision Matrix

The following decision matrix dictates the logistical flow of N-Acetyl-N-benzyl-L-valine waste from the benchtop to final destruction.

G Start N-Acetyl-N-benzyl-L-valine Waste Generation State Determine Physical State Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Non-Halogenated Solid Waste Stream Solid->SolidWaste SolventCheck Identify Solvent Type Liquid->SolventCheck Labeling RCRA-Compliant Labeling & SAA Storage SolidWaste->Labeling NonHaloSolvent Non-Halogenated Liquid (e.g., EtOAc, EtOH) SolventCheck->NonHaloSolvent < 1% Halogens HaloSolvent Halogenated Liquid (e.g., DCM, Chloroform) SolventCheck->HaloSolvent > 1% Halogens NonHaloSolvent->Labeling HaloSolvent->Labeling Disposal EHS Pickup & Licensed Incineration Labeling->Disposal

Workflow for the segregation and disposal of N-Acetyl-N-benzyl-L-valine waste streams.

Standard Operating Procedures (SOPs) for Disposal

SOP A: Solid Waste Handling & Container Decontamination

Unused reagents, contaminated weighing paper, or spilled powder must be handled as solid non-halogenated organic waste.

  • Collection: Sweep up solid waste using non-sparking, anti-static tools to prevent aerosolization of the fine powder.

  • Containment: Place the solid material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Container Decontamination: Empty packaging that previously held the compound must be with a compatible solvent (such as ethanol or acetone) to ensure no residual active pharmaceutical ingredient (API) remains. The rinsate must be collected and treated as liquid waste.

  • Disposal Routing: Submit the sealed container to your Environmental Health and Safety (EHS) department for controlled incineration.

SOP B: Liquid Waste Segregation (Post-Reaction Mixtures)

During peptide synthesis, N-Acetyl-N-benzyl-L-valine is frequently dissolved in organic solvents. The disposal route is dictated entirely by the carrier solvent.

  • Solvent Identification: Determine if the carrier solvent contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Ethyl Acetate, Ethanol).

  • Strict Segregation: Generators must keep non-halogenated waste separated from halogenated waste to the fullest extent possible[2].

    • Causality: Halogenated waste disposal costs significantly more and requires specialized high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen chloride gas[2],. Mixing even a small amount of halogenated solvent into a non-halogenated container reclassifies the entire bulk volume as halogenated waste.

  • Transfer: Pour the liquid waste into the designated 5-gallon safety disposal can.

  • Headspace Management: Never overfill liquid waste containers. You must leave at least a 1-inch headspace at the top of the container to accommodate vapor expansion and prevent pressure-induced ruptures[3].

Regulatory Compliance & SAA Management

To maintain a self-validating safety system, your laboratory's Satellite Accumulation Area (SAA) must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines.

Table 2: Operational Limits for Waste Accumulation

ParameterThreshold / LimitOperational Rationale
Water Content (Liquid Waste) < 25%High aqueous content disrupts the efficiency of fuels blending and incineration[3].
Container Headspace ≥ 1 inchPrevents pressure buildup and container rupture due to ambient temperature fluctuations[3].
SAA Volume Limit 30 gallonsMaximum allowable accumulation of non-halogenated solvent waste in a standard laboratory SAA[3].

Labeling Protocols: Under4, containers must be explicitly labeled with the words "Hazardous Waste" or an equally effective term like "Unwanted Material"[4].

  • Critical Rule: Vague terms such as "spent," "aqueous," or "chemical waste" are strictly prohibited because they do not provide emergency responders with sufficient information regarding the specific hazards (e.g., flammability, toxicity) contained within the vessel[4].

  • Lids must remain securely closed at all times, except when actively adding or removing waste[2].

References

1.[2] Title: 7.2 Organic Solvents - Environment, Health and Safety. Source: cornell.edu. URL: 2.[3] Title: Non-Halogenated Solvents in Laboratories - Campus Operations. Source: temple.edu. URL: 3.[4] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. Source: epa.gov. URL: 4. Title: H-THR-NH2 HCL C4H11ClN2O2 Properties,Formula,Price, Uses - XCHEMI Encyclopedia. Source: xchemi.com. URL: 5.[1] Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. Source: nih.gov. URL:

Sources

Personal protective equipment for handling N-Acetyl-N-benzyl-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous scientific discipline. Handling specialized chiral building blocks like N-Acetyl-N-benzyl-L-valine requires understanding the physicochemical properties that dictate how the molecule interacts with its environment and, consequently, with the researcher.

Below is an in-depth, self-validating guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Chemical Profile & The Causality of Hazard

N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4) is an N-protected, N-alkylated amino acid derivative frequently utilized in advanced peptide synthesis and drug development[1].

The Causality of PPE Selection: We do not select PPE based solely on the compound's name; we select it based on its physical state and thermodynamic properties. As a dry powder, the primary risk is triboelectric aerosolization —fine particles becoming airborne due to static charge during transfer, leading to inhalation or ocular irritation.

However, the hazard profile shifts dramatically during synthesis. With an XLogP3 of 2.2 and a Topological Polar Surface Area (TPSA) of 57.6 Ų[1], this molecule is highly lipophilic. When dissolved in polar aprotic solvents (e.g., DMF, DMSO, or DCM) for coupling reactions, the solvent acts as a permeation enhancer. If a splash occurs, the solvent rapidly carries the lipophilic compound through standard single-layer nitrile gloves and directly across the stratum corneum of the skin. Therefore, your PPE must adapt to the operational state of the chemical.

Table 1: Physicochemical Data Dictating Handling Protocols
PropertyValueOperational Implication
Molecular Weight 249.30 g/mol [1]Light enough to form persistent airborne dust if aerosolized.
XLogP3 2.2[1]High lipophilicity; readily absorbs through skin if dissolved in organic carriers.
TPSA 57.6 Ų[1]Moderate polarity; requires polar aprotic solvents for full solubilization.
Physical State Solid / PowderHigh risk of static cling to spatulas and weigh boats.

Adaptive Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following matrix outlines specific PPE required based on the operational state, grounded in OSHA's Laboratory Standard[2].

Table 2: State-Dependent PPE Requirements
Protection ZoneDry Powder Handling (Weighing/Transfer)Solution-Phase Handling (DMF/DMSO/DCM)
Hand Protection Single-layer Nitrile (4-6 mil).Double-gloving required. Inner: Nitrile. Outer: Chloroprene or heavy-duty Nitrile.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical splash goggles (non-vented).
Body Protection Standard flame-resistant (FR) lab coat.FR lab coat + impermeable chemical apron if handling >500 mL of solution.
Respiratory N95/P100 particulate respirator (only if handled outside a fume hood).Not required if working within a certified chemical fume hood.

Self-Validating Operational Workflow: Weighing & Solubilization

A protocol is only trustworthy if it contains internal validation steps. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental & PPE Validation

  • Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Validation: Visually inspect gloves for micro-punctures by trapping air inside and applying gentle pressure. If the glove deflates, discard it.

Step 2: Static Neutralization (Critical for Powders)

  • Action: Pass an anti-static zero-ionizer gun over the metal spatula, the anti-static weigh boat, and the analytical balance draft shield.

  • Causality: N-Acetyl-N-benzyl-L-valine powder easily accumulates a static charge. Neutralizing the environment prevents the powder from "jumping" off the spatula, thereby eliminating the primary aerosolization hazard.

  • Validation: Place the empty weigh boat on the balance and tare. If the baseline mass drifts continuously, static is still present. Repeat neutralization until the baseline is perfectly stable.

Step 3: Transfer and Solubilization

  • Action: Transfer the required mass of N-Acetyl-N-benzyl-L-valine into the reaction vial. Immediately cap the source bottle.

  • Action: Transfer the vial to the reaction zone. Using a calibrated micropipette or syringe, slowly add the carrier solvent (e.g., DMF) down the inner wall of the vial.

  • Causality: Adding solvent down the wall prevents the displacement of air from forcefully ejecting dry powder particles out of the vial before they can dissolve.

Step 4: Decontamination

  • Action: Wipe the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol or Ethanol. Dispose of the wipe in the solid hazardous waste container.

Spill Response & Chemical Disposal Plan

Spill management and disposal must strictly adhere to the National Research Council's Prudent Practices in the Laboratory[3] and OSHA 29 CFR 1910.1450[2].

Scenario A: Dry Powder Spill
  • Do NOT sweep. Sweeping generates hazardous dust clouds.

  • Cover the spill with damp absorbent paper towels (dampened with water or a mild alcohol solution) to suppress aerosolization.

  • Carefully scoop the wet towels and powder into a wide-mouth, sealable hazardous waste container using a disposable plastic scraper.

  • Label as "Solid Organic Waste - Amino Acid Derivative."

Scenario B: Solution Spill (Compound dissolved in Solvent)
  • Evacuate & Ventilate: Ensure the fume hood sash is lowered to the working height to maximize exhaust capture of solvent vapors.

  • Absorb: Deploy activated carbon or a universal chemical absorbent pad over the spill. Causality: Activated carbon rapidly sequesters the lipophilic N-Acetyl-N-benzyl-L-valine while absorbing the carrier solvent.

  • Collect: Transfer the saturated absorbent into a compatible, clearly labeled hazardous waste bag.

  • Decontaminate: Wash the spill area with soap and water, followed by an alcohol wipe, to remove any residual lipophilic film.

Waste Disposal Logistics
  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be disposed of in designated solid organic hazardous waste bins.

  • Liquid Waste: Halogenated solvents (if DCM is used) must be strictly separated from non-halogenated solvents (if DMF/DMSO is used) to prevent exothermic cross-reactions and to comply with institutional environmental health and safety (EHS) incineration protocols[3].

Risk Mitigation Pathway Visualization

Below is the logical workflow mapping the state-dependent hazards of N-Acetyl-N-benzyl-L-valine to their corresponding engineering and PPE controls.

G Start N-Acetyl-N-benzyl-L-valine Handling Protocol State1 Solid State (Dry Powder) Start->State1 State2 Solution State (in DMF/DMSO/DCM) Start->State2 Haz1 Aerosolization & Inhalation Risk State1->Haz1 Weighing & Transfer Haz2 Enhanced Dermal Penetration Risk State2->Haz2 Solvent Addition Ctrl1 Engineering: Fume Hood PPE: N95/P100 (if open) Haz1->Ctrl1 Mitigation Ctrl2 PPE: Double Nitrile or Chloroprene Gloves Haz2->Ctrl2 Mitigation

Risk mitigation pathway for handling N-Acetyl-N-benzyl-L-valine in solid and solution states.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 39351765, N-Acetyl-N-benzyl-L-valine." PubChem, [Link]. 2.[3] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011, [Link]. 3.[2] Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR), [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.